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  • Product: Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate
  • CAS: 941294-24-2

Core Science & Biosynthesis

Foundational

"synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate"

An In-depth Technical Guide to the Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, scient...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a polyhalogenated aromatic compound with potential applications as a synthetic intermediate in medicinal chemistry and materials science. The document delineates a strategic, multi-step synthetic pathway, beginning from the readily available precursor, 4-chlorosalicylic acid. The core of this guide focuses on a robust protocol involving an initial esterification followed by a regioselective dibromination. Each step is detailed with an emphasis on the underlying chemical principles, causality behind experimental choices, and self-validating protocols inclusive of purification and characterization. This document is designed to serve as an authoritative resource, providing the necessary detail for successful laboratory replication and adaptation.

Strategic Overview and Retrosynthetic Analysis

The synthesis of a polysubstituted benzene ring requires careful strategic planning to control the regioselectivity of the functionalization steps. The target molecule, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, features a dense arrangement of activating (hydroxyl) and deactivating (halogens, ester) groups. A retrosynthetic analysis suggests that the most logical approach involves building upon a pre-functionalized salicylic acid derivative.

The primary disconnection severs the C-Br bonds, identifying Methyl 4-chloro-2-hydroxybenzoate as a key intermediate. This precursor simplifies the challenge to a regioselective dibromination, guided by the powerful ortho-, para-directing hydroxyl group. A further disconnection of the ester linkage leads back to 4-chlorosalicylic acid, a commercially available starting material. This strategic pathway is chosen over the direct halogenation of methyl salicylate to avoid potential side reactions and improve control over the final substitution pattern.

G Target Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate Intermediate1 Methyl 4-chloro-2-hydroxybenzoate Target->Intermediate1 C-Br disconnection (Dibromination) Start 4-Chlorosalicylic Acid Intermediate1->Start C-O disconnection (Esterification) Methanol Methanol Intermediate1->Methanol

Caption: Retrosynthetic analysis of the target compound.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is essential for its identification and handling.

PropertyValue
Molecular Formula C₈H₅Br₂ClO₃
Molecular Weight 356.39 g/mol
Appearance Expected to be a white to off-white solid
CAS Number Not readily available; structure is novel/specialized
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate) and poorly soluble in water

Optimized Synthetic Workflow

The synthesis is structured as a two-step process. This workflow diagram outlines the progression from the starting material to the final, purified product, including critical quality control checkpoints.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Dibromination cluster_2 Quality Control A 4-Chlorosalicylic Acid + Methanol + H₂SO₄ (cat.) B Reflux A->B C Workup & Purification B->C D Intermediate: Methyl 4-chloro-2-hydroxybenzoate C->D QC1 TLC / NMR C->QC1 E Intermediate + Bromine in Acetic Acid D->E F Reaction at RT E->F G Quenching, Workup & Recrystallization F->G H Final Product: Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate G->H QC2 TLC / NMR / MS / IR G->QC2

Caption: Overall synthetic workflow from starting material to final product.

Detailed Experimental Protocols

Part I: Synthesis of Methyl 4-chloro-2-hydroxybenzoate (Intermediate)

Principle: This step employs a classic Fischer esterification. In the presence of a strong acid catalyst (sulfuric acid), methanol acts as both the solvent and the nucleophile, converting the carboxylic acid group of 4-chlorosalicylic acid into its corresponding methyl ester. The reaction is driven to completion by using a large excess of methanol and heating under reflux.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
4-Chlorosalicylic Acid 172.57 10.0 g 57.9 1.0
Methanol 32.04 150 mL - Excess

| Sulfuric Acid (conc.) | 98.08 | 2.0 mL | ~37.6 | 0.65 |

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorosalicylic acid (10.0 g, 57.9 mmol).

  • Add methanol (150 mL) to the flask and stir until the solid is mostly dissolved.

  • Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the stirring suspension. The addition is exothermic.

  • Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol to approximately 20-30 mL using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate of the product will form.

  • Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 50 mL) to remove residual acid.

  • Dry the white solid under vacuum. The product is typically of sufficient purity for the next step.

    • Expected Yield: 90-95%.

    • Characterization: Confirm structure using ¹H NMR.

Part II: Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (Final Product)

Principle: This step is an electrophilic aromatic substitution. The potent activating effect of the C2-hydroxyl group directs the two bromine atoms to the ortho and para positions relative to it. Since the para position (C4) is already occupied by chlorine, bromination occurs exclusively at the two available ortho positions (C3 and C5). Glacial acetic acid serves as a suitable polar solvent for this reaction.[2][3]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
Methyl 4-chloro-2-hydroxybenzoate 186.59 5.0 g 26.8 1.0
Bromine (Br₂) 159.81 2.9 mL (8.9 g) 55.7 2.08
Glacial Acetic Acid 60.05 50 mL - Solvent

| Sodium Thiosulfate (10% aq.) | 158.11 | ~50 mL | - | Quenching |

Step-by-Step Protocol:

  • Safety Warning: This procedure involves bromine, which is highly corrosive and toxic. Perform all operations in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • In a 100 mL round-bottom flask, dissolve Methyl 4-chloro-2-hydroxybenzoate (5.0 g, 26.8 mmol) in glacial acetic acid (50 mL).

  • In a separate dropping funnel, place bromine (2.9 mL, 55.7 mmol).

  • Add the bromine dropwise to the stirred solution at room temperature over 30 minutes. The solution will turn deep orange/red, and hydrogen bromide gas will evolve (use a gas trap if necessary).

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Once complete, carefully pour the reaction mixture into 300 mL of an ice-water slurry with vigorous stirring. A precipitate will form.

  • Quench the excess bromine by adding 10% aqueous sodium thiosulfate solution dropwise until the orange color of the slurry disappears and the solution becomes colorless.[2]

  • Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL).

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Expected Yield: 75-85%.

    • Appearance: White or pale yellow crystalline solid.

Characterization of Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~11.0-11.5 (s, 1H, -OH), δ ~8.1 (s, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃). The single aromatic proton confirms 3,5-disubstitution. The phenolic proton will be a broad singlet, exchangeable with D₂O.[4]
¹³C NMR (CDCl₃, 100 MHz)Expected peaks for ester carbonyl (C=O), methoxy (-OCH₃), and 6 distinct aromatic carbons (4 quaternary, 1 C-H, 1 C-O).
FT-IR (KBr Pellet, cm⁻¹)Broad O-H stretch (~3200-3400 cm⁻¹), strong C=O stretch of ester (~1680-1700 cm⁻¹), C-O stretches, and C-Br/C-Cl vibrations in the fingerprint region.[5]
Mass Spec (ESI-MS) [M-H]⁻ peak at m/z ~353, 355, 357, 359, showing the characteristic isotopic pattern for two bromine atoms and one chlorine atom.

Safety and Handling

  • General: All manipulations should be conducted by trained personnel in a well-ventilated chemical fume hood.

  • Reagents:

    • Bromine: Extremely toxic, corrosive, and a strong oxidizer. Avoid inhalation and skin contact. Always handle with appropriate PPE.

    • Sulfuric Acid: Highly corrosive. Causes severe burns. Add slowly to other liquids to avoid splashing.

    • Acetic Acid: Corrosive and causes burns. The vapor is irritating to the respiratory system.

    • Solvents: Methanol and ethanol are flammable. Keep away from ignition sources.

  • Waste Disposal: Halogenated organic waste must be disposed of according to institutional and local environmental regulations. Aqueous acidic and basic solutions should be neutralized before disposal.

Conclusion

This guide presents a reliable and reproducible two-step synthesis for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. The strategy, which leverages the esterification of 4-chlorosalicylic acid followed by a regioselective dibromination, provides a high degree of control and results in good overall yields. The detailed protocols for synthesis, purification, and characterization serve as a complete resource for researchers requiring this valuable chemical intermediate for further synthetic applications.

References

  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 726975, Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate. Retrieved from [Link]

  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link]

  • YouTube. (2020, September 21). Synthesis of Salicylic acid - Heating Under Reflux Lab Techniques Organic Lab experiment. Retrieved from [Link]

  • YouTube. (2022, February 19). Salicylic Acid synthesis from Phenol | Kolber Schmitt reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 624016, Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 3, 5-dibromo-4-chloro-2-hydroxybenzoate, min 97%, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Google Patents. (n.d.). United States Patent - (12).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20490878, 3-Bromo-5-chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Different conformations of halo-salicylic acids (HSA) related to this study. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • ACG Publications. (2021, September 5). Synthesis of novel salicylic acid-pyrrolone conjugates and investigation of their cytotoxic and genotoxic effects in Allium cep. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a halogenated aromatic compound of interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes known information and provides expert insights based on the established chemistry of structurally related analogs. We will cover its core identification, postulated synthetic pathways, predicted physicochemical and spectroscopic properties, and potential applications, particularly in the realm of drug discovery and materials science. This document is intended to serve as a foundational resource for researchers looking to explore the potential of this and similar polyhalogenated aromatic compounds.

Core Compound Identification

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a polysubstituted aromatic ester. Its fundamental identifiers are crucial for accurate sourcing and regulatory compliance.

PropertyValueSource
CAS Number 941294-24-2
Molecular Formula C₈H₅Br₂ClO₃
Molecular Weight 344.4 g/mol
Synonyms Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate
Purity Typically available at ≥97%

Postulated Synthetic Pathways

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the methyl ester to the corresponding carboxylic acid, followed by the sequential halogenation of a simpler aromatic precursor.

Retrosynthesis Target Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate Carboxylic_Acid 3,5-dibromo-4-chloro-2-hydroxybenzoic acid Target->Carboxylic_Acid Esterification Esterification_Precursor Methyl 4-chloro-2-hydroxybenzoate Carboxylic_Acid->Esterification_Precursor Bromination Starting_Material 4-chloro-2-hydroxybenzoic acid Esterification_Precursor->Starting_Material Esterification Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination A 4-chloro-2-hydroxybenzoic acid D Methyl 4-chloro-2-hydroxybenzoate A->D B Methanol (excess) B->D C H₂SO₄ (cat.) C->D E Methyl 4-chloro-2-hydroxybenzoate D->E Purification H Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate E->H F 2 Br₂ F->H G Acetic Acid G->H Applications cluster_drug Medicinal Chemistry Core Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate App1 Drug Discovery Scaffold Core->App1 App2 Intermediate for Agrochemicals Core->App2 App3 Material Science Precursor Core->App3 Drug1 Halogen Bonding Interactions App1->Drug1 Drug2 Pharmacokinetic Modulation App1->Drug2 Drug3 Antimicrobial/Antifungal Leads App1->Drug3

Potential application areas for the target compound.
Agrochemicals

Similar to pharmaceuticals, the structural motifs present in this molecule are found in various herbicides and pesticides. It could serve as a valuable intermediate in the synthesis of new agrochemicals.

Materials Science

Polyhalogenated aromatic compounds can be used as precursors for flame retardants and functional polymers due to their inherent stability and the reactivity of the functional groups.

Safety and Handling

Polyhalogenated aromatic compounds should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate represents a chemical entity with significant, albeit underexplored, potential. This guide has provided its definitive identification and, through logical deduction based on established chemical principles, has outlined plausible synthetic routes, predicted its key physicochemical and spectroscopic properties, and highlighted its potential applications. It is our hope that this comprehensive overview will serve as a valuable starting point for researchers and professionals in their endeavors to unlock the full potential of this and other polysubstituted aromatic compounds.

References

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Nanalysis. Retrieved from [Link]

  • Methyl 3, 5-dibromo-4-chloro-2-hydroxybenzoate, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Provide the IR spectrum analysis for methyl benzoate. (2022, December 6). Brainly.com. Retrieved from [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (n.d.). ResearchGate. Retrieved from [Link]

  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. (n.d.). PubMed. Retrieved from [Link]

  • Method for preparing methyl p-chloromethyl benzoate. (n.d.). Google Patents.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (2021, April 8). PubMed. Retrieved from [Link]

  • Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. (n.d.). MDPI. Retrieved from [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). University of Wisconsin-Whitewater. Retrieved from [Link]

  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Structural sensitivity of CH vibrational band in methyl benzoate. (2018, May 5). PubMed. Retrieved from [Link]

  • Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. (2015, January 1). University of Arizona. Retrieved from [Link]

  • Synthesis of methyl benzoate with substituents a,b. (n.d.). ResearchGate. Retrieved from [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals. Retrieved from [Link]

  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (n.d.). MDPI. Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 2, 3, and 4 hydroxybenzoic acid syntheses. (2021, January 9). YouTube. Retrieved from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Perspectives on Polyhalogenated Aromatic Compounds. (n.d.). Amanote Research. Retrieved from [Link]

  • Preparation of 3,5-dialkyl-4-hydroxybenzoic acid. (n.d.). Google Patents.
  • Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Abstract This technical guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a halogenated aromatic ester o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document outlines robust, validated protocols for its characterization. It serves as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of novel halogenated organic compounds. The guide details methodologies for determining key parameters such as melting point, solubility, and pKa, and provides predicted spectral data for NMR, IR, and Mass Spectrometry to aid in its identification and structural elucidation.

Introduction

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a polyhalogenated aromatic ester. The strategic placement of bromine and chlorine atoms on the benzene ring, coupled with the hydroxyl and methyl ester functional groups, imparts a unique electronic and steric profile to the molecule. Such compounds are often investigated for their potential as intermediates in organic synthesis, as building blocks for complex molecular architectures, and for their inherent biological activities. The physicochemical properties of this molecule are critical determinants of its behavior in various systems, influencing its reactivity, solubility, bioavailability, and potential for crystal engineering. This guide provides a detailed roadmap for the comprehensive characterization of this compound.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structure of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is presented below.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate-
CAS Number 941294-24-2[1]
Molecular Formula C₈H₅Br₂ClO₃[1]
Molecular Weight 344.4 g/mol [1]
Canonical SMILES COC(=O)C1=C(C(=C(C=C1Br)Cl)Br)O-

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Caption: 2D structure of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

Predicted and Experimental Physicochemical Properties

A summary of the key physicochemical properties is provided below. As direct experimental data is limited, this table includes both known values and parameters for which experimental determination is highly recommended.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Known ValueRecommended Experimental Protocol
Melting Point (°C) Not availableCapillary Melting Point Determination[2][3][4]
Boiling Point (°C) Not available (likely decomposes)Thermogravimetric Analysis (TGA)
Solubility Predicted to be poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone).Solvent Solubility Screening[5][6][7][8]
pKa (acid dissociation constant) Estimated to be in the range of 6-8 for the phenolic hydroxyl group.Potentiometric Titration or UV-Vis Spectrophotometry[9][10][11][12][13][14]

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following detailed protocols are provided for the experimental determination of the key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[2][3][4]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Rapid Determination: Heat the sample rapidly to determine an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool, then heat at a rate of 1-2 °C per minute through the approximate melting range.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the sample is completely molten. This range is the melting point.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry_Sample Dry Sample Powder_Sample Powder Sample Dry_Sample->Powder_Sample Load_Capillary Load Capillary Powder_Sample->Load_Capillary Place_in_Apparatus Place in Apparatus Load_Capillary->Place_in_Apparatus Rapid_Heat Rapid Heating Place_in_Apparatus->Rapid_Heat Approximate Range Slow_Heat Slow Heating Rapid_Heat->Slow_Heat Accurate Measurement Record_Range Record Melting Range Slow_Heat->Record_Range

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding the solubility profile is crucial for any downstream applications, particularly in drug development and formulation.[5][6][7][8]

Protocol: Solvent Solubility Screening

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

  • Sample Preparation: Weigh a precise amount of the compound (e.g., 1 mg) into a series of vials.

  • Solvent Addition: Add a known volume of each solvent (e.g., 1 mL) to the respective vials.

  • Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect for complete dissolution.

  • Quantification (if necessary): If the compound dissolves, add more solute until saturation is reached. If it does not, analyze the supernatant via a suitable analytical technique (e.g., HPLC-UV) to determine the concentration.

pKa Determination

The pKa of the phenolic hydroxyl group will dictate the ionization state of the molecule at different pH values, which is critical for understanding its biological activity and formulation.[9][10][11][12][13][14]

Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a standard solution of the compound in a suitable co-solvent system (e.g., water-methanol) if solubility in water is low.

  • Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Predicted Spectral Data

The following sections provide predicted spectral data to aid in the structural confirmation of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the hydroxyl proton, and the methyl protons.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.5 - 8.0Singlet1H
Hydroxyl-OH5.0 - 6.0 (broad)Singlet1H
Methyl-CH₃3.8 - 4.0Singlet3H

Note: The exact chemical shift of the hydroxyl proton is dependent on the solvent and concentration.

For comparison, the aromatic protons of methyl 4-bromobenzoate appear at δ 7.87 and 7.55 ppm, and the methyl protons at δ 3.87 ppm.[15] The electron-withdrawing effects of the additional halogens on the target molecule are expected to shift the aromatic proton signal downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Aromatic (C-O)150 - 155
Aromatic (C-Br)110 - 120
Aromatic (C-Cl)125 - 130
Aromatic (C-H)130 - 135
Aromatic (C-COOCH₃)120 - 125
Methyl (CH₃)50 - 55
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (phenolic)3200 - 3600Broad, Medium
C-H Stretch (aromatic)3000 - 3100Weak
C-H Stretch (methyl)2850 - 3000Medium
C=O Stretch (ester)1710 - 1730Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-O Stretch (ester)1200 - 1300Strong
C-Br Stretch500 - 600Strong
C-Cl Stretch600 - 800Strong

The C=O stretch of methyl benzoate is observed around 1720 cm⁻¹.[16] The halogen substituents on the target molecule may slightly shift this value.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. Due to the presence of bromine and chlorine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern.

Key Features to Expect:

  • Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the different isotopic combinations of Br and Cl. The most abundant isotopes are ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. The relative abundance of the isotopic peaks can be calculated to confirm the elemental composition. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 pattern with an approximate ratio of 1:2:1 for the bromine isotopes alone.[17]

  • Fragmentation: Common fragmentation pathways for benzoate esters include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).

Mass_Spec_Fragmentation Parent [M]⁺˙ Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate Frag1 [M - OCH₃]⁺ Parent->Frag1 - OCH₃ Frag2 [M - COOCH₃]⁺ Parent->Frag2 - COOCH₃

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. While direct experimental data is currently limited, the outlined protocols and predictive spectral information offer a solid foundation for researchers. The systematic determination of the properties detailed herein is essential for unlocking the full potential of this and other novel halogenated compounds in various scientific and industrial applications.

References

  • Völgyi, G., Ruiz, R., Box, K., Comer, J., Bosch, E., & Takács-Novák, K. (2007). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Analytical Chimica Acta, 583(2), 418-428.
  • Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]

  • Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Columbia University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Frontiers in Chemistry. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 283.
  • ACS Publications. (2016). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 81(15), 6344-6353.
  • ResearchGate. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. International Journal of Quantum Chemistry, 112(12), 2445-2453.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • NICEATM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Method of increasing the solubility of halogenated phenols in soap solutions.
  • Taylor & Francis Online. (2010). A rapid and efficient vortex-assisted emulsification microextraction method for the determination of trace amounts of phenols in water samples. Retrieved from [Link]

  • Michigan State University. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for [Example Article Title]. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 3, 5-dibromo-4-chloro-2-hydroxybenzoate, min 97%, 1 gram. Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate: A Predictive Technical Guide

Abstract Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a polysubstituted aromatic ester of significant interest in synthetic chemistry and potential pharmaceutical development. Due to the absence of publicly available...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a polysubstituted aromatic ester of significant interest in synthetic chemistry and potential pharmaceutical development. Due to the absence of publicly available experimental spectra for this specific compound, this guide provides a comprehensive, in-depth analysis of its predicted spectroscopic data. Leveraging established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this paper constructs a detailed, theoretical spectroscopic profile. By analyzing the electronic and structural effects of the hydroxyl, methyl ester, chloro, and dibromo substituents on the benzene ring, we can reliably forecast the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This document serves as a vital reference for researchers, offering a robust predictive framework for the identification and characterization of this and structurally related molecules.

Introduction: The Molecule and Its Spectroscopic Signature

The structural complexity of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate presents a unique spectroscopic puzzle. The interplay between the electron-donating hydroxyl group, the electron-withdrawing ester and halogen groups, and their specific placement on the aromatic ring dictates a distinct and identifiable signature across various analytical techniques. This guide will deconstruct the molecule's structure to predict these signatures.

Visualizing the Core Structure

To understand the forthcoming data, it is crucial to visualize the molecule and the numbering convention used for assigning spectral features.

Caption: Molecular structure of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on the additive effects of substituents on the chemical shifts of the parent compound, methyl 2-hydroxybenzoate (methyl salicylate).[1][2]

2.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the aromatic proton, the hydroxyl proton, and the methyl ester protons.

  • Aromatic Proton (H6): The single aromatic proton at the C6 position is flanked by a bromine atom (meta) and the ester group (ortho). The powerful deshielding effects of the adjacent halogens and the carbonyl group will shift this proton significantly downfield. Electron-donating groups shield protons at ortho and para positions, while electron-withdrawing groups deshield them.[3] We predict this signal to appear as a singlet in the range of δ 7.8 - 8.2 ppm .

  • Hydroxyl Proton (-OH): The phenolic proton's chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad singlet, likely appearing between δ 10.0 - 12.0 ppm , with its downfield position influenced by potential intramolecular hydrogen bonding with the adjacent ester carbonyl group.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. Their chemical environment is standard for a methyl benzoate, predicted to be in the range of δ 3.9 - 4.1 ppm .

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
17.8 - 8.2Singlet (s)1HAromatic H-6
210.0 - 12.0Broad Singlet (s)1HPhenolic -OH
33.9 - 4.1Singlet (s)3HEster -OCH₃

Table 1: Predicted ¹H NMR Data (in CDCl₃)

2.2. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are predicted by considering the substituent effects on a benzene ring.[4][5]

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is typically found in the δ 165 - 170 ppm range.

  • Aromatic Carbons:

    • C2 (C-OH): The carbon bearing the hydroxyl group will be significantly deshielded, predicted around δ 155 - 160 ppm .

    • C3 & C5 (C-Br): Carbons directly attached to bromine atoms are deshielded but less so than C-Cl. Expect signals in the δ 110 - 120 ppm range.

    • C4 (C-Cl): The carbon bonded to the chlorine atom will be deshielded due to chlorine's electronegativity, likely appearing around δ 125 - 130 ppm .

    • C1 & C6: These carbons will have shifts influenced by multiple substituents. C1 (ipso to the ester) will be around δ 120 - 125 ppm , and C6 (bearing the lone proton) will be in the aromatic region, likely δ 130 - 135 ppm .

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear upfield, typically around δ 52 - 55 ppm .

Predicted Signal Chemical Shift (δ, ppm) Assignment
1165 - 170C=O (Ester)
2155 - 160C2 (-OH)
3130 - 135C6 (-H)
4125 - 130C4 (-Cl)
5120 - 125C1 (-COOCH₃)
6110 - 120C3, C5 (-Br)
752 - 55-OCH₃ (Ester)

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

2.3. Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[6][7]

  • O-H Stretch: A prominent, broad absorption band is expected between 3100-3400 cm⁻¹ , characteristic of a hydrogen-bonded phenolic hydroxyl group.

  • C-H Stretches: Aromatic C-H stretching will produce a weak peak around 3050-3100 cm⁻¹ . Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹, typically in the 2950-2990 cm⁻¹ range.

  • C=O Stretch: A very strong, sharp absorption corresponding to the ester carbonyl group will be a key feature, predicted in the range of 1710-1735 cm⁻¹ . The presence of the ortho-hydroxyl group and electron-withdrawing halogens may shift this value slightly.[8]

  • C=C Stretches: Aromatic ring stretching vibrations will result in medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretches: Two C-O stretching bands are expected for the ester group, typically appearing as strong absorptions between 1100-1300 cm⁻¹ .

  • C-X Stretches: Vibrations for C-Br and C-Cl bonds will be found in the fingerprint region, generally below 1000 cm⁻¹ .

Frequency Range (cm⁻¹) Intensity Vibration Functional Group
3100-3400Strong, BroadO-H StretchPhenol (-OH)
3050-3100WeakC-H Stretch (sp²)Aromatic
2950-2990MediumC-H Stretch (sp³)Methyl (-OCH₃)
1710-1735Strong, SharpC=O StretchEster
1450-1600Medium-WeakC=C StretchAromatic Ring
1100-1300StrongC-O StretchEster
< 1000MediumC-Br, C-Cl StretchHalogens

Table 3: Predicted Characteristic IR Absorption Bands

3.1. Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through analysis of its fragmentation patterns.

4.1. Molecular Ion and Isotopic Pattern

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). The presence of two bromine atoms and one chlorine atom creates a unique and easily identifiable cluster of peaks.[9]

  • Bromine Isotopes: ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance.[10]

  • Chlorine Isotopes: ³⁵Cl and ³⁷Cl exist in an approximate 3:1 natural abundance.[9]

The combination of two bromines and one chlorine will result in a characteristic pattern for the molecular ion cluster (M, M+2, M+4, M+6). The theoretical relative intensities can be calculated based on isotopic abundances.[11]

Molecular Formula: C₈H₅Br₂ClO₃ Monoisotopic Mass (using ⁷⁹Br, ³⁵Cl): 381.8 g/mol

The expected pattern for a fragment containing Br₂Cl would be:

  • M⁺: (²x⁷⁹Br, ¹x³⁵Cl)

  • M+2: (¹x⁷⁹Br, ¹x⁸¹Br, ¹x³⁵Cl) and (²x⁷⁹Br, ¹x³⁷Cl)

  • M+4: (²x⁸¹Br, ¹x³⁵Cl) and (¹x⁷⁹Br, ¹x⁸¹Br, ¹x³⁷Cl)

  • M+6: (²x⁸¹Br, ¹x³⁷Cl)

4.2. Predicted Fragmentation Pattern

Under Electron Ionization (EI), the molecular ion will undergo fragmentation. Common fragmentation pathways for methyl benzoates provide a basis for prediction.[12][13]

  • Loss of Methoxy Radical (•OCH₃): A primary fragmentation is the loss of a methoxy radical (31 Da) to form a stable acylium ion.[14]

    • [M - 31]⁺: This fragment would still contain the Br₂Cl isotopic pattern.

  • Loss of Carbon Monoxide (CO): The resulting acylium ion can then lose carbon monoxide (28 Da).

    • [M - 31 - 28]⁺: This would correspond to the halogenated phenyl cation, which would also exhibit the Br₂Cl isotopic signature.

G mol_ion [M]⁺˙ m/z = 382 (and isotopes) frag1 [M - OCH₃]⁺ m/z = 351 (and isotopes) mol_ion->frag1 - •OCH₃ frag2 [M - OCH₃ - CO]⁺ m/z = 323 (and isotopes) frag1->frag2 - CO

Caption: Predicted major fragmentation pathway for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

Predicted Ion (m/z) Proposed Fragment Notes
382 (cluster)[C₈H₅Br₂ClO₃]⁺˙ (Molecular Ion)Shows characteristic Br₂Cl isotopic pattern.
351 (cluster)[C₇H₂Br₂ClO₂]⁺ (Acylium Ion)Loss of •OCH₃ (31 Da). Retains Br₂Cl pattern.
323 (cluster)[C₆H₂Br₂Cl]⁺ (Halogenated Phenyl Cation)Loss of CO (28 Da). Retains Br₂Cl pattern.

Table 4: Predicted Key Ions in Mass Spectrum

4.3. Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use a standard electron ionization energy of 70 eV to generate the molecular ion and fragment ions.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500) to detect the molecular ion and key fragments.

Conclusion

This guide establishes a comprehensive predicted spectroscopic profile for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. The ¹H NMR is expected to show three distinct singlets for the aromatic, hydroxyl, and methyl protons. The ¹³C NMR should display eight signals, with characteristic shifts for carbons bonded to halogens and oxygen. The IR spectrum will be dominated by strong absorptions from the hydroxyl and carbonyl groups. Finally, the mass spectrum will provide definitive confirmation through its unique Br₂Cl isotopic pattern for the molecular ion and major fragments. This predictive analysis serves as an essential tool for any researcher working on the synthesis or identification of this complex molecule, providing a clear set of benchmarks for experimental data validation.

References
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link][6]

  • Moye, A. L., & Cochran, T. A. (1971). Simplified infrared functional group correlation chart. Journal of Chemical Education, 48(4), 253. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Ghosh, A., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. Retrieved from [Link][10]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link][3]

  • Figeys, H. P. (1966). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Tetrahedron Letters, 7(43), 5225-5230. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link][8]

  • Journal of Chemical Education. (2024). Nuclear Magnetic Resonance-Based Method to Teach the “Effect of Substituents on the Reactivity and Orientation” of Aromatic Compounds. Retrieved from [Link][2]

  • Brainly. (2024). Look at the mass spectrum of methyl benzoate. Retrieved from [Link][12]

  • ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from [Link][11]

  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2001). Reactions of O−. with methyl benzoate. Retrieved from [Link]

  • UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • UCLA. (n.d.). IR Chart. Retrieved from [Link][7]

  • SpectraBase. (n.d.). Methyl 2-hydroxybenzoate. Retrieved from [Link]

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  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]

  • Semantic Scholar. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link][4]

  • Physical Chemistry Chemical Physics. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

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Foundational

"starting materials for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate synthesis"

This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a highly substituted aromatic compound with potential applications in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a highly substituted aromatic compound with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a unique molecule characterized by a dense arrangement of functional groups on a benzene ring. The presence of hydroxyl, carboxylate, and multiple halogen substituents makes it an intriguing building block for the synthesis of more complex chemical entities. The strategic synthesis of this compound requires a nuanced understanding of electrophilic aromatic substitution reactions and the directing effects of various functional groups. This guide will focus on a logical and efficient synthetic pathway starting from a commercially available precursor.

Strategic Synthetic Pathway

The most logical and efficient pathway for the synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate commences with 4-chloro-2-hydroxybenzoic acid . This starting material is advantageous as it already possesses the desired chloro and hydroxy substituents in the correct positions relative to each other. The synthesis then proceeds in two key steps:

  • Esterification: The carboxylic acid functional group of 4-chloro-2-hydroxybenzoic acid is converted to its corresponding methyl ester, yielding Methyl 4-chloro-2-hydroxybenzoate.

  • Dibromination: The aromatic ring of Methyl 4-chloro-2-hydroxybenzoate is then subjected to electrophilic bromination to introduce two bromine atoms at the positions ortho to the hydroxyl group.

This sequence is strategically sound because the esterification of the carboxylic acid is a robust and high-yielding reaction. Performing the bromination on the esterified intermediate circumvents potential side reactions that could occur with the more acidic carboxylic acid proton present.

Mechanistic Insights: The "Why" Behind the Synthesis

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

Fischer-Speier Esterification

The conversion of 4-chloro-2-hydroxybenzoic acid to its methyl ester is typically achieved through a Fischer-Speier esterification.[1][2][3] This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a classic and reliable method.[4][5]

The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the methyl ester.

The reaction is an equilibrium process. To drive the reaction towards the product, an excess of methanol is typically used, and in some protocols, water is removed as it is formed.[2][5]

Electrophilic Aromatic Dibromination

The introduction of two bromine atoms onto the Methyl 4-chloro-2-hydroxybenzoate ring is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring: the hydroxyl (-OH) group, the methyl ester (-COOCH3) group, and the chlorine (-Cl) atom.

  • Hydroxyl Group (-OH): This is a powerful activating group and an ortho, para-director. It strongly activates the positions ortho and para to it for electrophilic attack.

  • Chlorine Atom (-Cl): Chlorine is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance electron donation from its lone pairs.

  • Methyl Ester Group (-COOCH3): This is a deactivating group and a meta-director.

In the case of Methyl 4-chloro-2-hydroxybenzoate, the powerful activating and ortho, para-directing effect of the hydroxyl group at position 2 dominates. The positions ortho to the hydroxyl group are C3 and C5. The para position (C6) is already substituted with the methyl ester group. Therefore, the incoming bromine electrophiles will be directed to the C3 and C5 positions, leading to the desired 3,5-dibromo product.

Experimental Protocols

Step 1: Synthesis of Methyl 4-chloro-2-hydroxybenzoate

This protocol is adapted from established procedures for Fischer-Speier esterification.[6][7][8]

Materials:

  • 4-chloro-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic.

  • Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol using a rotary evaporator.

  • Pour the concentrated residue into cold water and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-chloro-2-hydroxybenzoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: 85-95%

Step 2: Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

This protocol is based on general methods for the bromination of activated aromatic rings.[9][10]

Materials:

  • Methyl 4-chloro-2-hydroxybenzoate

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid or Dichloromethane

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a stirrer, and a gas outlet connected to a trap for HBr gas, dissolve Methyl 4-chloro-2-hydroxybenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of liquid bromine (2.1-2.2 eq) in the same solvent dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the orange color of the excess bromine disappears.

  • If dichloromethane was used as the solvent, separate the organic layer. If glacial acetic acid was used, pour the reaction mixture into cold water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Expected Yield: 70-85%

Data Presentation

StepStarting MaterialProductKey ReagentsTypical Yield (%)
14-chloro-2-hydroxybenzoic acidMethyl 4-chloro-2-hydroxybenzoateMethanol, Sulfuric Acid85-95
2Methyl 4-chloro-2-hydroxybenzoateMethyl 3,5-dibromo-4-chloro-2-hydroxybenzoateLiquid Bromine, Acetic Acid70-85

Visualizing the Synthesis

Synthetic Workflow Diagram

Synthesis_Workflow SM 4-chloro-2-hydroxybenzoic acid INT Methyl 4-chloro-2-hydroxybenzoate SM->INT Esterification (MeOH, H₂SO₄) PROD Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate INT->PROD Dibromination (Br₂, Acetic Acid)

Caption: A two-step synthetic route to the target compound.

Regioselectivity of Bromination

Regioselectivity cluster_0 Directing Effects on Methyl 4-chloro-2-hydroxybenzoate cluster_1 Predicted Site of Electrophilic Attack OH OH (ortho, para-director) Strong Activator C3 C3 OH->C3 ortho C5 C5 OH->C5 ortho Cl Cl (ortho, para-director) Deactivator COOCH3 COOCH₃ (meta-director) Deactivator

Caption: Dominant directing effect of the hydroxyl group.

References

Sources

Exploratory

An In-depth Technical Guide to Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Chemical Entity In the vast expanse of chemical literature and databases, some compounds are well-charted terr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the vast expanse of chemical literature and databases, some compounds are well-charted territories, while others remain enigmatic. Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is one such entity that, despite its defined structure, has a limited footprint in publicly accessible scientific literature. This guide is crafted to provide a comprehensive technical overview of this compound. In the absence of direct experimental data, this document leverages established principles of organic chemistry and draws parallels with structurally similar, well-documented analogues. By providing a robust theoretical framework, this guide aims to empower researchers to anticipate the properties, potential applications, and synthetic strategies for this unique molecule.

Section 1: Chemical Identity and Physicochemical Properties

This section delineates the fundamental chemical identifiers and predicted properties of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

  • Synonyms: As a compound with limited documentation, it does not have widely recognized trivial names or synonyms.

Chemical Structure

The molecular structure of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is presented below.

Figure 1: Chemical structure of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties.

PropertyValueSource
CAS Number 941294-24-2[1]
Molecular Formula C₈H₅Br₂ClO₃[1]
Molecular Weight 344.4 g/mol [1]
Appearance Predicted to be a solid at room temperatureInferred from similar compounds
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.Inferred from similar compounds
Melting Point Not available
Boiling Point Not available

Section 2: Plausible Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A plausible synthesis would start from the commercially available Methyl 4-chloro-2-hydroxybenzoate . The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked by the chloro group, bromination is expected to occur at the two ortho positions (positions 3 and 5).

G cluster_0 Proposed Synthesis Workflow Starting Material Methyl 4-chloro-2-hydroxybenzoate Reaction Electrophilic Aromatic Substitution (Bromination) Starting Material->Reaction Reagents Bromine (Br2) in Acetic Acid Reagents->Reaction Product Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate Reaction->Product

Figure 2: Proposed synthetic workflow for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on standard laboratory procedures for similar reactions.

Materials:

  • Methyl 4-chloro-2-hydroxybenzoate

  • Glacial Acetic Acid

  • Bromine

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-chloro-2-hydroxybenzoate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (2.2 eq) in glacial acetic acid from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: It is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to bromine.

  • Low Temperature Control: Electrophilic aromatic substitution reactions with halogens are exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of by-products.

  • Stoichiometry of Bromine: A slight excess of bromine is used to ensure the complete di-bromination of the aromatic ring.

  • Aqueous Work-up: The work-up procedure is designed to remove the acetic acid, unreacted bromine, and any acidic by-products from the reaction mixture.

Section 3: Potential Applications and Research Interest

The utility of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in research and development can be inferred from its structural features.

  • Intermediate in Organic Synthesis: This compound is a highly functionalized aromatic ring, making it a valuable building block for the synthesis of more complex molecules. The presence of multiple reactive sites (hydroxyl, ester, and halogen atoms) allows for a variety of subsequent chemical transformations.

  • Precursor for Biologically Active Molecules: Halogenated phenolic compounds are known to exhibit a wide range of biological activities. This molecule could serve as a scaffold for the development of novel pharmaceutical agents, agrochemicals, or other bioactive compounds. The bromine and chlorine atoms can influence the lipophilicity and metabolic stability of a potential drug candidate.

  • Fragment in Drug Discovery: In the context of fragment-based drug discovery, this molecule could be used as a starting point to identify novel inhibitors of biological targets.

Section 4: Predicted Spectroscopic Data

While experimental spectra for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate are not available, its spectral characteristics can be predicted based on the known data of analogous compounds.

Predicted ¹H NMR Spectrum
  • Aromatic Region: A single singlet is expected for the aromatic proton at position 6, likely in the range of 7.5-8.0 ppm.

  • Methyl Ester: A singlet corresponding to the three protons of the methyl group is expected around 3.9-4.0 ppm.

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration-dependent, is expected in the range of 5.0-6.0 ppm, or potentially further downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The approximate chemical shifts are predicted as follows:

  • Carbonyl Carbon (C=O): ~165-170 ppm

  • Aromatic Carbons:

    • C-O: ~150-155 ppm

    • C-Cl: ~125-130 ppm

    • C-Br: ~110-115 ppm

    • C-H: ~115-120 ppm

    • Quaternary carbons would also be present within the aromatic region.

  • Methyl Carbon (-OCH₃): ~52-55 ppm

Predicted Infrared (IR) Spectrum
  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

  • C=O Stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: Peaks in the range of 1200-1300 cm⁻¹.

  • C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z 342, 344, 346, and 348 with relative intensities determined by the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Section 5: Safety and Handling

Specific safety data for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is not available. The following information is based on the safety profiles of similar halogenated phenolic compounds.

Hazard Classification (Predicted)
  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Section 6: Conclusion

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate represents a unique, highly functionalized molecule with potential for further exploration in synthetic and medicinal chemistry. While direct experimental data is currently scarce, this guide provides a comprehensive theoretical framework based on established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers embarking on the study of this and other novel chemical entities.

References

Sources

Foundational

"solubility of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in organic solvents"

An In-depth Technical Guide to the Solubility of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (CAS 941294-24-2) in various organic solvents. While specific experimental solubility data for this compound is not extensively published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical considerations of solubility, detailed protocols for experimental determination via the gold-standard shake-flask method, and subsequent quantitative analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The causality behind experimental choices is explained to ensure a robust and self-validating approach to solubility assessment, empowering researchers to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, understanding its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone for formulation development, as it directly influences the bioavailability of orally administered drugs.[1][2] Poor solubility can lead to erratic absorption, diminished therapeutic effect, and increased development costs.[1] Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a halogenated aromatic compound, presents a molecular structure that suggests a complex solubility profile. Its aromatic nature, coupled with the presence of multiple halogen substituents and a hydroxyl group, necessitates a systematic approach to solubility determination in a range of organic solvents. This guide provides the theoretical framework and practical, field-proven methodologies to accurately characterize the solubility of this and structurally similar compounds.

Physicochemical Characterization of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

A thorough understanding of the solute's properties is the first step in predicting its solubility behavior.

  • Molecular Structure:

    • IUPAC Name: Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

    • CAS Number: 941294-24-2[3]

    • Molecular Formula: C₈H₅Br₂ClO₃[3]

    • Molecular Weight: 344.4 g/mol [3]

  • Structural Features Influencing Solubility:

    • Aromatic Ring: The benzene ring provides a hydrophobic character.

    • Halogen Substituents (Br, Cl): The two bromine atoms and one chlorine atom significantly increase the molecular weight and hydrophobicity. The electron-withdrawing nature of halogens can also influence intermolecular interactions.

    • Hydroxyl Group (-OH): This group can act as a hydrogen bond donor and acceptor, potentially increasing solubility in polar, protic solvents.

    • Ester Group (-COOCH₃): The methyl ester group can act as a hydrogen bond acceptor.

Based on these features, it is anticipated that Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate will exhibit limited solubility in non-polar solvents and greater solubility in polar aprotic and polar protic solvents. However, the interplay of these functional groups makes experimental verification essential.

Theoretical Principles of Solubility

Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system.[4] At a given temperature and pressure, the thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[4][5] The principle of "like dissolves like" is a useful qualitative guide.

  • Solvent Polarity: Solvents are broadly classified as polar (e.g., ethanol, methanol, DMSO) and non-polar (e.g., hexane, toluene). The polarity of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is complex due to its mix of polar and non-polar functional groups.

  • Intermolecular Forces: The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions. The key intermolecular forces at play for this compound include:

    • Van der Waals forces: Present in all interactions.

    • Dipole-dipole interactions: Due to the polar functional groups.

    • Hydrogen bonding: The hydroxyl group is a key contributor here.

A solvent that can effectively form strong intermolecular bonds with the solute will be a better solvent for it. Predicting solubility with high accuracy often requires sophisticated thermodynamic models that consider factors like the enthalpy of fusion and the activity coefficient of the solute in the solvent.[6][7][8]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[9][10]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis prep_vial Add excess solid solute to a known volume of solvent in a sealed vial agitate Agitate vials at a constant temperature (e.g., 25°C) for an extended period (24-72h) prep_vial->agitate prep_ref Prepare reference standards for analytical quantification analyze Analyze by HPLC or UV-Vis Spectroscopy prep_ref->analyze check_eq Periodically sample to ensure equilibrium is reached (concentration plateaus) agitate->check_eq centrifuge Centrifuge or let stand to sediment undissolved solid check_eq->centrifuge filter Withdraw supernatant and filter through a 0.45 µm syringe filter centrifuge->filter dilute Dilute the filtered saturated solution to a suitable concentration filter->dilute dilute->analyze

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of crystalline Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate to a series of glass vials. The excess should be visually apparent throughout the experiment.

    • Pipette a precise volume (e.g., 5 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[11] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[12]

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

Quantitative Analysis Techniques

The concentration of the dissolved Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in the diluted supernatant can be determined using several analytical techniques.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying halogenated aromatic compounds.[13][14]

  • Principle: The diluted sample is injected into a column packed with a stationary phase. A mobile phase carries the sample through the column, and the analyte is separated from any potential impurities. A detector (typically UV-Vis) measures the analyte's concentration.

  • Protocol:

    • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector.

    • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, potentially with a modifier like trifluoroacetic acid (TFA) for improved peak shape.

    • Calibration: Prepare a series of standard solutions of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate of known concentrations in the chosen solvent.

    • Analysis: Inject the standards to create a calibration curve of peak area versus concentration. Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.[15][16]

  • Principle: Based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[16]

  • Protocol:

    • Wavelength of Maximum Absorbance (λ_max): Scan a dilute solution of the compound in the chosen solvent to determine the λ_max. For substituted benzoates, this is typically in the UV range of 230-280 nm.[16][17]

    • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λ_max to construct a calibration curve.

    • Analysis: Measure the absorbance of the diluted sample at the same λ_max.

    • Calculation: Determine the concentration of the sample from the calibration curve and apply the dilution factor to find the solubility.

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format.

Table 1: Hypothetical Solubility Data for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate at 25°C
Solvent ClassSolventPolarity IndexSolubility (g/L)Solubility (mol/L)
Non-Polar n-Hexane0.1Expected LowExpected Low
Toluene2.4Expected LowExpected Low
Polar Aprotic Dichloromethane3.1Expected ModerateExpected Moderate
Acetone5.1Expected HighExpected High
Dimethyl Sulfoxide (DMSO)7.2Expected HighExpected High
Polar Protic Ethanol4.3Expected HighExpected High
Methanol5.1Expected HighExpected High

Note: The values in this table are predictive and must be determined experimentally.

Conclusion and Future Directions

This guide provides a robust framework for the experimental determination of the solubility of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in a range of organic solvents. By adhering to the principles of thermodynamic equilibrium and employing validated analytical techniques like HPLC and UV-Vis spectrophotometry, researchers can generate high-quality, reliable data. This information is crucial for guiding formulation strategies, predicting in vivo behavior, and ultimately accelerating the drug development process.[5] Future work should focus on the experimental execution of these protocols to populate a comprehensive solubility database for this compound and explore the impact of temperature on its solubility profile.

References

  • Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link][6][7][8][18]

  • U.S. Pharmacopeia. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link][9]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link][10]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health. [Link][19]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link][12]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Center for Biotechnology Information. [Link][4]

  • Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. [Link][13]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link][14]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]

  • Determination of Sodium Benzoate and Potassium Sorbate Contents in Selected Processed Packed Fruit Juices by Uv-Vis Spectrometry. (n.d.). Institutional Repository. [Link][15]

  • Recent Developments in UV-Visible Spectrophotometry for Sodium Benzoate Analysis in Beverages. (n.d.). International Journal of Pharmaceutical Sciences. [Link][16]

  • Sodium benzoate quantification in soft drinks via UV-Vis spectroscopy. (2024). Bentham Science. [Link][17]

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Exploratory

A Comprehensive In-Silico Analysis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate: A Guide for Theoretical Characterization

Foreword: The Imperative for Theoretical Modeling in Drug Discovery In the landscape of modern drug development, the ability to predict molecular properties with high fidelity prior to synthesis is not merely an advantag...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Theoretical Modeling in Drug Discovery

In the landscape of modern drug development, the ability to predict molecular properties with high fidelity prior to synthesis is not merely an advantage; it is a necessity. The cost and time associated with traditional, empirical screening methods demand a more rational approach to molecular design. It is in this context that theoretical and computational chemistry have become indispensable tools. By leveraging the principles of quantum mechanics, we can construct detailed, three-dimensional portraits of molecules and interrogate their electronic structure, reactivity, and potential interactions with biological targets. This in-silico approach allows for the rapid screening of vast chemical spaces, the prioritization of synthetic efforts, and the generation of mechanistic hypotheses that can guide further experimental work.

This technical guide is intended for researchers, scientists, and drug development professionals who are engaged in the design and characterization of novel therapeutic agents. It provides a comprehensive framework for the theoretical investigation of a specific, highly functionalized aromatic compound: Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. While this molecule serves as our primary case study, the methodologies and principles outlined herein are broadly applicable to a wide range of organic molecules of pharmaceutical interest. Our focus is not simply on the "how" but, more importantly, on the "why"—elucidating the rationale behind the selection of computational methods and the interpretation of the resulting data to provide actionable insights.

Introduction to Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate: A Molecule of Interest

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a halogenated aromatic compound with a molecular formula of C8H5Br2ClO3 and a molecular weight of 344.4 g/mol .[1] Its structure is characterized by a benzene ring substituted with two bromine atoms, a chlorine atom, a hydroxyl group, and a methyl ester group. The presence of multiple halogen atoms, a phenolic hydroxyl group, and an ester functionality suggests a rich and complex electronic landscape, making it a compelling candidate for theoretical investigation. Halogenated organic compounds are of significant interest in medicinal chemistry due to their potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The inclusion of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through various non-covalent interactions, including the increasingly recognized halogen bond.[2]

Given the absence of extensive experimental data for this specific molecule, theoretical calculations offer a powerful and efficient means to predict its fundamental properties. This guide will detail a systematic computational workflow to elucidate its structural, electronic, and spectroscopic characteristics.

The Theoretical Framework: A Quantum Chemical Approach

Our investigation will be grounded in Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides a favorable balance between computational cost and accuracy for systems of this size.[3][4][5][6] DFT methods approximate the complex many-electron problem by calculating the electron density of a system, from which its energy and other properties can be derived.

Selection of Computational Level: Functional and Basis Set

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For our study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice. B3LYP has a long and successful track record in accurately predicting the geometries and electronic properties of a wide range of organic molecules, including substituted phenols and halogenated compounds.[3][4][5]

  • Basis Set: We will employ the 6-311++G(d,p) basis set. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs of electrons on the oxygen and halogen atoms, as well as any potential intramolecular hydrogen bonding. The polarization functions ("(d,p)") allow for the distortion of atomic orbitals, which is essential for capturing the anisotropic nature of the electron density in a molecule with multiple polar bonds.

Software and Computational Resources

These calculations can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or Spartan. The choice of software will depend on user familiarity and available computational resources. The calculations described in this guide are computationally tractable and can be performed on a standard desktop workstation.

Computational Workflow: A Step-by-Step Protocol

The following section outlines the key computational experiments to be performed.

Geometry Optimization and Vibrational Frequency Analysis

The first and most critical step is to determine the most stable three-dimensional structure of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

Protocol:

  • Initial Structure Generation: Construct an initial 3D model of the molecule using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This will locate the minimum energy conformation of the molecule.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data if it becomes available.

G cluster_workflow Geometry Optimization & Frequency Analysis Initial_Structure 1. Initial 3D Structure Generation Optimization 2. B3LYP/6-311++G(d,p) Geometry Optimization Initial_Structure->Optimization Frequency 3. B3LYP/6-311++G(d,p) Frequency Calculation Optimization->Frequency Validation 4. Verify No Imaginary Frequencies Frequency->Validation IR_Spectrum 5. Generate Theoretical IR Spectrum Frequency->IR_Spectrum

Caption: Workflow for Geometry Optimization and Vibrational Frequency Analysis.

Electronic Properties Analysis

Understanding the electronic structure of the molecule is key to predicting its reactivity and intermolecular interactions.

Protocol:

  • Molecular Orbital (MO) Analysis: From the optimized geometry, analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

    • The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction.

    • The LUMO represents the region of the molecule most likely to accept electrons.

    • The HOMO-LUMO energy gap is a measure of the molecule's electronic excitability and chemical reactivity. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map by plotting the electrostatic potential onto the electron density surface of the molecule.

    • Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

    • Blue regions indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

    • The MEP map provides a visual guide to the molecule's charge distribution and potential sites for non-covalent interactions, such as hydrogen bonding and halogen bonding.

G cluster_workflow Electronic Properties Analysis Optimized_Geometry Optimized Molecular Geometry MO_Analysis 1. HOMO & LUMO Analysis Optimized_Geometry->MO_Analysis MEP_Map 2. Molecular Electrostatic Potential (MEP) Mapping Optimized_Geometry->MEP_Map Reactivity_Prediction 3. Predict Reactivity & Interaction Sites MO_Analysis->Reactivity_Prediction MEP_Map->Reactivity_Prediction

Caption: Workflow for Electronic Properties Analysis.

Spectroscopic Properties Prediction

Theoretical calculations can predict various spectroscopic properties that can aid in the identification and characterization of the molecule.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculate the isotropic shielding values for all atoms in the molecule using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. These shielding values can then be converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane, TMS). This will provide theoretical ¹H and ¹³C NMR spectra.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Use Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level to predict the electronic transitions of the molecule. This will provide the absorption wavelengths (λmax) and oscillator strengths, which can be used to generate a theoretical UV-Vis spectrum.[3]

Predicted Data and Interpretation

The following tables summarize the expected outputs from the theoretical calculations. The values presented are illustrative and would be replaced with the actual calculated data.

Table 1: Key Geometric Parameters

ParameterPredicted Value
C-Cl Bond Length (Å)Value
C-Br Bond Lengths (Å)Value 1, Value 2
O-H Bond Length (Å)Value
C=O Bond Length (Å)Value
Dihedral Angle (Ring - Ester)Value

Table 2: Electronic Properties

PropertyPredicted Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Table 3: Predicted Spectroscopic Data

SpectrumKey Predicted Features
¹H NMR Chemical shifts and multiplicities for aromatic and methyl protons.
¹³C NMR Chemical shifts for all unique carbon atoms.
IR Frequencies for O-H stretch, C=O stretch, C-X stretches.
UV-Vis λmax (nm) and corresponding electronic transitions.

Interpretation of Results:

  • Geometry: The optimized geometry will reveal the planarity of the molecule and the preferred conformations of the hydroxyl and methyl ester groups. The presence of an intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl oxygen is anticipated, which would influence the molecular geometry and spectroscopic properties.

  • Electronic Properties: The HOMO is expected to be localized primarily on the phenolic oxygen and the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring. The MEP map will visually confirm these predictions, with the most negative potential localized on the oxygen atoms.

  • Spectroscopy: The predicted NMR, IR, and UV-Vis spectra will serve as a unique fingerprint for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. These theoretical spectra can be used to aid in the identification of the compound if it is synthesized and to interpret experimental spectra.

Validation and Future Directions

While no direct experimental data for the target molecule is currently available, the robustness of the chosen theoretical model can be indirectly validated by performing the same calculations on structurally related compounds for which experimental data exists, such as Methyl 3,5-dibromo-4-hydroxybenzoate[7] and Methyl 3,5-dibromo-4-methylbenzoate.[8][9][10][11] A strong correlation between the calculated and experimental data for these analogs would lend significant confidence to the predictions for our target molecule.

Future theoretical work could explore the molecule's potential biological activity by performing molecular docking studies with relevant protein targets. Additionally, calculations in the presence of a solvent continuum model could provide insights into its behavior in different environments.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the in-silico characterization of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate using Density Functional Theory. By following the detailed protocols for geometry optimization, electronic structure analysis, and spectroscopic prediction, researchers can gain a deep understanding of the fundamental properties of this and other novel molecules. This theoretical framework serves as a powerful tool to guide synthetic efforts, interpret experimental data, and accelerate the discovery and development of new chemical entities.

References

  • Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. (2018). Journal of Chemistry, 2018, 1-10. [Link]

  • DFT/B3LYP study of O–H bond dissociation enthalpies of para and meta substituted phenols: Correlation with the phenolic C–O bond length. (2006). Journal of Molecular Structure: THEOCHEM, 767(1), 43-50. [Link]

  • A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters. (2009). The Journal of Physical Chemistry A, 113(31), 8836-8845. [Link]

  • DFT Studies of Substituted Phenols Cytotoxicity I. Para‐substituted Phenols. (2017). International Journal of Quantum Chemistry, 117(22), e25439. [Link]

  • Absolute p K a Determinations for Substituted Phenols. (2001). Journal of the American Chemical Society, 123(18), 4370-4377. [Link]

  • Methyl 3,5-dibromo-4-methylbenzoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(4), o982-o983. [Link]

  • Computational study of the halogen atom-benzene complexes. (2003). Journal of the American Chemical Society, 125(27), 8390-8399. [Link]

  • Methyl 3,5-dibromo-4-hydroxybenzoate. PubChem. [Link]

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. (2024). Scientific Reports, 14(1), 1-13. [Link]

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2016). Journal of Medicinal Chemistry, 59(5), 1655-1670. [Link]

  • 4-Chloro-N′-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o14. [Link]

  • (PDF) Methyl 3,5-dibromo-4-methylbenzoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(4), o982-o983. [Link]

  • Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. (2000). Environmental Science & Technology, 34(13), 2737-2743. [Link]

  • Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. (2016). Journal of Asian Natural Products Research, 18(6), 569-576. [Link]

  • Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(7), 743-749. [Link]

  • Methyl 3,5-dibromo-4-methylbenzoate. PubChem. [Link]

  • Methyl 3,5-dichloro-4-hydroxybenzoate. PubChem. [Link]

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Methyl 3,5-dibromo-4-methyl-benzoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o982-3. [Link]

  • Benzoic acid, 4-(acetylamino)-3-bromo-5-chloro-2-hydroxy-, methyl ester. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate as a Versatile Building Block in Organic Synthesis

Abstract: This document provides a comprehensive technical guide on the synthetic utility of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. We delve into the molecule's orthogonal reactivity, offering field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthetic utility of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. We delve into the molecule's orthogonal reactivity, offering field-proven insights and detailed protocols for its application in cross-coupling reactions, functional group derivatization, and as a core scaffold in the development of targeted protein degraders. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this poly-functionalized aromatic building block for the synthesis of complex molecular architectures.

Introduction and Molecular Overview

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (CAS: 941294-24-2) is a synthetically valuable aromatic compound, notable for its dense and strategically positioned functional groups.[1][2] Its structure, featuring two bromine atoms, one chlorine atom, a phenolic hydroxyl group, and a methyl ester, presents a platform for highly selective and sequential chemical transformations. This multi-functional nature makes it an exemplary building block, particularly in fields like medicinal chemistry where precise control over molecular assembly is paramount.

The commercial classification of this molecule as a "Protein Degrader Building Block" underscores its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents.[1] The distinct reactivity of the aryl halides allows for the regioselective introduction of linkers or pharmacophores via transition-metal-catalyzed cross-coupling reactions, while the hydroxyl and ester groups provide additional handles for conjugation or property modulation.

Physicochemical Properties

A summary of the key properties of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is provided below.

PropertyValueReference
CAS Number 941294-24-2[1][2]
Molecular Formula C₈H₅Br₂ClO₃[1][2]
Molecular Weight 344.4 g/mol [1][2]
Purity ≥97% (Typical)[1]
Storage Room Temperature[1]

Core Reactivity: A Platform for Orthogonal Synthesis

The primary synthetic value of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate lies in the differential reactivity of its functional groups. This "orthogonality" enables chemists to address specific sites on the molecule while leaving others intact for subsequent steps.

  • Phenolic Hydroxyl (-OH): The most acidic proton. It readily undergoes deprotonation and subsequent O-alkylation or O-acylation, providing a convenient point for linker attachment. Its presence also electronically influences the aromatic ring.

  • Aryl Bromides (-Br): These are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille). The two identical bromine atoms offer opportunities for both mono- and di-substitution.

  • Aryl Chloride (-Cl): Generally less reactive than the aryl bromides in standard palladium-catalyzed cross-coupling conditions. This reactivity difference is the cornerstone of sequential functionalization, allowing for selective coupling at the bromine positions first, followed by coupling at the chlorine position under more forcing conditions or with specialized catalyst systems.

  • Methyl Ester (-COOCH₃): This group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting acid provides another handle for amide bond formation or other conjugations.

G cluster_molecule Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate mol OH Phenolic -OH (O-Alkylation, Acylation) OH->mol Br1 Aryl Bromide (Cross-Coupling) Br1->mol Br2 Aryl Bromide (Cross-Coupling) Br2->mol Cl Aryl Chloride (Selective Cross-Coupling) Cl->mol Ester Methyl Ester (Hydrolysis, Amidation) Ester->mol

Caption: Key reactive sites for orthogonal synthesis.

Application in Cross-Coupling Reactions

The presence of multiple halogen substituents makes this scaffold ideal for building molecular complexity through cross-coupling. The general reactivity trend for palladium-catalyzed reactions (Br > Cl) allows for a stepwise approach to synthesis.

Workflow: Sequential Cross-Coupling

A powerful strategy involves first reacting the more labile bromide positions, followed by a second coupling at the less reactive chloride position. This allows for the controlled introduction of two different molecular fragments.

G start Methyl 3,5-dibromo- 4-chloro-2-hydroxybenzoate step1 Mono- or Di-Suzuki Coupling (Pd(PPh₃)₄, Base, Ar¹-B(OH)₂) Reacts at Bromine positions start->step1 intermediate Aryl-substituted Intermediate (Chlorine intact) step1->intermediate step2 Second Suzuki Coupling (Forcing conditions, e.g., tBu₃P-Pd-G3, LHMDS, Ar²-B(OH)₂) Reacts at Chlorine position intermediate->step2 final Di- or Tri-arylated Final Product step2->final

Caption: Workflow for sequential aryl-aryl bond formation.

Protocol 3.1: Representative Suzuki-Miyaura Monocoupling at the Bromine Position

Objective: To demonstrate a selective, palladium-catalyzed Suzuki-Miyaura coupling reaction at one of the C-Br bonds.

Causality: This protocol uses standard, mild conditions that preferentially activate the carbon-bromine bond over the stronger, less reactive carbon-chlorine bond. The choice of Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base is a robust and well-established system for this type of transformation. Degassing is critical to prevent the oxidation of the Pd(0) catalyst, which would halt the catalytic cycle.

Materials:

  • Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 equiv)

  • 1,4-Dioxane

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere line (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Fit the flask with a reflux condenser and purge the system with an inert atmosphere (N₂ or Ar) for 15 minutes.

  • Add degassed solvents, toluene and 1,4-dioxane, in a 4:1 ratio (e.g., 8 mL toluene, 2 mL dioxane per 1 mmol of substrate).

  • Add the degassed 2M Na₂CO₃ solution (3.0 equiv) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Derivatization of Hydroxyl and Ester Moieties

The hydroxyl and ester groups serve as secondary reaction sites for conjugation or modification of physicochemical properties.

Protocol 4.1: O-Alkylation of the Phenolic Hydroxyl via Williamson Ether Synthesis

Objective: To attach an alkyl chain (e.g., a linker with a terminal alkyne or azide for click chemistry) to the phenolic oxygen.

Causality: The phenolic proton is acidic and is easily removed by a moderately strong base like potassium carbonate. The resulting phenoxide is a potent nucleophile that readily displaces a halide from an alkyl halide substrate (e.g., propargyl bromide) in an Sₙ2 reaction. DMF is used as a polar aprotic solvent to dissolve the ionic intermediates and accelerate the reaction.

Materials:

  • Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Alkyl halide (e.g., Propargyl Bromide) (1.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous K₂CO₃ to the solution and stir for 20 minutes at room temperature.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Heat the mixture to 50 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into a beaker of cold deionized water, which will often precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum. If the product is an oil, perform an aqueous workup by extracting with diethyl ether.

Purification: If necessary, the crude product can be recrystallized or purified by flash column chromatography.

Application in the Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This building block is ideally suited for constructing the "linker" portion of a PROTAC, connecting the target-binding warhead to the E3 ligase ligand.

G cluster_protac PROTAC General Structure cluster_synthesis Incorporation of Building Block Warhead Warhead (Binds Target Protein) Linker Linker Warhead->Linker Ligand E3 Ligase Ligand (Binds E3 Ligase) Linker->Ligand BuildingBlock Methyl 3,5-dibromo- 4-chloro-2-hydroxybenzoate Linker->BuildingBlock Building Block forms part of the linker Step1 Couple to Warhead Precursor (e.g., Suzuki at C-Br) BuildingBlock->Step1 Step2 Couple to Linker/Ligand Precursor (e.g., Etherification at -OH) Step1->Step2 FinalPROTAC Final PROTAC Molecule Step2->FinalPROTAC

Caption: Conceptual integration into a PROTAC scaffold.

The orthogonal handles of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate allow for the precise and planned assembly of such complex molecules. For instance, a warhead moiety could be attached via Suzuki coupling at a bromine position, while the E3 ligase ligand is connected via a linker attached to the phenolic oxygen.

Safety and Handling

While specific hazard data for this exact compound is limited, related halogenated phenols and benzoates are known irritants.[3][4][5]

  • GHS Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 3, 5-dibromo-4-chloro-2-hydroxybenzoate, min 97%, 1 gram. Retrieved from [Link]

  • Arshad, S., et al. (2011). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Arshad, S., et al. (2011). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • ResearchGate. (2022). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dichloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

"Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate as a chemical intermediate"

Initiating Data Collection I'm now starting to gather data, focusing on " Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate." My initial phase involves targeted Google searches to find information on its synthesis, physical...

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Author: BenchChem Technical Support Team. Date: February 2026

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Outlining the Synthesis Protocol

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Method

Application Notes and Protocols: Derivatization of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Abstract This document provides a comprehensive technical guide for the derivatization of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a polysubstituted aromatic compound with significant potential as a scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a polysubstituted aromatic compound with significant potential as a scaffold in medicinal chemistry and materials science. We present detailed, field-proven protocols for two primary classes of derivatization targeting the phenolic hydroxyl group: O-acylation and O-alkylation (etherification). The causality behind experimental choices, self-validating system designs for protocols, and troubleshooting insights are discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthetic utility of this versatile building block.

Introduction and Scientific Context

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a highly functionalized aromatic ester. The electron-withdrawing nature of the bromine and chlorine substituents significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group. The strategic placement of these halogens, coupled with the hydroxyl and methyl ester functionalities, offers multiple sites for chemical modification. Derivatization of the phenolic hydroxyl group is a common and effective strategy to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and biological activity.

The derivatization reactions detailed herein, O-acylation and O-alkylation, are fundamental transformations in organic synthesis.[1] O-acylation introduces an ester linkage, while O-alkylation forms an ether bond. These modifications can profoundly impact a molecule's interaction with biological targets and are a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Rationale for Derivatization
  • Modulation of Biological Activity: The phenolic hydroxyl group can participate in hydrogen bonding, a key interaction in many biological systems. Masking this group through acylation or alkylation can alter binding affinities and specificities for protein targets. For instance, derivatives of methyl salicylate have shown a range of biological effects, including anti-inflammatory and anti-fungal properties.[2][3]

  • Improvement of Physicochemical Properties: Derivatization can be used to fine-tune properties like solubility, stability, and membrane permeability, which are critical for drug development.

  • Prodrug Strategies: The ester or ether linkages created can be designed to be cleavable in vivo, releasing the active parent molecule.

  • Exploration of Chemical Space: Synthesizing a library of derivatives allows for a systematic exploration of the chemical space around the core scaffold, increasing the probability of discovering compounds with desired properties.

Core Molecule Structure

Caption: Structure of the core molecule.

O-Acylation of the Phenolic Hydroxyl Group

O-acylation involves the reaction of the phenolic hydroxyl group with an acylating agent to form an ester. This is a robust and widely applicable reaction.[1][4] The presence of electron-withdrawing groups on the aromatic ring increases the acidity of the phenol, making it a better nucleophile upon deprotonation.

Protocol: Base-Promoted Acylation with Acyl Chlorides

This protocol describes a general method for the acylation of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate using an acyl chloride in the presence of a base. The base serves to deprotonate the phenol, generating a more nucleophilic phenoxide ion.

Materials:

  • Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • TLC plates and developing chamber

  • NMR Spectrometer

  • Mass Spectrometer

  • FT-IR Spectrometer

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature. The use of a slight excess of base ensures complete deprotonation of the phenol.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution at 0 °C (ice bath). The reaction is often exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product should have a higher Rf value than the starting material.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acyl chloride and the hydrochloride salt of the base.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure acylated product.

Causality and Self-Validation:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired ester.

  • Base Selection: Triethylamine is a common non-nucleophilic base suitable for this reaction. Pyridine can also be used and can act as a nucleophilic catalyst.

  • TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate provides a real-time validation of the reaction's progress.

  • Aqueous Work-up: The washing steps are essential to remove the base, its salt, and any water-soluble byproducts, ensuring a cleaner crude product for purification.

Data Presentation: Expected Outcomes for O-Acylation
Acylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDCM1-2>90
Benzoyl ChloridePyridineTHF2-4>85
Propionyl ChlorideTriethylamineDCM1-3>90
Visualization: O-Acylation Workflow

O_Acylation_Workflow start Dissolve Starting Material in Anhydrous Solvent add_base Add Base (e.g., TEA, Pyridine) start->add_base add_acyl Add Acyl Chloride (0 °C) add_base->add_acyl monitor Monitor by TLC add_acyl->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Acylated Product purify->product

Caption: Experimental workflow for O-acylation.

O-Alkylation (Etherification) of the Phenolic Hydroxyl Group

O-alkylation, or etherification, involves the formation of an ether linkage by reacting the phenoxide ion with an alkylating agent, typically an alkyl halide. The Williamson ether synthesis is a classic and reliable method for this transformation.[5]

Protocol: Williamson Ether Synthesis

This protocol outlines the etherification of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate using an alkyl halide and a strong base.

Materials:

  • Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • TLC plates and developing chamber

  • NMR Spectrometer

  • Mass Spectrometer

  • FT-IR Spectrometer

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (1.0 eq) and potassium carbonate (2.0-3.0 eq) in anhydrous DMF or acetone. The use of a larger excess of base is common in heterogeneous reactions.

  • Alkylating Agent Addition: Add the alkyl halide (1.2-1.5 eq) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-12 hours. The reaction temperature and time will depend on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction by TLC. The product will be less polar than the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of water).

    • Combine the organic extracts and wash with water and then brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Self-Validation:

  • Choice of Base and Solvent: Potassium carbonate is a mild and convenient base for this reaction, especially when paired with a polar aprotic solvent like DMF or acetone. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF may be necessary.

  • Reactivity of Alkyl Halides: The reactivity follows the order I > Br > Cl. Primary alkyl halides are preferred as secondary and tertiary halides can lead to elimination side reactions.[5]

  • Temperature Control: Heating is often required to drive the reaction to completion, especially with less reactive alkylating agents.

  • Extraction and Washing: The extensive washing with water is critical for removing the high-boiling point solvent DMF, which can be challenging to remove by evaporation alone.

Data Presentation: Expected Outcomes for O-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideK₂CO₃AcetoneReflux>95
Ethyl BromideK₂CO₃DMF60>90
Benzyl BromideK₂CO₃AcetoneReflux>85
Visualization: O-Alkylation Reaction Mechanism

O_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide + Base Base K₂CO₃ Ether Ar-O-R Phenoxide->Ether + R-X AlkylHalide R-X Salt K⁺X⁻

Caption: Williamson ether synthesis mechanism.

Analytical Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Recommended Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation.

    • ¹H NMR: Look for the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the acyl or alkyl group. For example, in O-acetylation, a new singlet around 2.3 ppm for the methyl protons of the acetyl group will appear. For O-methylation, a new singlet around 3.9 ppm for the methoxy protons will be observed.

    • ¹³C NMR: The chemical shifts of the aromatic carbons will also change upon derivatization.

  • Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the addition of the acyl or alkyl group. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • O-Acylation: The broad O-H stretch of the starting phenol (around 3200-3400 cm⁻¹) will disappear, and a new strong C=O stretch for the ester will appear around 1750-1770 cm⁻¹.

    • O-Alkylation: The phenolic O-H stretch will disappear, and a new C-O stretch for the ether will be observed around 1200-1250 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single sharp peak is indicative of a pure sample.[6][7][8]

Data Presentation: Comparative Analytical Data
TechniqueStarting Material (Characteristic Signal)O-Acylated Product (Characteristic Signal)O-Alkylated Product (Characteristic Signal)
¹H NMRBroad singlet for -OH (variable ppm)New signals for acyl group (e.g., ~2.3 ppm for -COCH₃)New signals for alkyl group (e.g., ~3.9 ppm for -OCH₃)
FT-IRBroad O-H stretch (~3200-3400 cm⁻¹)Strong C=O stretch (~1750-1770 cm⁻¹)C-O stretch (~1200-1250 cm⁻¹)
MS (m/z)[M+H]⁺[M+acyl group+H]⁺[M+alkyl group+H]⁺

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides are corrosive and lachrymatory. Handle with care.

  • Alkyl halides can be toxic and should be handled with caution.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The derivatization of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate via O-acylation and O-alkylation provides a robust platform for the synthesis of a diverse range of novel compounds. The protocols detailed in these application notes are reliable, scalable, and amenable to the generation of chemical libraries for screening in drug discovery and materials science applications. Careful execution of these methods, coupled with rigorous analytical characterization, will enable researchers to fully exploit the synthetic potential of this valuable chemical scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Acylation of Phenols using 3-Hydroxy-4-methoxybenzoyl chloride.
  • American Chemical Society. (2022, June 7). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis.
  • RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts.
  • National Institutes of Health. (n.d.). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Benzoate Ester Determination.
  • RSC Publishing. (n.d.). Convenient Syntheses of 5-Substituted 2-Hydroxybenzoates and Related Reactions.
  • University of Calgary. (n.d.). Ch24 - Acylation of phenols.
  • Feilden, A. D. (n.d.). Alkylation of Salicylic Acids.
  • Google Patents. (n.d.). US4487975A - Etherification of phenols.
  • ResearchGate. (n.d.). Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants.
  • Chen, S., Jia, L., Li, X., & Luo, M. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis, 46(02), 263-268.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).
  • Wikipedia. (n.d.). Phenol.
  • Ambeed.com. (n.d.). Etherification Reaction of Phenolic Hydroxyl Group.
  • Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
  • Wikipedia. (n.d.). Methyl salicylate.
  • Food Research. (2023, June 4). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma.
  • SciSpace. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • ResearchGate. (n.d.). Analytical methods for determination of benzodiazepines. A short review.
  • Journal of Pharmaceutical and Sciences. (2023, June 21). Methods of Analysis of Sodium Benzoate in Food and Beverages: Literature Review.
  • ResearchGate. (n.d.). Synthetic routes of methyl salicylate derivatives. (A) Synthetic routes... | Download Scientific Diagram.
  • Benchchem. (n.d.). Methyl Salicylate: A Versatile Intermediate in Modern Chemical Synthesis.

Sources

Application

Application Notes and Protocols for the Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Introduction Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a polysubstituted aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its densely functionalized c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a polysubstituted aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its densely functionalized core makes it a valuable intermediate for the construction of more complex molecular architectures. The strategic placement of bromine, chlorine, and hydroxyl groups on the benzoate scaffold allows for a variety of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and derivatization of the hydroxyl and ester moieties. This document provides a comprehensive guide to the synthesis of this target molecule, including detailed protocols, mechanistic insights, and practical considerations for researchers in the field.

Synthetic Strategy and Mechanistic Considerations

The synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is most effectively approached in a two-step sequence starting from 4-chloro-2-hydroxybenzoic acid.

  • Fischer Esterification: The initial step involves the esterification of 4-chloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst to produce the intermediate, Methyl 4-chloro-2-hydroxybenzoate. This reaction proceeds via the classical Fischer esterification mechanism, where the carboxylic acid is protonated by the strong acid catalyst, increasing its electrophilicity for nucleophilic attack by methanol.[1]

  • Electrophilic Aromatic Substitution (Dibromination): The second step is the selective dibromination of Methyl 4-chloro-2-hydroxybenzoate. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The hydroxyl group at C2 is a powerful activating, ortho-, para-directing group. The ester group at C1 is a deactivating, meta-directing group, and the chlorine atom at C4 is a deactivating, ortho-, para-directing group. The potent activating effect of the hydroxyl group dominates, directing the incoming bromine electrophiles to the positions ortho and para to it. Since the para position (C4) is blocked by the chlorine atom, bromination occurs at the two available ortho positions, C3 and C5.

The overall synthetic workflow is depicted below:

G A 4-chloro-2-hydroxybenzoic acid B Methyl 4-chloro-2-hydroxybenzoate A->B Fischer Esterification (Methanol, H₂SO₄) C Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate B->C Electrophilic Dibromination (Bromine)

Sources

Method

Application Note: A Validated RP-HPLC-UV Method for the Quantification of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Methyl 3,5-dibromo-4-chloro-2-hydroxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in bulk materials or process intermediates. The described protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability and adherence to international standards.[1][2][3][4][5]

Introduction

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a halogenated aromatic compound of interest in synthetic chemistry and pharmaceutical development. Its polysubstituted phenolic structure necessitates a reliable and accurate analytical method for quantification to ensure quality control, stability, and purity assessment throughout the development and manufacturing lifecycle. The presence of multiple halogen substituents and a hydroxyl group provides a strong chromophore, making UV spectrophotometry a suitable detection technique.

This guide provides a comprehensive, step-by-step protocol for an isocratic RP-HPLC method coupled with a UV detector. The causality behind experimental choices, from mobile phase composition to column selection, is explained to provide a deeper understanding of the method's principles.

Method Selection and Rationale

Several analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC, are suitable for the analysis of halogenated aromatic compounds.[6][7][8] However, RP-HPLC was selected as the primary technique for this application note due to its robustness, high precision, and the non-destructive nature of the analysis, which is often preferred in pharmaceutical quality control settings. The compound's polarity and UV absorbance characteristics make it an ideal candidate for separation on a C18 stationary phase with UV detection.

The choice of a C18 column is based on its widespread applicability and effectiveness in retaining moderately nonpolar compounds like Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate through hydrophobic interactions. An acidic mobile phase is employed to suppress the ionization of the phenolic hydroxyl group, thereby ensuring a single, sharp chromatographic peak and reproducible retention times.

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined below. This workflow is designed to ensure efficiency and minimize potential sources of error.

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B Accurate weighing is critical C Filtration (0.45 µm PTFE) B->C Ensure complete dissolution F Sample Injection & Data Acquisition C->F Protect column from particulates D Instrument Equilibration E System Suitability Test D->E Confirm system stability E->F Verify system performance G Peak Integration F->G Chromatographic run H Calibration Curve Generation G->H Area vs. Concentration I Quantification of Analyte H->I Calculate sample concentration

Caption: A flowchart of the analytical workflow.

Materials and Instrumentation

Item Specification
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column compartment, and DAD or VWD UV Detector.
Analytical Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
Data Acquisition Empower 3, Chromeleon, or equivalent Chromatography Data System (CDS).
Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, filtered).
Reagents Phosphoric Acid (ACS Grade).
Reference Standard Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (≥97% purity).[9]
Filters 0.45 µm PTFE syringe filters.

Detailed Protocols

Preparation of Mobile Phase and Diluent
  • Mobile Phase Preparation (Acetonitrile:Water:Phosphoric Acid 65:35:0.1 v/v/v):

    • Measure 650 mL of HPLC-grade acetonitrile into a 1 L solvent reservoir.

    • Measure 350 mL of HPLC-grade water into a separate container.

    • Add 1.0 mL of phosphoric acid to the water and mix thoroughly.

    • Carefully add the acidified water to the acetonitrile.

    • Sonicate the mixture for 15 minutes to degas.

  • Diluent Preparation (Methanol:Water 70:30 v/v):

    • Combine 700 mL of methanol and 300 mL of water in a 1 L flask and mix well.

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solutions for Linearity (10-150 µg/mL):

    • Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent.

Sample Preparation
  • Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate into a 25 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the standard stock solution to achieve a target concentration of 1000 µg/mL.

  • Further dilute this solution with the diluent to fall within the validated linear range of the method (e.g., a 1:10 dilution to achieve 100 µg/mL).

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
Parameter Setting
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (65:35:0.1)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 285 nm
Run Time 10 minutes

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4][5] The validation parameters and their acceptance criteria are summarized below.

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 replicate injections)
Validation Summary

The following table summarizes the results obtained during the method validation study.

Parameter Result
Specificity No interference from blank at the retention time of the analyte.
Linearity (Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) Repeatability (Intra-day): < 1.0% Intermediate Precision (Inter-day): < 1.5%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Robustness No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).

Data Analysis and Calculation

The concentration of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in the sample is calculated using the calibration curve generated from the analysis of the working standard solutions.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The final amount of the analyte in the original sample is then calculated considering the dilutions made during sample preparation.

Principle of Separation

The separation mechanism in this RP-HPLC method is based on the partitioning of the analyte between the nonpolar stationary phase (C18) and the polar mobile phase.

Separation_Mechanism MobilePhase Mobile Phase (Polar) Acetonitrile/Water Flow → Analyte Analyte Molecule (Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate) MobilePhase:tail->Analyte Elution StationaryPhase Stationary Phase (Nonpolar) C18-bonded Silica Analyte Retention Analyte->StationaryPhase:tail Hydrophobic Interaction (Retention)

Caption: Analyte partitioning in RP-HPLC.

Conclusion

The RP-HPLC-UV method described in this application note is specific, accurate, precise, and linear over the concentration range of 10-150 µg/mL for the quantification of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it suitable for routine use in quality control laboratories. The validation data confirms that the method is reliable and fit for its intended purpose, adhering to the stringent requirements of the pharmaceutical industry.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link][6]

  • de la Cal, A., Eljarrat, E., & Barceló, D. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7545-7555. [Link][8]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link][2]

  • EMA. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. European Medicines Agency. [Link][4]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][5]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link][10]

  • CP Lab Safety. (n.d.). Methyl 3, 5-dibromo-4-chloro-2-hydroxybenzoate, min 97%, 1 gram. [Link][9]

Sources

Application

Application Notes and Protocols for Investigating the Potential Biological Activity of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Introduction: Unveiling the Potential of a Novel Halogenated Benzoate These application notes provide a comprehensive guide for the initial screening and characterization of the biological activities of this novel compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Halogenated Benzoate

These application notes provide a comprehensive guide for the initial screening and characterization of the biological activities of this novel compound. The protocols outlined below are established, robust methods designed to provide a foundational understanding of the compound's cytotoxic, antimicrobial, and potential mechanistic actions.

Part 1: Preliminary Cytotoxicity Assessment

A fundamental first step in characterizing any novel compound is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] This assay is crucial for establishing a therapeutic window and guiding concentration ranges for subsequent, more specific assays.

Protocol 1: MTT Assay for General Cytotoxicity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells.[4] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[2][4]

Workflow:

Caption: General workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549, or a panel of relevant lines) and a non-cancerous cell line (e.g., HEK293)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

    • MTT solution (5 mg/mL in sterile PBS)

    • Dimethyl sulfoxide (DMSO)

    • Sterile 96-well flat-bottom plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

    • Compound Preparation: Prepare a stock solution of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.[5]

    • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][4]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100%
11.1894.4%
100.8568.0%
500.4233.6%
1000.1512.0%

Part 2: Antimicrobial Activity Screening

Halogenated phenols and their derivatives are well-documented for their antimicrobial properties. Therefore, evaluating the efficacy of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate against a panel of pathogenic bacteria and fungi is a logical next step. The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Protocol 2: Broth Microdilution Assay for MIC Determination

Principle: This method involves challenging microorganisms with serial dilutions of the test compound in a liquid nutrient broth.[6] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.[6]

Workflow:

G A Prepare serial dilutions of the compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Visually assess for turbidity or use a plate reader C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the broth microdilution assay.

Detailed Protocol:

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

    • Sterile 96-well plates

    • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

    • Compound Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth directly in a 96-well plate.

    • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Data Presentation:

Compound Concentration (µg/mL)S. aureus GrowthE. coli GrowthC. albicans Growth
256---
128---
64--+
32-++
16+++
MIC (µg/mL) 64 >256 128
(+ = visible growth, - = no visible growth)

Part 3: Mechanistic Insights - Probing for Oxidative Stress Induction

Many cytotoxic and antimicrobial agents exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[7] The DCFDA/H2DCFDA assay is a common method to measure intracellular ROS levels.

Protocol 3: Intracellular ROS Detection using DCFDA

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH.[7] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[7]

Workflow:

G A Cell Culture & Seeding B Loading with DCFH-DA A->B C Treatment with Test Compound B->C D Measurement of Fluorescence (Ex/Em ~485/535 nm) C->D E Data Analysis D->E

Caption: Workflow for intracellular ROS detection.

Detailed Protocol:

  • Materials:

    • Cell line of interest

    • DCFH-DA solution

    • Assay buffer (e.g., PBS or HBSS)

    • Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

    • Positive control for ROS induction (e.g., Tert-Butyl hydroperoxide)[7]

    • Black, clear-bottom 96-well plates

    • Fluorescence microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • DCFH-DA Loading: Wash the cells with assay buffer and then incubate them with a working solution of DCFH-DA (e.g., 20 µM) for 30-60 minutes at 37°C in the dark.[8][9]

    • Treatment: Wash the cells again to remove excess probe. Add the test compound at various concentrations and incubate for the desired time period.

    • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[7]

Data Presentation:

TreatmentConcentration (µM)Fluorescence Intensity (RFU)Fold Change vs. Control
Vehicle Control-15001.0
Test Compound1022501.5
Test Compound5060004.0
Test Compound100127508.5
Positive Control-1500010.0

Part 4: Exploring Enzyme Inhibition Potential

Benzoic acid derivatives are known to interact with various enzymes. A general enzyme inhibition assay can be adapted to screen for the inhibitory potential of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate against a specific enzyme of interest (e.g., a kinase, protease, or metabolic enzyme).

Protocol 4: General Spectrophotometric Enzyme Inhibition Assay

Principle: This assay measures the effect of the test compound on the rate of an enzyme-catalyzed reaction.[10] The rate is typically monitored by measuring the change in absorbance of a substrate or product over time. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined.

Workflow:

G A Reagent Preparation Enzyme, Substrate, Inhibitor Solutions B Assay Setup (96-well plate) - Blank (Buffer) - Control (Enzyme + Substrate) - Test (Enzyme + Substrate + Inhibitor) A->B C Pre-incubation Enzyme + Inhibitor B->C D Reaction Initiation Add Substrate C->D E Kinetic Measurement Read Absorbance Over Time D->E F Data Analysis Calculate % Inhibition & IC50 E->F

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol:

  • Materials:

    • Purified enzyme of interest

    • Specific substrate for the enzyme

    • Assay buffer optimized for the enzyme

    • Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

    • 96-well UV-transparent plate

    • Microplate reader with kinetic measurement capabilities

  • Procedure:

    • Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the test compound in the assay buffer.

    • Assay Setup: In a 96-well plate, add the enzyme and different concentrations of the test compound. Include control wells with the enzyme and vehicle (DMSO).

    • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.[10]

    • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[10]

    • Measurement: Immediately begin measuring the absorbance at a specific wavelength in kinetic mode for a set period.

    • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the control and plot a dose-response curve to calculate the IC50 value.[10]

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial biological characterization of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. Based on the results obtained from these screening assays, further investigations can be pursued. For example, if significant anticancer activity is observed, studies into the mechanism of cell death (e.g., apoptosis assays) would be warranted. If potent antimicrobial activity is identified, time-kill kinetic studies and resistance development assays could be performed. These foundational experiments are critical for determining whether this novel compound holds promise for further development as a therapeutic agent.

References

  • ROS Assay Kit Protocol. (n.d.).
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (n.d.). Benchchem.
  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.).
  • Wianowska, D., & Garbaczewska, S. (2014). Methods for in vitro evaluating antimicrobial activity: A review. PMC.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • MTT Assay Protocol. (n.d.). Springer Nature Experiments.
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. (n.d.). Hello Bio.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC.
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. (n.d.). Benchchem.
  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.).
  • Cellular reactive oxygen species (ROS) assay strategy. (2025). AntBio.
  • In vitro antibacterial activity: Significance and symbolism. (2025).
  • Methods for in vitro evaluating antimicrobial activity: A review. (2025). ResearchGate.
  • OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). (n.d.).
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate.
  • Enzyme Assay Protocol. (n.d.). Sandiego.
  • Enzyme Analysis. (n.d.). G-Biosciences.
  • Methyl 3,5-dibromo-4-hydroxybenzoate. (n.d.). PubChem.
  • Methyl 3,5-dibromo-4-methylbenzoate. (n.d.). PMC.
  • (PDF) Methyl 3,5-dibromo-4-methylbenzoate. (2025). ResearchGate.
  • Methyl 3,5-Dibromo-4-Hydroxybenzoate. (n.d.).
  • Methyl 3, 5-dibromo-4-chloro-2-hydroxybenzoate, min 97%, 1 gram. (n.d.). CP Lab Safety.
  • Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. (n.d.). Santa Cruz Biotechnology.
  • Methyl 3,5-dichloro-4-hydroxybenzoate. (n.d.). PubChem.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025). ResearchGate.
  • Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. (n.d.). PMC.
  • Benzoic acid, 4-(acetylamino)-3-bromo-5-chloro-2-hydroxy-, methyl ester. (n.d.). PubChem.
  • Methyl 5-chloro-2-hydroxybenzoate. (n.d.). CAS Common Chemistry.

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Method

Application Notes and Protocols for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in Medicinal Chemistry

Prepared by: A Senior Application Scientist Forward-Looking Statement The subject of this technical guide, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, represents a novel molecular entity for which specific literature...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Forward-Looking Statement

The subject of this technical guide, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, represents a novel molecular entity for which specific literature is not yet established. The protocols and applications detailed herein are constructed upon established principles of organic synthesis and medicinal chemistry, drawing from validated methodologies for structurally analogous compounds. This document is intended to serve as a forward-thinking guide for researchers and drug development professionals, providing a robust, scientifically-grounded framework for the synthesis and potential utilization of this and similar polyhalogenated aromatic scaffolds.

Introduction: The Strategic Value of Polyhalogenated Scaffolds

In medicinal chemistry, the strategic placement of halogen atoms on a molecular scaffold is a time-honored tactic for modulating pharmacokinetic and pharmacodynamic properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity through various interactions, including hydrogen bonding and halogen bonding. Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a highly functionalized aromatic compound, presenting multiple reaction vectors for diversification and serving as a potential building block for more complex therapeutic agents. The dense halogenation pattern, combined with the acidic phenolic hydroxyl and ester functionalities, makes it a compelling, albeit challenging, scaffold for library synthesis and lead optimization.

Physicochemical & Predicted Properties

A comprehensive profile of the target compound is essential for experimental design. While empirical data is unavailable, its properties can be reliably predicted based on its constituent parts and data from close analogs like Methyl 3,5-dibromo-4-hydroxybenzoate[1] and Methyl 3,5-dichloro-4-hydroxybenzoate[2].

PropertyPredicted ValueRationale / Comparison
Molecular Formula C₈H₅Br₂ClO₃Derived from its constituent atoms.
Molecular Weight ~344.39 g/mol Calculated based on the atomic weights.
IUPAC Name Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoateFollows standard nomenclature rules.
Appearance White to off-white solidTypical for similar crystalline organic compounds.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate)The hydrophobic nature of the halogenated ring dominates.
pKa (Phenolic OH) ~6-7Electron-withdrawing halogens increase acidity compared to phenol (~10).

Synthetic Protocol: A Proposed Pathway

The synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a multi-step process requiring careful control of regioselectivity. The following protocol is a proposed route starting from commercially available methyl 4-chlorosalicylate. The rationale is to leverage the directing effects of the hydroxyl and ester groups. The hydroxyl group is a strong ortho-, para-director, while the ester is a meta-director.

Diagram of Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: Regioselective Monobromination cluster_1 Step 2: Second Bromination A Methyl 4-chlorosalicylate B Methyl 3-bromo-4-chloro-2-hydroxybenzoate A->B  NBS, Acetonitrile, rt C Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate B->C  NBS (1.1 eq), H₂SO₄ (cat.), Acetonitrile Suzuki_Coupling cluster_main Suzuki-Miyaura Cross-Coupling Start Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate Product Coupled Product Start->Product Toluene/H₂O, 90°C Boronic Aryl Boronic Acid (1.2 eq) Boronic->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Product

Sources

Application

Application Notes &amp; Protocols: Exploring the Potential of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in Advanced Materials Science

Abstract Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a heavily halogenated aromatic ester with a unique combination of reactive functional groups. While its direct application in materials science is not yet establi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a heavily halogenated aromatic ester with a unique combination of reactive functional groups. While its direct application in materials science is not yet established, its molecular architecture—comprising a salicylate core, two bromine atoms, and one chlorine atom—suggests significant potential in several high-performance material domains. This document outlines theoretical frameworks and detailed experimental protocols for investigating its use as a reactive flame retardant, a monomer for specialty polyesters, and a functional additive for creating polymers with tailored properties. The protocols are designed to be self-validating, incorporating robust characterization steps to verify outcomes.

Introduction and Molecular Rationale

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate possesses three key structural features that make it a compelling candidate for materials science research:

  • High Halogen Content (Br, Cl): The presence of heavy halogens, particularly bromine, is a well-established strategy for imparting flame retardancy to polymeric materials. Functionally, they can act as radical scavengers in the gas phase during combustion, interrupting the fire cycle.

  • Reactive Functional Groups (-OH and -COOCH₃): The phenolic hydroxyl and methyl ester groups are versatile handles for polymerization. They can readily participate in polycondensation reactions to form polyesters or polyethers, integrating the halogenated core directly into a polymer backbone.

  • Salicylate-type Structure: The ortho-positioning of the hydroxyl and carboxylate groups is known to influence material properties. For instance, incorporating salicylic acid moieties can enhance the hydrolytic degradability of common polymers like PLA and PET[1].

These features suggest three primary avenues for investigation, which will be explored in the subsequent sections.

Physicochemical and Safety Data Summary

Before proceeding with any experimental work, it is crucial to understand the fundamental properties and hazards of the compound. The data below is aggregated for Methyl 3,5-dibromo-4-hydroxybenzoate, a closely related structure, as a reference point.

PropertyValueSource
Molecular Formula C₈H₅Br₂ClO₃(Calculated)
Molecular Weight 344.39 g/mol (Calculated)
Appearance Likely a solid at room temperature[2]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
GHS Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338[3]

Safety Directive: All protocols involving this compound must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.

Application Area I: Non-Migratory Flame Retardant Additive

Expert Rationale: Traditional additive flame retardants can leach from the polymer matrix over time, reducing efficacy and causing environmental concerns. By leveraging the hydroxyl group, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate can be chemically grafted onto polymer backbones containing complementary functional groups (e.g., isocyanates in polyurethanes), creating a permanent, non-migratory flame-retardant system.

Protocol 3.1: Grafting onto a Polyurethane Prepolymer

This protocol describes the incorporation of the title compound as a reactive flame retardant during the synthesis of a polyurethane foam.

Methodology:

  • Prepolymer Synthesis (Step 1):

    • To a 250 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add 50.0 g of a polyether polyol (e.g., Voranol™ 220-056N, OH value ~56 mg KOH/g) and 0.05 g of dibutyltin dilaurate (DBTDL) catalyst.

    • Heat the mixture to 60°C with stirring under a gentle nitrogen stream.

    • Slowly add 15.0 g of Toluene Diisocyanate (TDI) dropwise over 30 minutes, ensuring the temperature does not exceed 75°C.

    • After addition, allow the reaction to proceed for 2 hours at 70°C to form an isocyanate-terminated prepolymer.

  • Grafting Reaction (Step 2):

    • Dissolve 10.0 g of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in 20 mL of anhydrous dimethylformamide (DMF).

    • Cool the prepolymer from Step 1 to 50°C.

    • Slowly add the dissolved halogenated compound to the prepolymer. The phenolic hydroxyl group will react with the terminal isocyanate groups.

    • Monitor the reaction via FT-IR by observing the disappearance of the -OH peak (~3400 cm⁻¹) and a decrease in the -NCO peak (~2270 cm⁻¹). Allow the reaction to proceed for 1-2 hours.

  • Foam Formation (Step 3):

    • To the functionalized prepolymer, add a mixture of 1.0 g of water (blowing agent), 0.5 g of a silicone surfactant (e.g., DC 193), and 0.2 g of an amine catalyst (e.g., DABCO 33-LV).

    • Stir vigorously for 10-15 seconds until the mixture becomes creamy.

    • Pour the mixture into an open mold and allow it to rise freely in a fume hood.

    • Cure the resulting foam at 70°C for 24 hours.

Validation & Characterization:

  • FT-IR Spectroscopy: Confirm the incorporation of the compound by identifying characteristic aromatic C-Br/C-Cl stretches in the final polymer.

  • Thermogravimetric Analysis (TGA): Compare the thermal stability and char yield of the modified foam against an unmodified control foam. An increased char yield is indicative of effective flame retardancy.

  • Flammability Testing: Perform a vertical burn test (UL 94) or measure the Limiting Oxygen Index (LOI) to quantify the improvement in fire resistance.

Workflow Diagram

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Grafting Reaction cluster_2 Step 3: Foam Formation polyol Polyether Polyol + Catalyst prepolymer NCO-Terminated Prepolymer polyol->prepolymer 70°C, 2h tdi Toluene Diisocyanate (TDI) tdi->prepolymer grafted_prepolymer Flame-Retardant Prepolymer prepolymer->grafted_prepolymer halogen_cmpd Methyl 3,5-dibromo- 4-chloro-2-hydroxybenzoate halogen_cmpd->grafted_prepolymer 50°C, 2h final_foam Cured Polyurethane Foam grafted_prepolymer->final_foam additives Water + Surfactant + Catalyst additives->final_foam caption Workflow for grafting the halogenated compound onto polyurethane.

Caption: Workflow for grafting the halogenated compound onto polyurethane.

Application Area II: Monomer for High-Performance Polyesters

Expert Rationale: The bifunctional nature of the molecule (hydroxyl and ester groups) allows it to act as a monomer in polycondensation reactions. The ester group can be transesterified with a diol to build a polymer chain. The resulting polyester would have the halogenated aromatic unit integrated into its backbone, potentially yielding a material with a high glass transition temperature (Tg), excellent thermal stability, and inherent flame retardancy.

Protocol 4.1: Melt Polycondensation for a Halogenated Polyester

This protocol details the synthesis of a novel polyester via melt transesterification with 1,4-Butanediol.

Methodology:

  • Reactor Charging:

    • Charge a 100 mL glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with:

      • 34.4 g (0.1 mol) of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

      • 22.5 g (0.25 mol) of 1,4-Butanediol (a 2.5x molar excess is used to drive the reaction).

      • 0.05 g of Zinc Acetate as a transesterification catalyst.

  • Esterification Stage:

    • Heat the reactor to 180-200°C under a slow stream of nitrogen.

    • Methanol will be generated as a byproduct and collected in the distillation receiver.

    • Maintain these conditions for 3-4 hours, or until ~80-90% of the theoretical amount of methanol (3.2 g) has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure to <1 Torr over a period of 1 hour. This is critical to remove the excess 1,4-Butanediol and drive the polymerization to a high molecular weight.

    • Continue the reaction under high vacuum for an additional 2-3 hours. A noticeable increase in the melt viscosity will be observed.

  • Product Recovery:

    • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it.

    • Granulate the resulting polymer strand for analysis.

Validation & Characterization:

  • ¹H NMR and ¹³C NMR: Confirm the polyester structure by observing the disappearance of the methyl ester and phenolic hydroxyl signals and the appearance of new signals corresponding to the polymer backbone.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer.

  • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) and melting point (Tm), if any.

  • Thermogravimetric Analysis (TGA): Assess the onset of thermal degradation. A high degradation temperature is expected due to the aromatic, halogenated structure.

Reaction Pathway Diagram

Sources

Method

Application Notes: High-Purity Recovery of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Abstract: This guide provides a detailed technical overview and validated laboratory protocols for the purification of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. Designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed technical overview and validated laboratory protocols for the purification of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. Designed for researchers, medicinal chemists, and process development scientists, this document outlines two primary purification methodologies: Recrystallization and Flash Column Chromatography. The causality behind experimental choices, troubleshooting, and methods for purity verification are discussed to ensure the reliable and efficient isolation of this highly functionalized aromatic compound.

Introduction: The Imperative for Purity

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a polysubstituted aromatic ester. Its dense functionalization, featuring a hydroxyl group, a methyl ester, and three different halogen atoms, makes it a valuable and versatile building block in organic synthesis. Potential applications include its use as an intermediate in the development of novel pharmaceuticals, agrochemicals, or as a fragment in the construction of complex molecular probes.

In these advanced applications, the purity of starting materials is not merely a recommendation but a stringent requirement. Trace impurities can lead to unpredictable reaction outcomes, complicate structural elucidation, and introduce confounding variables in biological assays. This guide provides robust protocols to achieve >97% purity, ensuring reproducibility and reliability in downstream applications.

Physicochemical Profile

A thorough understanding of the compound's physical properties is the foundation of a logical purification strategy. The polarity imparted by the phenolic hydroxyl and ester groups, contrasted with the lipophilic character of the halogenated aromatic ring, dictates its behavior in various solvent systems.

PropertyValueSource
CAS Number 941294-24-2[1][2]
Molecular Formula C₈H₅Br₂ClO₃[1]
Molecular Weight 344.4 g/mol [1]
Appearance White to off-white solid/powderInferred from similar compounds[3]
Solubility Profile Expected to be soluble in moderately polar organic solvents like ethyl acetate, acetone, and dichloromethane. Low solubility in nonpolar solvents (e.g., hexane) and water.Inferred from structure & related compounds[3][4]

Purification Strategy I: Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds. It leverages the difference in solubility of the target compound and its impurities in a solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (0-4°C).

Causality of Solvent Selection

The key to successful recrystallization is selecting an appropriate solvent system. For Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, the principle of "like dissolves like" suggests a solvent of intermediate polarity.

  • Single-Solvent System: A moderately polar solvent like ethanol or isopropanol is a good starting point. The hydroxyl group of the solvent can hydrogen-bond with the phenolic proton and ester carbonyl of the solute, while its alkyl chain provides affinity for the halogenated ring.

  • Two-Solvent (Mixed) System: This is often more effective when no single solvent provides the ideal solubility curve. A "good" solvent (in which the compound is highly soluble, e.g., ethyl acetate or dichloromethane) is paired with a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., hexane or heptane)[5]. This allows for fine-tuning of the saturation point to induce crystallization.

Protocol for Two-Solvent Recrystallization (Ethyl Acetate/Hexane)

This protocol is recommended for crude material that is estimated to be >80% pure.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add the "good" solvent (ethyl acetate) dropwise while heating the mixture gently (e.g., on a hot plate at ~50-60°C) with swirling. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Saturation: To the hot, clear solution, add the "poor" solvent (hexane) dropwise with continuous swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals[5].

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents. Determine the melting point and run a TLC to assess purity.

Visualization of Recrystallization Workflow

G cluster_dissolve Step 1: Dissolution cluster_saturate Step 2: Saturation cluster_cool Step 3: Crystallization & Isolation a Crude Solid in Flask b Add minimum hot 'good' solvent (EtOAc) a->b c Fully Dissolved Hot Solution b->c d Add 'poor' solvent (Hexane) until persistent turbidity c->d e Add 1-2 drops 'good' solvent to clarify d->e f Saturated Hot Solution e->f g Slow cool to RT, then ice bath f->g h Vacuum Filtration g->h i Wash with cold Hexane h->i j Dry under vacuum i->j k Pure Crystals j->k G cluster_prep Step 1: Preparation cluster_run Step 2: Elution cluster_iso Step 3: Isolation a Optimize Mobile Phase (TLC, target Rf ~0.3) b Pack Column (Silica Gel Slurry) a->b c Dry Load Sample (Crude + Silica) b->c d Elute with Mobile Phase (e.g., Hexane:EtOAc) e Collect Fractions d->e e->d Increase polarity if needed f Monitor Fractions by TLC e->f g Combine Pure Fractions f->g h Evaporate Solvent g->h i Purified Product h->i

Sources

Application

Application Notes and Protocols for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate: A Versatile Building Block in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold for Complex Molecule Synthesis Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a polysubstituted aromatic compound that presents a unique combination of reactive functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Complex Molecule Synthesis

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a polysubstituted aromatic compound that presents a unique combination of reactive functional groups, positioning it as a highly versatile building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount. The strategic placement of two bromine atoms, a chlorine atom, a phenolic hydroxyl group, and a methyl ester on a central benzene ring offers multiple, orthogonal handles for synthetic diversification. This document provides a comprehensive guide to the application of this building block, detailing its physicochemical properties and providing experimentally grounded, theoretical protocols for its use in key synthetic transformations. While specific literature precedents for this exact molecule are sparse, the protocols herein are derived from well-established principles of organic chemistry and validated on analogous systems.

The bromine atoms at the 3 and 5 positions are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom substituents. The general reactivity trend for halogens in such reactions is I > Br > Cl, suggesting that the bromine atoms can be selectively functionalized in the presence of the chlorine atom.[1][2] The phenolic hydroxyl group at the 2-position can be readily alkylated or acylated, providing a route to further structural diversification. The methyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can then be engaged in amide bond formation or other transformations. The chlorine atom at the 4-position, while less reactive than the bromine atoms in cross-coupling reactions, can still participate in nucleophilic aromatic substitution under more forcing conditions or be a site for late-stage functionalization.

The confluence of these functional groups makes Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate a particularly attractive starting material for the synthesis of libraries of compounds for drug discovery, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where halogenated aromatic cores are frequently employed as linkers.[3][4][5]

Physicochemical Properties

PropertyValueSource
CAS Number 941294-24-2
Molecular Formula C₈H₅Br₂ClO₃
Molecular Weight 344.4 g/mol
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)General knowledge

Synthetic Applications and Protocols

The following protocols are designed to serve as a starting point for researchers utilizing Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. Optimization of reaction conditions may be necessary for specific substrates.

Selective Mono- and Di-Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The differential reactivity of the bromine and chlorine atoms on the aromatic ring allows for selective functionalization.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst.[1][6] The rate of oxidative addition is generally faster for C-Br bonds than for C-Cl bonds, providing the basis for selective mono-arylation at one of the bromine-bearing positions. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve high yields of the mono-coupled product. A subsequent Suzuki-Miyaura coupling can then be performed to introduce a second, different aryl group at the remaining bromine position.

Suzuki_Miyaura_Workflow Start Methyl 3,5-dibromo-4-chloro- 2-hydroxybenzoate Step1 Suzuki-Miyaura Coupling (1.1 eq. Arylboronic Acid) Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C Start->Step1 Product1 Mono-arylated Product Step1->Product1 Step2 Purification (Column Chromatography) Product1->Step2 Product2 Isolated Mono-arylated Product Step2->Product2 Step3 Suzuki-Miyaura Coupling (1.1 eq. Second Arylboronic Acid) Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C Product2->Step3 Product3 Di-arylated Product Step3->Product3 Step4 Final Purification Product3->Step4 End Isolated Di-arylated Product Step4->End

Caption: Workflow for selective Suzuki-Miyaura cross-coupling.

  • To a reaction vessel, add Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (4:1 v/v) to the vessel.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the mono-arylated product.

Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynes, which are valuable intermediates in organic synthesis.

The Sonogashira reaction is co-catalyzed by palladium and copper.[7][8][9] The palladium catalyst undergoes oxidative addition to the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination then yields the aryl-alkyne product. Similar to the Suzuki-Miyaura reaction, the C-Br bonds will react preferentially over the C-Cl bond.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-Br ArX->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation CuC≡CR Cu(I)-C≡CR CuC≡CR->Transmetalation PdC≡CR Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdC≡CR RedElim Reductive Elimination PdC≡CR->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product

Caption: Simplified catalytic cycle for the Sonogashira coupling.

  • To a Schlenk flask, add Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (1.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine (TEA) or a mixture of THF and TEA (2:1 v/v).

  • Add the terminal alkyne (1.2 eq.) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the mono-alkynylated product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.

This palladium-catalyzed reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[10][11][12][13][14] Reductive elimination from this complex affords the aryl amine product. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

  • In a glovebox or under an inert atmosphere, add Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (1.0 eq.), the desired amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) to a reaction vessel.

  • Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., XPhos, 0.05 eq.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography to obtain the mono-aminated product.

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be alkylated under basic conditions to introduce an ether linkage.

The Williamson ether synthesis involves the deprotonation of the phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.[15][16][17] The steric hindrance around the hydroxyl group in Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate may require the use of a strong base and a polar aprotic solvent to facilitate the reaction.

  • Dissolve Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (50-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the O-alkylated product.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of subsequent reactions, such as amide bond formation.

Ester hydrolysis is typically carried out under basic conditions (saponification) followed by an acidic workup.[18][19] The use of a strong base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic co-solvent is common. The electron-withdrawing nature of the halogen substituents on the aromatic ring can facilitate the nucleophilic attack of the hydroxide ion on the ester carbonyl.

  • Dissolve Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid, which can often be used in the next step without further purification.

Conclusion

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a highly functionalized and versatile building block with significant potential in the synthesis of complex organic molecules. The presence of multiple, orthogonally reactive sites allows for a modular and divergent approach to the synthesis of compound libraries. The protocols outlined in this document, based on established and reliable synthetic transformations, provide a solid foundation for the exploration of the synthetic utility of this promising compound in drug discovery and materials science.

References

  • (Reference to a general organic chemistry textbook discussing halogen reactivity)
  • US Patent US3870744A, Process for oxygen-alkyl
  • (Reference to a general organic chemistry textbook discussing ester hydrolysis)
  • (Reference to a general organic chemistry textbook discussing Suzuki-Miyaura coupling)
  • (Reference to a general organic chemistry textbook discussing Sonogashira coupling)
  • (Reference to a general organic chemistry textbook discussing Buchwald-Hartwig amin
  • Coventry University. Enhanced O-alkylation of Hindered Phenols. [Link]

  • (Reference to a review on PROTACs)
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • (Reference to a review on selective cross-coupling)
  • (Reference to a review on medicinal chemistry of halogen
  • Cui, H., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(10), 755-767. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Riddell, S. M., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 16(23), 6140–6143. [Link]

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical reviews, 121(21), 13444–13485. [Link]

  • (Reference to a review on selective cross-coupling)
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • (Reference to a paper on selective Suzuki coupling)
  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • (Reference to a patent on dihydroxy methyl benzo
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • ResearchGate. POP‐type ligands used in the Buchwald–Hartwig amination. [Link]

  • YouTube. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical reviews, 107(3), 874–922. [Link]

  • Menon, V., & Feske, M. (2018). Halogenase engineering and its utility in medicinal chemistry. Beilstein journal of organic chemistry, 14, 938–951. [Link]

  • (Reference to a paper on selective Sonogashira coupling)
  • (Reference to a paper on PROTACs with arom
  • (Reference to a paper on deoxygen
  • Chemistry Stack Exchange. Inductive vs conjugation effects in ester hydrolysis. [Link]

  • Duarte, C. D., et al. (2019). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Mini reviews in medicinal chemistry, 19(17), 1427–1444. [Link]

  • (Reference to a patent on dihydroxybenzoic acid deriv
  • (Reference to a paper on halogen-containing drugs)
  • (Reference to a paper on halogen-free oxal
  • (Reference to a product page for a rel
  • (Reference to a general organic chemistry resource on arom
  • (Reference to a general organic chemistry resource on electrophilic arom
  • (Reference to a lecture on pharmaceutical chemistry)
  • (Reference to a general organic chemistry resource on nucleophilic arom
  • YouTube. Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. [Link]

  • (Reference to a product page for a rel

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this multi-substituted aromatic synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you maximize your yield and purity.

Understanding the Synthesis: Reaction Pathway

The synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate typically proceeds via an electrophilic aromatic substitution reaction. The key transformation is the selective dibromination of a suitable precursor, most commonly Methyl 4-chloro-2-hydroxybenzoate. The hydroxyl (-OH) group is a powerful activating, ortho, para-director, which facilitates the introduction of bromine atoms at the positions ortho to it (positions 3 and 5). The existing chloro and methyl ester groups also influence the ring's reactivity.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product Start Methyl 4-chloro-2-hydroxybenzoate Reaction Electrophilic Aromatic Bromination Start->Reaction  Br₂ Solvent (e.g., Acetic Acid) Product Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate Reaction->Product

Caption: General synthesis pathway for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix this?

Answer:

Low yield is a frequent challenge in multi-step aromatic synthesis. Several factors can contribute to this issue:

  • Incomplete Reaction: The combined electron-withdrawing effects of the chloro and methyl ester groups can deactivate the aromatic ring, slowing down the bromination process despite the activating hydroxyl group.[1]

    • Solution:

      • Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has proceeded to completion.

      • Elevate Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. A carefully controlled temperature ramp is advisable.

      • Optimize Reagent Stoichiometry: Ensure at least two equivalents of the brominating agent are used. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion, but a large excess may lead to impurities.

  • Sub-optimal Brominating Agent: The choice of brominating agent and solvent is critical.

    • Solution: While elemental bromine (Br₂) in a solvent like glacial acetic acid or dichloromethane is common, other reagents can be considered. N-Bromosuccinimide (NBS) is a milder alternative that can sometimes offer better control and selectivity.[2] However, for deactivated rings, Br₂ is often more effective.

  • Side Reactions: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of tarry by-products and reduce the yield of the desired product.[3][4]

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Control Temperature: Avoid excessive heat, which can accelerate oxidative decomposition.

  • Product Loss During Work-up and Purification: The product may be lost during extraction or recrystallization steps.

    • Solution:

      • Efficient Extraction: Ensure the correct pH during aqueous work-up to keep your product in the organic phase. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

      • Careful Purification: When purifying by recrystallization, choose a solvent system that provides good recovery. If using column chromatography, select an appropriate eluent system to ensure good separation without excessive band broadening.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are these by-products and how can I prevent them?

Answer:

Impurity formation is often related to the high reactivity of the phenol moiety and the complexities of directing group effects.[5]

  • Mono-brominated Intermediate: The most common impurity is the mono-brominated species (either Methyl 3-bromo-4-chloro-2-hydroxybenzoate or Methyl 5-bromo-4-chloro-2-hydroxybenzoate). This occurs when the reaction does not go to completion.

    • Solution: As mentioned previously, increasing the reaction time, temperature, or using a slight excess of the brominating agent can help drive the reaction towards the di-brominated product.[6]

  • Over-bromination or Other Isomers: While the -OH group strongly directs to positions 3 and 5, it is a powerful activator, and under harsh conditions, further substitution or substitution at other positions might occur, though less likely given the steric hindrance and electronic deactivation.

    • Solution:

      • Control Stoichiometry: Use a precise amount of the brominating agent (around 2.0-2.1 equivalents).

      • Slow Addition: Add the brominating agent dropwise at a controlled temperature (e.g., 0-5°C) to manage the reaction's exothermicity and improve selectivity.

  • Starting Material Contamination: Impurities in the starting Methyl 4-chloro-2-hydroxybenzoate will carry through the reaction.

    • Solution: Ensure the purity of your starting material by recrystallization or other appropriate purification methods before starting the bromination reaction.

Question 3: The reaction seems to stall and does not proceed to completion even after an extended period. Why is this happening?

Answer:

A stalled reaction is typically due to insufficient reactivity of the substrate or deactivation of a necessary catalyst.

  • Ring Deactivation: The aromatic ring is substituted with one strongly activating group (-OH) but also two deactivating groups (-Cl and -COOCH₃).[1] The net effect might be a slower-than-expected reaction.

    • Solution: While phenols are often reactive enough to be halogenated without a catalyst, for a somewhat deactivated system like this, the addition of a mild Lewis acid catalyst might be considered.[7][8][9] However, this must be done with caution as strong Lewis acids can lead to complex mixtures. A more common approach is to simply use slightly more forcing conditions, such as a higher temperature.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow.

    • Solution: Choose a solvent in which the starting material has good solubility. Glacial acetic acid is often a good choice for this type of reaction. Gentle warming can also help to dissolve the starting material before adding the brominating agent.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for this bromination? A: Glacial acetic acid is a common and effective solvent. It readily dissolves the starting material and the resulting product, and it is polar enough to facilitate the electrophilic substitution. Other solvents like dichloromethane (DCM) or chloroform can also be used, sometimes in combination with acetic acid.[10]

Q: Is a catalyst required for this reaction? A: Generally, no. The hydroxyl group is a powerful activating group, making the aromatic ring susceptible to electrophilic attack by bromine without the need for a Lewis acid catalyst like FeBr₃ or AlCl₃.[5] In fact, adding a strong Lewis acid can sometimes lead to undesired side reactions with phenolic substrates.

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of heptane and ethyl acetate) to achieve good separation between the starting material, the mono-brominated intermediate, and the final di-brominated product. The spots can be visualized under UV light.

Q: What is the best technique for purifying the final product? A: Recrystallization is often the most effective method for purifying the crude product. A suitable solvent system might include ethanol, methanol, or a mixture of ethyl acetate and hexane. If recrystallization does not provide sufficient purity, flash column chromatography on silica gel is a reliable alternative.

Data Presentation

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-OH Activatingortho, para
-Cl Deactivatingortho, para
-COOCH₃ Deactivatingmeta

Table 2: Comparison of Common Brominating Agents

Brominating AgentTypical ConditionsAdvantagesDisadvantages
Bromine (Br₂) Acetic acid, DCM, 0°C to refluxHigh reactivity, cost-effectiveCorrosive, toxic, can lead to over-bromination if not controlled
N-Bromosuccinimide (NBS) Acetic acid, CCl₄, often with a radical initiator or acid catalystMilder, easier to handle, can be more selectiveLess reactive, may require harsher conditions for deactivated rings[2]

Experimental Protocol: Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a scrubber), dissolve Methyl 4-chloro-2-hydroxybenzoate (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the solution to 0-5°C in an ice bath. In the dropping funnel, prepare a solution of bromine (2.1 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into a beaker of cold water with stirring. The crude product should precipitate. To quench any excess bromine, add a 10% aqueous solution of sodium thiosulfate until the orange color disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and inorganic salts.

  • Purification: Dry the crude solid. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture). Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Analyze Impurities (TLC/NMR) check_completion->check_impurities Yes solution_incomplete Increase Time/Temp Add slight excess Br₂ incomplete->solution_incomplete success Optimized Yield & Purity solution_incomplete->success impurities_present Significant Impurities check_impurities->impurities_present Yes check_workup Review Work-up & Purification check_impurities->check_workup No solution_impurities Control Temp Slow Br₂ addition Check starting material purity impurities_present->solution_impurities solution_impurities->success workup_issue Potential Product Loss check_workup->workup_issue Yes check_workup->success No solution_workup Optimize extraction pH Choose better recrystallization solvent workup_issue->solution_workup solution_workup->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenol?
  • MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.
  • Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation.
  • Wikipedia. (n.d.). Electrophilic halogenation.
  • Quora. (2016, July 15). What is the catalyst responsible for the halogenation of benzene?
  • Unit-III Aromatic electrophilic substitution reactions of Phenol. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene-The Need for a Catalyst.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Phenol Electrophilic substitution rxn. (n.d.).
  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
  • Benchchem. (n.d.). Troubleshooting guide for the bromination of aromatic amines.
  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?
  • ResearchGate. (n.d.). Optimization for the bromination step.
  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • Benchchem. (n.d.). Troubleshooting low regioselectivity in aromatic bromination with TlBr3.
  • Sciencemadness.org. (2021, December 23). Bromination of aromatic compounds without catalyst.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.

Sources

Optimization

"common byproducts in the synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate"

Technical Support Center: Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for the synthesis of Methyl 3,5-dibromo-4-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. This molecule, while crucial for various developmental pipelines, presents unique challenges during its synthesis, primarily due to the highly activated nature of the phenolic starting material. This guide is structured to provide direct, actionable solutions to the common issues our clients and fellow researchers encounter in the lab. We will move beyond simple procedural steps to explore the mechanistic origins of byproduct formation, empowering you to not only solve current issues but also to proactively optimize your synthetic strategy.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses the most frequent and critical problems encountered during the synthesis. Each answer provides a mechanistic explanation, diagnostic procedures, and a validated protocol for resolution.

Q1: My reaction yields are low, and post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted Methyl 4-chloro-2-hydroxybenzoate. What is causing this incomplete conversion?

A1: This is a classic case of insufficient electrophilic attack, which can stem from several factors related to the brominating agent or reaction conditions.

  • Mechanistic Insight: The synthesis is an electrophilic aromatic substitution. The hydroxyl group of the phenol is a powerful activating group, directing bromination to the ortho and para positions.[1][2][3] Since the para position (C4) is blocked by chlorine and the C6 position is sterically hindered by the adjacent ester, the C3 and C5 positions are the primary targets. However, each bromination step deactivates the ring slightly for the subsequent one. The second bromination requires sufficiently active electrophilic bromine (Br+) to proceed at a reasonable rate.

  • Potential Causes & Solutions:

    • Degraded Brominating Agent: Liquid bromine (Br₂) can be contaminated with water or have reduced purity over time. N-Bromosuccinimide (NBS) can similarly degrade. Ensure you are using a fresh or properly stored source of bromine.

    • Insufficient Stoichiometry: While theoretically two equivalents of bromine are needed, some may be consumed by side reactions or lost to evaporation. A slight excess (e.g., 2.1-2.2 equivalents) is often required.

    • Low Temperature: While lower temperatures are used to control selectivity, they also slow the reaction rate. If conversion is stalled, a modest increase in temperature (e.g., from 0 °C to room temperature) for the final hours of the reaction can help drive it to completion. Monitor this closely to avoid an increase in byproducts.

  • Troubleshooting Protocol: Driving the Reaction to Completion

    • Monitor the reaction progress via TLC or LC-MS every hour.

    • If after 3-4 hours the reaction shows >20% starting material with little change from the previous time point, add an additional 0.1 equivalents of the brominating agent.

    • If no change is observed after another hour, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • If conversion remains incomplete, consider that the issue may lie with the solvent or catalyst system (if used). Anhydrous conditions are paramount.

Q2: My mass spectrometry data shows a prominent peak with a mass 14 units lower than my target product (M-14). What is this byproduct?

A2: This mass difference is a tell-tale sign of ester hydrolysis. The byproduct is almost certainly 3,5-dibromo-4-chloro-2-hydroxybenzoic acid .

  • Mechanistic Insight: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions in the presence of water.[4][5][6] The bromination reaction itself generates HBr as a byproduct, creating a strongly acidic environment that can catalyze this hydrolysis if water is present in the reaction medium.

    • Reaction: R-COOCH₃ + H₂O --(H⁺)--> R-COOH + CH₃OH

  • Prevention & Mitigation:

    • Use Anhydrous Solvents: Ensure all solvents (e.g., dichloromethane, acetic acid) are rigorously dried before use.

    • Control Atmospheric Moisture: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using dried glassware.

    • Acid Scavenger: In some cases, a non-nucleophilic base (like pyridine, used cautiously) can be included to scavenge the HBr formed, though this can complicate the reaction and is not always recommended.

    • Purification: This carboxylic acid byproduct is highly polar. It can typically be removed from the desired ester product via column chromatography. Alternatively, an aqueous basic wash (e.g., with cold, dilute NaHCO₃ solution) during workup will deprotonate the acid, pulling it into the aqueous layer while the desired ester remains in the organic layer. Be swift with this wash to minimize base-catalyzed hydrolysis of the desired product.

Q3: I am seeing a family of byproducts, including a significant mono-brominated species and some darker, tarry material in my flask. What is happening?

A3: This points to two distinct but related issues: incomplete reaction leading to Methyl 3-bromo-4-chloro-2-hydroxybenzoate and oxidative side reactions.

  • Mechanistic Insight:

    • Mono-bromination: As discussed in Q1, the first bromination is rapid. The second is slower. If the reaction is quenched prematurely or conditions are too mild, the mono-brominated intermediate will be a major component. Its formation is mechanistically identical to the desired reaction, just halted midway.

    • Oxidation & Tar Formation: Phenols are highly susceptible to oxidation, which can be exacerbated by strong acids and halogens.[7][8] This process can form quinone-like species and other colored, often polymeric, materials. Direct nitration of phenol, for instance, is known to produce considerable tarry decomposition products.[7] A similar principle applies here.

  • Experimental Workflow to Minimize Byproducts

    G SM Starting Material (Methyl 4-chloro-2-hydroxybenzoate) Reaction Bromination (Br2 or NBS, Anhydrous Solvent) SM->Reaction Quench Quench Reaction (e.g., Na2S2O3) Reaction->Quench Critical Control: - Temp (-5 to 10 °C) - Time (Monitor!) MonoBromo Byproduct: Mono-brominated Intermediate Reaction->MonoBromo Insufficient Br2 or Short Reaction Time Hydrolysis Byproduct: Carboxylic Acid (M-14) Reaction->Hydrolysis Trace H2O Present Oxidation Byproduct: Oxidative Tar Reaction->Oxidation Excess Heat or Impurities Workup Aqueous Workup & Solvent Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

    Caption: Synthetic workflow highlighting critical control points and byproduct formation pathways.

Frequently Asked Questions (FAQs)

  • Q: What are the most critical parameters to control during the bromination step?

    • A: Temperature, stoichiometry, and moisture. Temperature control (typically 0-5 °C) is vital to prevent runaway reactions and minimize oxidation.[9] Precise stoichiometry of the brominating agent (2.05-2.1 equivalents) is key to ensuring complete dibromination without excessive side reactions. Finally, maintaining anhydrous conditions is non-negotiable to prevent hydrolysis of the ester.

  • Q: Which analytical techniques are best for identifying these byproducts?

    • A: A combination of techniques is most powerful.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse. It separates the components of your crude mixture and provides their mass, making it easy to spot starting material, mono-bromo species (M-Br+H), the hydrolyzed acid (M-14), and the desired product.

      • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR can confirm the structures. The disappearance of one of the aromatic proton signals and the appearance of a new one confirms the position of bromination. The methyl ester singlet (~3.9 ppm) will be absent in the hydrolyzed byproduct.

      • TLC (Thin-Layer Chromatography): Excellent for real-time reaction monitoring. The product will be less polar than the starting material. The hydrolyzed acid will be a very polar spot, often staying at the baseline.

  • Q: My crude product contains a non-polar byproduct that sublimates during purification. What could it be?

    • A: This is likely the decarboxylated byproduct, 2,6-dibromo-3-chlorophenol . Salicylic acid and its derivatives are known to undergo decarboxylation (loss of CO₂) at elevated temperatures.[10][11][12] If your reaction or distillation was performed at high heat, this side reaction becomes significant. The resulting phenol is much more volatile and less polar than the desired ester. To avoid this, maintain strict temperature control and use high-vacuum, low-temperature methods for solvent removal.

Data Summary & Analytical Signatures

The table below summarizes the key compounds you may encounter in your reaction mixture.

Compound NameCommon Name / TypeMass Difference from TargetKey Analytical Signature (LC-MS / ¹H NMR)
Methyl 4-chloro-2-hydroxybenzoateStarting Material-158 Da (2x Br)Correct mass for C₈H₇ClO₃. Two distinct aromatic proton signals.
Methyl 3-bromo-4-chloro-2-hydroxybenzoateMono-brominated Byproduct-79 Da (1x Br)Isotopic pattern for 1x Br, 1x Cl. One remaining aromatic proton signal.
Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate Target Product 0 Isotopic pattern for 2x Br, 1x Cl. No aromatic proton signals in the main region.
3,5-dibromo-4-chloro-2-hydroxybenzoic acidHydrolysis Byproduct-14 Da (-CH₂)Isotopic pattern for 2x Br, 1x Cl. Absence of methyl singlet (~3.9 ppm) in ¹H NMR; broad -COOH peak.
2,6-dibromo-3-chlorophenolDecarboxylation Byproduct-59 Da (-COOCH₃)Isotopic pattern for 2x Br, 1x Cl. Much shorter retention time (less polar). Absence of ester signals.

Troubleshooting Decision Tree

Use this diagnostic workflow when analyzing your crude reaction mixture.

G start Analyze Crude Product (LC-MS, NMR, TLC) q1 Major peak is Starting Material? start->q1 q2 Peak at Target Mass but low yield? q1->q2 No a1 Diagnosis: Incomplete Reaction Action: - Increase reaction time/temp - Add more brominating agent - Check reagent purity q1->a1 Yes q3 Significant peak at [Target Mass - 14]? q2->q3 Check for Byproducts q4 Significant peak at [Target Mass - 79]? q3->q4 No a3 Diagnosis: Ester Hydrolysis Action: - Use anhydrous solvents - Run under inert atmosphere - Purify via basic wash or column q3->a3 Yes q5 Non-polar peak at [Target Mass - 59]? q4->q5 No a4 Diagnosis: Incomplete Dibromination Action: - Increase reaction time - Ensure >2.0 eq. of bromine - Check for quenching agent contamination q4->a4 Yes a5 Diagnosis: Decarboxylation Action: - Maintain low temperature - Avoid high heat in workup - Use high-vac for solvent removal q5->a5 Yes

Caption: A decision tree for troubleshooting based on analytical results.

References

  • Chemistry Stack Exchange . (2017). Decarboxylation of Salicylic acid. [Link]

  • Doss, S. L., & D'Silva, C. (2025). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Journal of the American Chemical Society.
  • Chemistry LibreTexts . (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • University of Missouri-St. Louis . (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. [Link]

  • BYJU'S . Electrophilic Substitution Reactions of Phenols. [Link]

  • Reddit . (2025). Decarboxylation of Salicylic Acid Mechanism : r/chemhelp. [Link]

  • SlideShare . Unit-III Aromatic electrophilic substitution reactions of Phenol. [Link]

  • Studylib . (2024). Methyl Salicylate Hydrolysis: Lab Procedure & Synthesis. [Link]

  • MDPI . (2022). A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. [Link]

  • YouTube . (2022). Making Phenol by decarboxylation of salicylic acid. [Link]

  • Chemistry Steps . Reactions of Phenols. [Link]

  • chem-is-try.org . Basic hydrolysis of methyl salicylate to produce salicylic acid. [Link]

  • Quora . (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?. [Link]

  • IOSR Journal . (2020). Hydrolysis Product Analysis of Methyl Salicylate in Nitrogenous and Non-Nitrogenous Medium. [Link]

  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of Polysubstituted Aromatic Compounds

Welcome to the Technical Support Center for the purification of polysubstituted aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polysubstituted aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these molecules. Polysubstituted aromatics, particularly isomers, often exhibit very similar physical properties, making their separation a non-trivial task. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why are my aromatic regioisomers (e.g., ortho, meta, para) co-eluting during column chromatography?

A: Regioisomers often have nearly identical polarities and molecular weights, which are the primary properties exploited in standard silica gel chromatography.[1][2] The subtle differences in their dipole moments and steric profiles may not be sufficient to allow for baseline separation. For example, ortho isomers can sometimes exhibit intramolecular hydrogen bonding, which reduces their interaction with the polar stationary phase compared to their para counterparts that engage in intermolecular bonding.[2] This can lead to overlapping elution profiles.

Q2: My compound appears to be degrading on the silica gel column. What are the likely causes and solutions?

A: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.[3] This acidity can be sufficient to cause the degradation of acid-sensitive compounds.[4][5] Aromatic compounds with labile functional groups, such as certain amines, esters, or acetals, are particularly susceptible.

  • Solution 1: Deactivation. You can neutralize the silica gel by pre-treating it with a base. A common method is to slurry the silica gel in a solvent system containing a small percentage (0.1-1%) of a volatile base like triethylamine (Et3N) or ammonium hydroxide before packing the column.[3]

  • Solution 2: Change Stationary Phase. Switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography on a C18-functionalized silica support.[5][6]

Q3: When is it appropriate to switch from flash chromatography to a more advanced technique like preparative HPLC or SFC?

A: The decision to escalate your purification technique depends on the difficulty of the separation and the required purity of the final compound.

  • Switch to Preparative HPLC when: You have very closely eluting isomers (ΔRf < 0.1 on TLC) or complex mixtures that cannot be resolved by flash chromatography.[7][8] Prep HPLC offers significantly higher efficiency due to smaller particle sizes and can handle a wide variety of sample volumes, making it ideal for obtaining high-purity compounds.[7][9]

  • Consider Supercritical Fluid Chromatography (SFC) when: You are working with chiral compounds, or you need a faster, greener alternative to normal-phase HPLC.[10] SFC uses supercritical CO2 as the main mobile phase, which reduces organic solvent consumption and simplifies fraction concentration.[7][11] It often provides improved separation capabilities for isomers.[7]

Q4: How can I improve my chances of successfully purifying a compound by recrystallization?

A: Recrystallization is a powerful technique for purifying solid compounds, but success hinges on solvent selection.[12][13] The ideal solvent will dissolve your compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[12] If a single solvent doesn't work, a two-solvent system is a great alternative. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point), then allowing it to cool slowly.[14][15]

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the purification of polysubstituted aromatic compounds.

Problem 1: Poor Resolution and Co-elution of Isomers in Flash Chromatography

Even with careful TLC analysis, scaling up to a flash column can result in poor separation of closely related aromatic isomers.

Causality: The similar polarity of isomers is the primary cause.[16][17] Furthermore, the larger particle size of flash silica gel compared to TLC plates reduces the separation efficiency. Overloading the column can also severely diminish resolution.

Troubleshooting Workflow:

A decision-making workflow for troubleshooting poor isomer separation.

Detailed Solutions:

  • Mobile Phase Optimization: Selectivity is highly dependent on the mobile phase.[18] If a standard hexane/ethyl acetate system fails, try alternatives. Aromatic solvents like toluene can introduce π-π interactions that may differentiate isomers. For more polar compounds, dichloromethane/methanol might provide better selectivity.[3]

  • Shallow Gradients: Instead of a steep gradient, use a very shallow one around the elution point of your compounds. This increases the effective column length over which the separation occurs.

  • Stationary Phase Selection: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[18]

    • Specialty Normal Phases: Phenyl- or pentafluorophenyl (PFP)-functionalized silica can offer unique selectivity for aromatic compounds through π-π interactions and shape selectivity.[19][20][21]

    • Reverse Phase (C18): This is often an excellent choice for separating isomers that are difficult to resolve by normal phase.[1][3] The hydrophobic interactions can be more discriminating for subtle structural differences.

Problem 2: Low Compound Recovery or Complete Loss on the Column

You run a column and find that you recover significantly less material than you loaded, or in worst-case scenarios, none at all.

Causality: This is often due to either irreversible adsorption onto the stationary phase or on-column degradation.[4] Highly polar functional groups (like carboxylic acids or phenols) can bind very strongly to silica silanol groups.[22] Acid-labile groups may decompose during the purification process.[4]

Troubleshooting Steps:

  • Assess Stability with 2D TLC: Before running a column, perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. Any spots appearing off the diagonal indicate degradation.[4][23]

  • Mobile Phase Modifiers:

    • For acidic compounds , add a small amount (0.1-1%) of acetic acid or formic acid to the eluent. This keeps the compound protonated, reducing its interaction with the silica surface and preventing tailing.[3][22]

    • For basic compounds , add 0.1-1% triethylamine or ammonium hydroxide to the eluent to mask the acidic silanol sites and improve peak shape.[3]

  • Dry Loading: If your compound has poor solubility in the column eluent, it can precipitate at the top of the column upon loading.[23] To avoid this, use a dry loading technique. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully add the resulting free-flowing powder to the top of your packed column.[4][23]

Advanced Purification Protocols & Data

For separations that are intractable by standard flash chromatography, more powerful techniques are required.

Technique Comparison for Isomer Separations
TechniqueStationary Phase(s)PrincipleBest ForKey Advantage
Preparative HPLC C18, Phenyl, PFP, Chiral PhasesHigh-efficiency partitioningDifficult isomer separations, high purity requirements.[7][24]Superior resolution due to smaller particle sizes.[8]
Supercritical Fluid Chromatography (SFC) Chiral, 2-EthylpyridineNormal-phase separation using supercritical CO2.[25]Chiral separations, thermally labile compounds.[11]Fast, reduced organic solvent use, easy sample recovery.[7]
Recrystallization N/ADifferential solubility in a given solvent at different temperatures.[12]Purifying major products that are solid at room temperature.Highly cost-effective and scalable for achieving high purity.[26]
Protocol 1: Method Development for Preparative HPLC Separation of Regioisomers

This protocol outlines a systematic approach to developing a preparative HPLC method starting from an analytical scale.

Objective: To achieve baseline separation of two closely eluting aromatic isomers for scale-up purification.

Methodology:

  • Analytical Scouting:

    • Use an analytical HPLC system with a PDA detector.

    • Screen several columns to find the best selectivity. Start with a standard C18 column, then try a Phenyl-Hexyl and a Pentafluorophenyl (PFP) column.[19][27] Aromatic stationary phases often provide the necessary interactions to discriminate between isomers based on shape and pKa values.[19]

    • Begin with a generic scouting gradient (e.g., 5-95% Acetonitrile in Water over 10 minutes).

    • Identify the column and approximate solvent conditions that provide the best initial separation.

  • Method Optimization:

    • Focus on the most promising column from the scouting phase.

    • Optimize the mobile phase. If using acetonitrile, try substituting it with methanol, as this can alter π-π selectivity.[3]

    • Adjust the gradient slope. A shallower gradient around the elution time of the isomers will improve resolution.

    • If peaks are tailing, consider adjusting the pH of the aqueous mobile phase with a buffer (e.g., ammonium acetate or formate for MS compatibility) to ensure ionizable groups are in a single charge state.[3]

  • Loading Study:

    • Once an optimized analytical method is established, perform a loading study on the analytical column to determine the maximum sample amount that can be injected without losing resolution.

    • Inject progressively larger amounts of your sample until the peaks begin to merge. This will help predict the loading capacity on the preparative column.[9]

  • Scale-Up Calculation:

    • Scale the flow rate and injection volume geometrically based on the cross-sectional area of the preparative column relative to the analytical column. The goal is to maintain the same linear velocity.[9]

    • Adjust the gradient time proportionally to the change in flow rate and column volume.

  • Preparative Run & Fraction Collection:

    • Equilibrate the preparative column.

    • Perform the injection and collect fractions based on the UV trace. For closely eluting peaks, collect smaller fractions through the peak overlap region.[28]

    • Analyze the collected fractions by analytical HPLC to determine purity and pool the appropriate fractions.

Protocol 2: Multi-Solvent Recrystallization

Objective: To purify a solid aromatic compound when no single suitable recrystallization solvent can be identified.

Methodology:

  • Solvent Selection:

    • Identify a "soluble" solvent in which your crude product is very soluble, even at room temperature.

    • Identify a "precipitating" or "anti-solvent" in which your compound is poorly soluble, even at high temperatures. These two solvents must be miscible with each other.[14] A common pair is Ethyl Acetate (soluble) and Hexanes (precipitating).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot "soluble" solvent required to fully dissolve the solid. It is crucial to use the absolute minimum to ensure the solution is saturated.[15]

  • Induce Crystallization:

    • While the solution is still hot, add the "precipitating" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution has reached its saturation point.[14]

    • If too much precipitating solvent is added and the product "oils out" or precipitates amorphously, add a few drops of the hot soluble solvent to redissolve it.

  • Cooling & Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals as impurities are selectively excluded from the growing crystal lattice.[12]

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[12]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the collected crystals with a small amount of the cold "precipitating" solvent to remove any residual soluble impurities from the crystal surfaces.[15]

    • Dry the crystals thoroughly under vacuum to remove all traces of solvent.[12]

References

  • Shimadzu. (n.d.). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph.
  • Shimadzu. (n.d.). Preparative HPLC Systems.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
  • Welter, G. L., et al. (2009, March 25). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
  • Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development.
  • Bell, D. S. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International.
  • Restek Corporation. (2019, June 17). Choosing Your LC Stationary Phase. Restek Resource Hub.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
  • University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA.
  • Wiberg, K. B. (1960). Recrystallization. In Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry.
  • Santas, T. (2014, August 22). Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. LCGC North America.
  • Waters Corporation. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications.
  • BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • Shariff, S. M., et al. (n.d.). Supercritical Fluid Chromatography of Polycyclic Aromatic Compounds: A Review. Taylor & Francis Online.
  • CHROMacademy. (n.d.). Introduction to Preparative HPLC. LCGC International.
  • ResearchGate. (2025, August 5). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography.
  • D'Urso, A., et al. (2022, December 6). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[3]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Separation of Ortho and Para Isomers.
  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. r/Chempros.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Beilstein Journal of Organic Chemistry. (2022, December 2). Inline purification in continuous flow synthesis – opportunities and challenges.
  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography.
  • Quora. (2024, February 14). How does silica gel contribute to the success of column chromatography?.
  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • SciTechDaily. (2025, July 23). Researchers Crack One of Aromatic Chemistry's Toughest Challenges.
  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
  • ResearchGate. (n.d.). Optimization of purification processes to remove polycyclic aromatic hydrocarbons (PAHs) in polluted raw fish oils.

Sources

Optimization

Technical Support Center: Degradation Pathways of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

For: Researchers, scientists, and drug development professionals This guide provides in-depth technical support for researchers investigating the degradation of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. It is struct...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides in-depth technical support for researchers investigating the degradation of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during experimental work. The information herein is grounded in established principles of environmental chemistry and microbiology, providing both theoretical understanding and practical, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate?

Based on its chemical structure, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is susceptible to several degradation pathways, which can occur abiotically or be mediated by microorganisms. The most probable initial transformation steps involve:

  • Ester Hydrolysis: The methyl ester group is a primary target for hydrolysis, which can occur under both acidic and alkaline conditions. This reaction cleaves the ester bond to yield 3,5-dibromo-4-chloro-2-hydroxybenzoic acid and methanol. The rate of this reaction is often pH-dependent.[1][2][3][4]

  • Dehalogenation: The removal of halogen (bromine and chlorine) substituents from the aromatic ring is a critical step in the detoxification and further breakdown of the molecule.[5][6] This can happen through:

    • Reductive Dehalogenation: Typically occurring under anaerobic (oxygen-deficient) conditions, this process involves the replacement of a halogen atom with a hydrogen atom. Microorganisms use the halogenated compound as an electron acceptor.[7]

    • Oxidative Dehalogenation: Under aerobic conditions, monooxygenase or dioxygenase enzymes can incorporate oxygen into the aromatic ring, leading to the removal of a halogen atom and the formation of catechols or hydroquinones.[8]

  • Photodegradation: Exposure to ultraviolet (UV) radiation, particularly in the presence of photosensitizers, can lead to the cleavage of carbon-halogen bonds and the degradation of the aromatic ring.[9]

These initial steps typically lead to the formation of less halogenated and more polar intermediates, which are then channeled into central metabolic pathways, ultimately leading to ring cleavage and mineralization (conversion to CO₂, H₂O, and inorganic halides).[8][10]

Q2: What are the expected major degradation products I should be looking for?

Identifying metabolites is key to elucidating the degradation pathway. Based on the pathways described above, your primary analytical targets should be:

  • Hydrolysis Product: 3,5-dibromo-4-chloro-2-hydroxybenzoic acid.

  • Reductive Dehalogenation Products:

    • Methyl 3-bromo-4-chloro-2-hydroxybenzoate

    • Methyl 5-bromo-4-chloro-2-hydroxybenzoate

    • Methyl 4-chloro-2-hydroxybenzoate

    • Subsequent benzoic acid derivatives.

  • Oxidative Dehalogenation Products: Dihydroxylated intermediates such as chlorocatechols or bromocatechols. These are often unstable and quickly undergo ring cleavage.

The specific products you observe will be highly dependent on your experimental conditions (e.g., aerobic vs. anaerobic, presence of light, microbial consortium). It is common to see a transient accumulation of these intermediates.[11][12]

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its metabolites?

A multi-platform analytical approach is often necessary for comprehensive analysis.

Analytical TechniqueApplicationStrengths & Considerations
High-Performance Liquid Chromatography (HPLC) Primary technique for quantifying the parent compound and polar metabolites.Strengths: Excellent for separating polar compounds. Can be coupled with UV, Diode Array (DAD), or Mass Spectrometry (MS) detectors.[13] Considerations: Requires method development for optimal separation. A C18 column is a common starting point.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile or semi-volatile metabolites. Often requires derivatization.Strengths: High sensitivity and selectivity, excellent for identifying unknown compounds through mass spectral libraries.[15] Considerations: The parent compound and its acidic metabolite are not volatile and require derivatization (e.g., methylation or silylation) prior to analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Gold standard for identifying and quantifying both parent compound and a wide range of metabolites at low concentrations.Strengths: Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[14] Ideal for complex matrices. Considerations: Can be complex to operate; matrix effects may require mitigation.
Ion Chromatography Quantifying the release of inorganic halide ions (Br⁻, Cl⁻).Strengths: Directly measures mineralization by tracking the release of bromide and chloride ions into the aqueous medium. Considerations: Requires a dedicated ion chromatograph system.

For initial screening and method development, HPLC-UV is a robust and accessible choice. For definitive identification of unknown metabolites, LC-MS/MS is indispensable.

Troubleshooting Guide

Scenario 1: My degradation rate is much slower than expected in my microbial culture.
  • Possible Cause 1: Compound Toxicity. High concentrations of halogenated phenols can be toxic or inhibitory to microbial activity.[16][17]

    • Troubleshooting Step: Run a dose-response experiment. Set up parallel incubations with a range of starting concentrations (e.g., 1, 10, 50, 100 mg/L) to determine the concentration at which inhibition occurs.

  • Possible Cause 2: Lack of Acclimated Microorganisms. The microbial consortium you are using may not have the necessary enzymes to degrade this specific xenobiotic compound.

    • Troubleshooting Step: Acclimate your culture. Start with a low concentration of the compound and gradually increase it over several weeks. This selective pressure can enrich for competent degraders. Alternatively, source a microbial consortium from a site with a history of contamination by similar compounds.

  • Possible Cause 3: Sub-optimal Environmental Conditions. pH, temperature, and nutrient availability can significantly impact microbial degradation rates.[18]

    • Troubleshooting Step: Optimize your incubation conditions. Ensure the pH of your medium is buffered (typically between 6.5-7.5 for many environmental bacteria) and that essential nutrients (nitrogen, phosphorus) are not limiting.

  • Possible Cause 4: Oxygen Limitation (for aerobic degradation). Aerobic degradation pathways are dependent on a sufficient supply of oxygen.

    • Troubleshooting Step: Ensure adequate aeration of your cultures by using baffled flasks, shaking incubators, or sparging with filtered air. Monitor dissolved oxygen levels if possible.

Scenario 2: I'm seeing unexpected or unidentifiable peaks in my chromatogram.
  • Possible Cause 1: Abiotic Degradation. The compound may be degrading abiotically (e.g., via hydrolysis or photolysis) in your experimental setup.

    • Troubleshooting Step: Implement a Sterile Control. This is a critical and non-negotiable control. Prepare an identical experiment but sterilize it by autoclaving or filtration (0.22 µm filter) to eliminate microbial activity. Any degradation observed in this control is abiotic.

  • Possible Cause 2: Formation of Transformation Products. The new peaks are likely the degradation intermediates discussed in FAQ #2.

    • Troubleshooting Step: Utilize Mass Spectrometry. If you are using UV detection, you can only speculate on the identity of the peaks. Analyze your samples using LC-MS or GC-MS to obtain mass data. Look for characteristic isotopic patterns of bromine (¹⁹Br/⁸¹Br ratio of ~1:1) and chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) to help confirm the presence of halogenated intermediates.

  • Possible Cause 3: Biotransformation Reactions. Microbes may be modifying the compound without fully degrading it, for example, through methylation or polymerization.[5][6]

    • Troubleshooting Step: This again requires advanced analytical techniques like LC-MS/MS. A high-resolution mass spectrometer can provide accurate mass measurements to help propose elemental formulas for these unknown products.

Scenario 3: How can I definitively prove that dehalogenation is occurring?
  • Primary Evidence: Metabolite Identification. The most direct proof is the identification of a degradation product with fewer halogen atoms than the parent compound using mass spectrometry.

  • Secondary Evidence: Halide Ion Release. Quantify the concentration of bromide (Br⁻) and chloride (Cl⁻) ions in your medium over time using ion chromatography. An increase in halide concentration that correlates with the decrease in the parent compound concentration is strong evidence of dehalogenation.

Experimental Workflow & Protocols

Proposed Degradation Network

The following diagram illustrates the potential degradation pathways for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. The exact route taken will depend on the specific experimental conditions.

Degradation_Pathway Parent Methyl 3,5-dibromo-4-chloro- 2-hydroxybenzoate Hydrolysis_Product 3,5-dibromo-4-chloro- 2-hydroxybenzoic Acid Parent->Hydrolysis_Product Ester Hydrolysis Reductive_Dehalogenation Reductive Dehalogenation (Anaerobic) Parent->Reductive_Dehalogenation Oxidative_Dehalogenation Oxidative Dehalogenation (Aerobic) Parent->Oxidative_Dehalogenation Ring_Cleavage Ring Cleavage Hydrolysis_Product->Ring_Cleavage Debrominated_1 Methyl 3-bromo-4-chloro- 2-hydroxybenzoate Reductive_Dehalogenation->Debrominated_1 - Br Dechlorinated Methyl 3,5-dibromo- 2-hydroxybenzoate Reductive_Dehalogenation->Dechlorinated - Cl Catechols Halogenated Catechols Oxidative_Dehalogenation->Catechols + O2, - Halogen Debrominated_1->Ring_Cleavage Dechlorinated->Ring_Cleavage Catechols->Ring_Cleavage Metabolites Central Metabolic Intermediates Ring_Cleavage->Metabolites Mineralization CO2 + H2O + Br- + Cl- Metabolites->Mineralization

Caption: Predicted degradation pathways for the target compound.

Protocol 1: Aerobic Biodegradation Screening

This protocol provides a standardized method to assess if a microbial consortium can degrade the target compound under aerobic conditions.

Objective: To determine the extent and rate of primary degradation of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

Materials:

  • Microbial source (e.g., activated sludge from a wastewater treatment plant, contaminated soil slurry).

  • Basal salts medium (BSM), sterilized.

  • Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (stock solution in a water-miscible solvent like methanol, filter-sterilized).

  • Sterile baffled Erlenmeyer flasks (250 mL).

  • Shaking incubator.

  • Analytical equipment (HPLC-UV or LC-MS).

Procedure:

  • Prepare Inoculum: Wash the microbial source (e.g., activated sludge) three times with sterile BSM to remove residual carbon sources. Resuspend the final pellet in BSM to a desired concentration (e.g., 1000 mg/L total suspended solids).

  • Set up Experimental Flasks (in triplicate):

    • To a 250 mL baffled flask, add 99 mL of sterile BSM.

    • Add 1 mL of the washed inoculum.

    • Spike with the target compound stock solution to a final concentration of 10 mg/L. (Ensure the solvent concentration is minimal, <0.1% v/v).

  • Set up Control Flasks (in triplicate):

    • Sterile Control: Add 100 mL of sterile BSM and spike with the target compound. Do not add inoculum. This accounts for abiotic degradation.

    • Inoculum Control: Add 99 mL of sterile BSM and 1 mL of inoculum. Do not add the target compound. This serves as a background for analytical measurements.

  • Incubation: Place all flasks in a shaking incubator at 25°C and 150 rpm for 28 days. The baffled flasks and shaking ensure aerobic conditions.

  • Sampling: At specified time points (e.g., Day 0, 1, 3, 7, 14, 21, 28), withdraw a 1 mL aliquot from each flask.

  • Sample Preparation: Immediately quench any biological activity by adding a solvent (e.g., acetonitrile) or by centrifugation followed by filtration (0.22 µm) of the supernatant. Store samples at 4°C (or -20°C for long-term) until analysis.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound remaining.

Data Interpretation: Compare the disappearance of the parent compound in the experimental flasks to the sterile controls. A significantly faster loss in the experimental flasks indicates biodegradation.

Workflow: Identifying Unknown Metabolites

Metabolite_ID_Workflow Start Time-course samples from degradation experiment LCMS_Scan Analyze via LC-MS (Full Scan Mode) Start->LCMS_Scan Data_Processing Process data to find features (peaks) not present in T0 or sterile controls LCMS_Scan->Data_Processing MSMS_Analysis Acquire MS/MS (fragmentation) spectra for features of interest Data_Processing->MSMS_Analysis DB_Search Search spectral databases (e.g., METLIN, MassBank) MSMS_Analysis->DB_Search Manual_Interpretation Manual Interpretation: - Propose elemental formula from accurate mass - Analyze fragmentation patterns - Check for Br/Cl isotope patterns MSMS_Analysis->Manual_Interpretation Structure_Elucidation Propose Putative Structure DB_Search->Structure_Elucidation Manual_Interpretation->Structure_Elucidation Confirmation Confirm structure with authentic chemical standard (if available) Structure_Elucidation->Confirmation

Caption: A systematic workflow for the identification of unknown metabolites.

References

  • Arora, P. K., & Bae, H. (2014). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Biological Chemistry, 289(43), 29974-29981. [Link]

  • Bender, M. L., & Heck, H. d'A. (1967). Absence of carbonyl oxygen exchange concurrent with the alkaline hydrolysis of substituted methyl benzoates. Journal of the American Chemical Society, 89(6), 1211-1220. [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 103(1-4), 29-72. [Link]

  • Slideshare. (n.d.). Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf. [Link]

  • ResearchGate. (n.d.). General microbial pathways of halogenated aromatics degradations. Three... [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 103(1-4), 29-72. [Link]

  • Perreux, L., & Loupy, A. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3(6), 323-325. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Perreux, L., & Loupy, A. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3(6), 323-325. [Link]

  • Fischer, A., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica 3CB-1T. Rapid Communications in Mass Spectrometry, 32(11), 906-912. [Link]

  • Chmiel, C. T. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acidic Aqueous Solutions. Cornell University.
  • ResearchGate. (n.d.). Photochemical Degradation of Halogenated Compounds: A Review. [Link]

  • Dziedzic, K., & Szczechura, A. (2005). Bacterial degradation of chlorophenols: pathways, biochemica, and genetic aspects. Acta Microbiologica Polonica, 54(4), 289-301. [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31. [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31. [Link]

  • ResearchGate. (n.d.). Photodegradation of Phenol on Halogen-Doping TiO2 Nanoparticles Composites in Seawater. [Link]

  • Kumar, A., et al. (2016). Multi-substrate biodegradation of chlorophenols by defined microbial consortium. Brazilian Journal of Microbiology, 47(4), 975-983. [Link]

  • ResearchGate. (n.d.). Biodegradation of chlorophenols: A review. [Link]

  • Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]

  • Ramanand, K., et al. (1998). Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 64(12), 4847-4852. [Link]

  • ATSDR. (1995). Analytical Methods. In Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]

  • ResearchGate. (n.d.). Biodegradation of phenol and its halogenated substitutes. Phenols = 1.6... [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • ResearchGate. (n.d.). Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, FE(III)-reducing, sulfidogenic, and methanogenic conditions. [Link]

  • Popa, K., et al. (2022). Photodegradation and Mineralization of Phenol Using TiO2-Coated γ-Al2O3: Effect of Thermic Treatment. Catalysts, 12(6), 669. [Link]

  • ResearchGate. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: A review. [Link]

  • Cocheci, L., et al. (2021). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Materials, 14(16), 4683. [Link]

Sources

Troubleshooting

"troubleshooting guide for the synthesis of halogenated benzoates"

Welcome to the technical support center for the synthesis of halogenated benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these important s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of halogenated benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these important synthetic transformations. Halogenated benzoates are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, but their synthesis can present unique challenges.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of halogenated benzoates. Each issue is broken down by potential causes, diagnostic checks, and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is giving a very low yield, or I'm not seeing any product formation. What are the common causes and how can I fix this?

Answer: Low or no yield is one of the most common frustrations in synthesis. The root cause often falls into one of three categories: reagent/catalyst issues, suboptimal reaction conditions, or procedural errors during workup.

Potential Causes & Solutions:

  • Inactive or Deactivated Reagents:

    • Lewis Acids (for Electrophilic Halogenation): Lewis acids like FeBr₃ or AlCl₃ are essential for activating halogens (e.g., Br₂, Cl₂) for electrophilic aromatic substitution.[2][3] They are extremely sensitive to moisture. Anhydrous conditions are critical.

      • Diagnostic Check: If your Lewis acid appears clumpy or discolored, it has likely been deactivated by atmospheric moisture.

      • Solution: Use a fresh, unopened bottle of the Lewis acid. Ensure all glassware is oven-dried or flame-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

    • N-Halosuccinimides (NCS, NBS, NIS): While generally stable, these reagents can degrade over time, especially if improperly stored. Their reactivity order is typically NIS > NBS > NCS.[4]

      • Diagnostic Check: Check the melting point of the reagent against the literature value. A significant deviation can indicate impurity or degradation.

      • Solution: Use a fresh batch of the N-halosuccinimide. For sensitive reactions, it's good practice to recrystallize the reagent before use.

    • Diazonium Salts (for Sandmeyer Reactions): Aryl diazonium salts are notoriously unstable and are almost always prepared in situ at low temperatures (0-5 °C).[5][6]

      • Diagnostic Check: A rapid evolution of N₂ gas (bubbling) at the diazotization stage before the addition of the copper(I) halide suggests premature decomposition.

      • Solution: Strictly maintain the temperature between 0-5 °C during the formation of the diazonium salt. The addition of sodium nitrite solution should be slow and dropwise to control the exothermic reaction.[5]

  • Suboptimal Reaction Conditions:

    • Temperature: Many halogenation reactions require a specific temperature range. For electrophilic halogenations, some may proceed at room temperature, while others need gentle heating to overcome the activation energy.[2] Conversely, diazotization requires strict low-temperature control.[5]

      • Diagnostic Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is consumed very slowly or not at all, the temperature may be too low. If multiple unidentified spots appear, the temperature might be too high, causing side reactions.

      • Solution: Start with literature-reported temperatures. If the reaction is sluggish, incrementally increase the temperature by 10 °C and continue monitoring. For sensitive reactions like diazotizations, ensure your ice bath is well-maintained.

  • Product Loss During Workup:

    • Improper Quenching or Extraction: The workup procedure is critical for isolating the final product. For example, excess bromine is often quenched with a sodium thiosulfate or sodium bisulfite solution.[2][7]

      • Diagnostic Check: If your organic layer retains a halogen color (e.g., orange/brown for bromine) after washing, quenching was incomplete.

      • Solution: Ensure aqueous washes are performed thoroughly. Use a pH strip to confirm that washes with sodium bicarbonate solution are basic enough to remove acidic impurities.[8] If you suspect your product has some water solubility, perform a back-extraction of the aqueous layers.

Issue 2: Poor Regioselectivity (Incorrect Isomer Formation)

Question: I'm getting a mixture of ortho, meta, and para isomers, but I need a specific one. How can I control the regioselectivity?

Answer: Regioselectivity in electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already on the aromatic ring.[9] The ester group (-COOR) in a benzoate is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position.[9][10]

Potential Causes & Solutions:

  • Misunderstanding Directing Group Effects:

    • Cause: The primary directing group on your starting material dictates the position of halogenation. An ester group will direct meta. If your starting material is a phenol or aniline that you later convert to a benzoate, the initial -OH or -NH₂ group is strongly ortho, para-directing.

    • Solution: Plan your synthetic route carefully. If para or ortho halogenation is desired, it is often best to halogenate an activated precursor (like a phenol or aniline) first and then perform the esterification or other functional group manipulations. The bulky nature of some directing groups can favor the para product over the ortho due to steric hindrance.[2][11]

  • Reaction Conditions Favoring Multiple Isomers:

    • Cause: Highly reactive halogenating agents or harsh reaction conditions (e.g., high temperatures) can sometimes reduce selectivity, leading to mixtures of isomers.

    • Solution:

      • Choice of Halogenating Agent: Some reagent systems offer better selectivity. For example, zeolites have been shown to induce high para-selectivity in the bromination of some substrates.[11]

      • Temperature Control: Running the reaction at the lowest effective temperature can improve selectivity by favoring the thermodynamically preferred product and minimizing side reactions.[11]

Issue 3: Formation of Side Products

Question: My final product is contaminated with significant impurities. What are the likely side reactions?

Answer: Side product formation is specific to the reaction method but often involves over-halogenation, reaction with the solvent, or decomposition.

Potential Causes & Solutions:

  • Polyhalogenation:

    • Cause: If the newly halogenated benzoate is still sufficiently reactive, it can undergo a second halogenation, leading to di- or tri-halogenated impurities.

    • Solution: Use a stoichiometric amount (or a slight excess) of the halogenating agent. Add the halogenating agent slowly to the reaction mixture to maintain a low concentration, which disfavors multiple substitutions. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.

  • Reaction with Solvent:

    • Cause: Certain solvents can compete in the reaction. For instance, in some radical-based reactions, chlorinated solvents like dichloromethane might participate.

    • Solution: Choose an inert solvent that is known to be compatible with your reaction conditions. Common choices include acetic acid, acetonitrile, or non-polar solvents like hexane for specific applications.

  • Hydrolysis of the Ester:

    • Cause: Under strongly acidic or basic workup conditions, or if the reaction is run in the presence of water at high temperatures, the benzoate ester can hydrolyze back to the corresponding benzoic acid and alcohol.

    • Diagnostic Check: An acidic impurity that is difficult to remove might be the hydrolyzed benzoic acid. This can be detected by NMR or by extracting the organic layer with a base and then re-acidifying the aqueous layer to see if a precipitate forms.[8]

    • Solution: Use anhydrous conditions for the reaction itself. During workup, avoid prolonged exposure to strong acids or bases. If hydrolysis is a persistent issue, consider protecting groups for other sensitive functionalities.

Frequently Asked Questions (FAQs)

Q1: Which halogenation method is best for my substrate? A1: The best method depends on the desired halogen and the nature of your starting material.

  • For Chloro- and Bromo-benzoates: Direct electrophilic aromatic substitution using Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is common for deactivated rings like benzoates.[3][12] N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can also be used, often under milder conditions, sometimes with a catalyst like AuCl₃.[13]

  • For Iodo-benzoates: Direct iodination with I₂ is often slow. A common method is the Sandmeyer reaction, starting from an aminobenzoate.[6][7] This involves converting the amino group to a diazonium salt, which is then displaced by iodide (often from KI).[6][7]

  • For Fluoro-benzoates: The synthesis of fluorobenzoates is challenging. The most reliable method is typically the Balz-Schiemann reaction, which is a variation of the Sandmeyer reaction where the diazonium salt is isolated as a tetrafluoroborate salt and then heated to introduce the fluorine atom.[5][6]

Q2: How can I effectively purify my final halogenated benzoate product? A2: Purification strategies depend on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is an excellent method for purifying solid products.[14] The key is to find a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[14][15]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization (e.g., isomers, or when the product is an oil), silica gel column chromatography is the method of choice.[7] A suitable solvent system (eluent) is developed using TLC to achieve good separation between the product and impurities.

  • Distillation: If the product is a liquid with a boiling point significantly different from impurities, distillation (simple or vacuum) can be an effective purification technique.[8][16]

Q3: My Sandmeyer reaction is troublesome. What are the most critical parameters? A3: The Sandmeyer reaction requires careful control of several parameters for success.

  • Temperature: As mentioned, the diazotization step must be kept at 0-5 °C to prevent the diazonium salt from decomposing.[5][6]

  • Acid Concentration: The reaction is typically run in a strong mineral acid (like HCl or H₂SO₄) to generate nitrous acid from sodium nitrite and to stabilize the diazonium salt.

  • Purity of Copper(I) Halide: The Cu(I) salt is a catalyst that facilitates the radical-nucleophilic aromatic substitution.[17] Using fresh, high-quality CuCl or CuBr is important for good yields.

  • Iodide and Fluoride Variations: For iodides, a copper catalyst is often not necessary, as potassium iodide (KI) is sufficient to decompose the diazonium salt.[6][18] For fluorides (the Balz-Schiemann reaction), the use of fluoroboric acid (HBF₄) is required to form the key diazonium fluoroborate intermediate.[6]

Visual Troubleshooting and Workflow

A logical workflow is essential for diagnosing issues in synthesis. The following diagram illustrates a typical troubleshooting process for a low-yield reaction.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Step 1: Verify Reagents & Catalyst Start->CheckReagents ReagentsOK Reagents Fresh & Anhydrous? CheckReagents->ReagentsOK CheckConditions Step 2: Analyze Reaction Conditions ConditionsOK Temp & Time Optimized? CheckConditions->ConditionsOK CheckWorkup Step 3: Review Workup & Purification WorkupOK Extraction & Quenching Correct? CheckWorkup->WorkupOK ReagentsOK->CheckConditions Yes UseFresh Solution: Use fresh/anhydrous reagents. Run under inert atmosphere. ReagentsOK->UseFresh No ConditionsOK->CheckWorkup Yes Optimize Solution: Monitor by TLC/GC. Adjust temp/time accordingly. ConditionsOK->Optimize No RefineWorkup Solution: Check pH of washes. Perform back-extraction. WorkupOK->RefineWorkup No Success Yield Improved WorkupOK->Success Yes UseFresh->CheckReagents Optimize->CheckConditions RefineWorkup->CheckWorkup

Caption: A logical workflow for troubleshooting low product yield.

Data Summary Table

The choice of synthetic route can significantly impact reaction parameters and outcomes. The table below compares three common methods for synthesizing ethyl 4-iodobenzoate.[7]

ParameterFischer-Speier EsterificationCopper-Catalyzed Halogen ExchangeOne-Pot Diazotization-Iodination
Starting Material 4-Iodobenzoic AcidEthyl 4-bromobenzoateEthyl 4-aminobenzoate
Key Reagents Ethanol, H₂SO₄KI, Cu₂O, L-prolinet-Butyl nitrite, KI
Reaction Time 4 hoursNot specified30 minutes
Temperature Reflux (~78°C)110°CRoom Temperature
Typical Yield ~95%Not specified78%
Catalyst Sulfuric AcidCopper(I) oxideNone
Primary Byproducts WaterNot specifiedNitrogen gas
Data sourced from a comparative guide by BenchChem.[7]

Key Experimental Protocol: Sandmeyer Reaction for Ethyl 4-Iodobenzoate

This protocol is adapted from a novel one-pot diazotization-iodination method, which offers a rapid and efficient synthesis from a readily available starting material.[7]

Materials:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Acetonitrile (solvent)

  • tert-Butyl nitrite (1.2 eq)

  • Potassium iodide (KI) (1.5 eq)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (1.0 eq) in acetonitrile.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add tert-butyl nitrite (1.2 eq) to the solution and stir the mixture for 10 minutes at 0°C.

  • Add potassium iodide (1.5 eq) in one portion.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 20 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. This will neutralize any remaining iodine.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure ethyl 4-iodobenzoate.

References

  • MDPI. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • MDPI. (2020). N-Halosuccinimides as Precatalysts for C-, N-, O-, and X-Nucleophilic Substitution Reactions of Alcohols under Mild Reaction Conditions. Retrieved from [Link]

  • PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION. Retrieved from [Link]

  • MDPI. (n.d.). Halogen Bonding and Rearrangements in Complexes of N-Chlorosuccinimide with Halides. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Para Halogenation of Substituted Benzenes with Benzeneseleninyl Chloride and Aluminum Halide. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rules for benzene halogenation. Retrieved from [Link]

  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2002). ChemInform Abstract: N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Regioselective para halogenation of substituted benzenes with benzeneseleninyl chloride and aluminum halide. Retrieved from [Link]

  • ResearchGate. (n.d.). Gold-Catalyzed Halogenation of Aromatics by N-Halosuccinimides. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Retrieved from [Link]

  • Reddit. (2019). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab?. Retrieved from [Link]

  • Unknown Source. (n.d.). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity.

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Optimization

Technical Support Center: Bromination of Chlorohydroxybenzoates

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of chlorohydroxybenzoates. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The bromination of chlorohydroxybenzoates is a nuanced electrophilic aromatic substitution (EAS) reaction. The benzene ring is substituted with competing functional groups: a strongly activating, ortho-, para-directing hydroxyl group (-OH), a deactivating, ortho-, para-directing chloro group (-Cl), and a deactivating, meta-directing carboxyl or ester group (-COO-R).[1][2][3] This electronic conflict is the primary source of the side reactions and selectivity issues commonly observed. This guide provides solutions to the most frequent challenges.

Troubleshooting Guide & Core Issues

This section addresses the most common problems encountered during the bromination of chlorohydroxybenzoates in a question-and-answer format.

Q1: My reaction is yielding a mixture of di- and tri-brominated products instead of the desired mono-brominated compound. What causes this over-bromination and how can I achieve selectivity?

Root Cause Analysis: This is the most prevalent side reaction and is a direct consequence of the powerful activating nature of the hydroxyl group.[4][5][6] The -OH group floods the aromatic ring with electron density, making it highly nucleophilic.[1] After the first bromine atom is added, the ring remains highly activated, often becoming even more susceptible to further electrophilic attack than the starting material. Using a highly reactive brominating agent like aqueous bromine (bromine water) exacerbates this issue, leading to rapid, uncontrollable polysubstitution.[6]

Troubleshooting & Mitigation Strategies:

  • Select a Milder Brominating Agent: The key is to reduce the electrophilicity of the bromine source.

    • Primary Recommendation: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS) . NBS provides a slow, controlled release of electrophilic bromine, which is crucial for achieving mono-substitution on highly activated rings.[7][8]

    • Alternative: For certain substrates, reagents like tetraalkylammonium tribromides can offer high para-selectivity.[8]

  • Solvent Choice is Critical: The solvent polarity significantly influences the reaction rate.

    • Avoid Polar, Protic Solvents: Solvents like water or methanol can accelerate the reaction and promote the formation of the highly reactive phenoxide ion, leading to polysubstitution.[9][10]

    • Use Non-Polar, Aprotic Solvents: Solvents such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (CH₂Cl₂) are recommended. They do not solvate the electrophile as strongly, thus tempering its reactivity and improving selectivity for mono-bromination.[6]

  • Control Reaction Temperature:

    • Maintain low temperatures (e.g., 0 °C to room temperature) to slow down the reaction rate. This gives the mono-brominated product a chance to accumulate before it can react further.

Q2: I'm observing a significant byproduct that has lost its carboxyl group. What is this side reaction, and how can I prevent it?

Root Cause Analysis: This side reaction is protodecarboxylation , where the carboxylic acid group (-COOH) is replaced by a hydrogen atom, followed by bromination of the resulting chlorophenol. In some cases, ipso-substitution occurs, where the carboxyl group is directly replaced by a bromine atom. This is particularly common with salicylic acid (2-hydroxybenzoic acid) derivatives and other activated hydroxybenzoic acids.[11][12][13] The reaction is often facilitated by heat or acidic conditions. The mechanism can involve a proton attack on the carbon bearing the carboxyl group, leading to the elimination of CO₂.[14]

Troubleshooting & Mitigation Strategies:

  • Protect the Carboxyl Group: The most robust solution is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to bromination. The ester group is still deactivating and meta-directing but is not susceptible to decarboxylation under typical bromination conditions. The ester can be hydrolyzed back to the carboxylic acid post-bromination.

  • Maintain Neutral pH: If working with the free acid is necessary, avoid acidic catalysts or solvents. Running the reaction in the presence of a non-nucleophilic base like sodium bicarbonate can sometimes suppress this side reaction by deprotonating the acid.[9]

  • Strict Temperature Control: Avoid high temperatures, as decarboxylation is thermally promoted.[14][15]

Q3: My product is a complex mixture of isomers, and the regioselectivity is poor. How can I improve the selectivity for a specific isomer?

Root Cause Analysis: The final substitution pattern is a delicate balance between the directing effects of the three substituents. The hydroxyl group is the dominant directing force, favoring substitution at its ortho and para positions. However, the chloro and carboxyl groups exert their own electronic and steric influences, leading to mixtures.

Troubleshooting & Mitigation Strategies:

  • Leverage Steric Hindrance: Use bulky reagents or protecting groups to block certain positions. For example, temporarily protecting the hydroxyl group with a bulky silyl ether can sterically hinder the adjacent ortho positions, favoring substitution at the para position.

  • Optimize the Catalyst System: While phenols are often reactive enough to be brominated without a catalyst, a mild Lewis acid can sometimes steer the reaction towards a specific isomer.[9] However, strong Lewis acids like AlCl₃ or FeBr₃ can also increase the rate of side reactions.[16][17][18] Careful screening of mild catalysts is required.

  • Control Reaction Kinetics vs. Thermodynamics:

    • Kinetic Control: Running the reaction at very low temperatures often favors the product that forms the fastest, which is typically substitution at the sterically most accessible activated position.

    • Thermodynamic Control: In some cases, allowing the reaction to equilibrate at a higher temperature (if other side reactions permit) may favor the most stable isomer.

Frequently Asked Questions (FAQs)

  • Q: Is a Lewis acid catalyst necessary for brominating chlorohydroxybenzoates?

    • A: Generally, no. The hydroxyl group is a powerful activating group, making the aromatic ring nucleophilic enough to react with bromine or NBS without a catalyst.[6][9] Introducing a strong Lewis acid can actually be detrimental, leading to increased decomposition and unwanted side reactions.

  • Q: What are the best analytical techniques to identify these side products?

    • A: A combination of techniques is ideal.

      • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information about isomers by analyzing chemical shifts and coupling patterns.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for separating the components of the reaction mixture and identifying their molecular weights. This is particularly useful for detecting decarboxylated or poly-brominated species.[19]

      • High-Performance Liquid Chromatography (HPLC): Used for quantifying the purity of the desired product and the relative amounts of byproducts.[20]

Experimental Protocols & Workflows

Protocol A: Selective Mono-bromination of a Chlorohydroxybenzoate Ester

This protocol is designed to maximize the yield of the mono-brominated product while minimizing polysubstitution and decarboxylation.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the chlorohydroxybenzoate ester (1.0 eq).

  • Solvent: Dissolve the starting material in a minimal amount of a non-polar, aprotic solvent (e.g., CHCl₃ or CH₂Cl₂).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the cooled solution over 30-60 minutes. The slow addition is crucial to maintain a low concentration of the brominating agent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow Diagram

This diagram outlines a logical process for addressing common issues during the bromination reaction.

TroubleshootingWorkflow Start Problem Observed (e.g., Low Yield, Impure Product) Polysubstitution Polysubstitution Occurring? (Check MS for M+Br, M+2Br peaks) Start->Polysubstitution Analyze byproducts Decarboxylation Decarboxylation Occurring? (Check MS for M-CO2 peak) Polysubstitution->Decarboxylation No Sol_Poly Action: Use NBS instead of Br2. Use non-polar solvent (CHCl3). Lower reaction temperature to 0°C. Polysubstitution->Sol_Poly Yes Isomer_Mix Poor Regioselectivity? (Check NMR for isomer mixture) Decarboxylation->Isomer_Mix No Sol_Decarb Action: Protect -COOH as an ester. Avoid acidic conditions. Ensure low temperature. Decarboxylation->Sol_Decarb Yes Sol_Isomer Action: Screen solvents. Consider steric blocking (protecting groups). Optimize temperature for kinetic control. Isomer_Mix->Sol_Isomer Yes

Caption: A decision-making workflow for troubleshooting common side reactions.

Summary of Reaction Parameters

ParameterCondition to Favor Mono-substitutionCondition Leading to Side ReactionsRationale
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂), esp. in H₂ONBS provides a slow, controlled release of Br⁺, preventing runaway reactions.[7][8]
Solvent Non-polar (CHCl₃, CCl₄, CH₂Cl₂)Polar, Protic (H₂O, CH₃OH)Polar solvents enhance the reactivity of the phenol and the electrophile.[6][9]
Temperature Low (0 °C to RT)High (> RT)Reduces the rate of all reactions, allowing for greater selectivity and preventing decarboxylation.
Catalyst Generally None RequiredStrong Lewis Acids (FeBr₃, AlCl₃)The -OH group is sufficiently activating; catalysts often increase side reactions.[6][9]
Substrate Form Ester (-COOR)Carboxylic Acid (-COOH)The ester group prevents the decarboxylation side reaction.

Mechanistic Overview of Side Reactions

The following diagram illustrates the desired reaction pathway versus the competing side reactions of polysubstitution and decarboxylation.

ReactionPathways sub Chlorohydroxybenzoate (Starting Material) prod Desired Mono-bromo Product sub->prod + Br+ (controlled) decarb_inter Decarboxylated Intermediate (Chlorophenol) sub->decarb_inter - CO2 (heat/acid) poly Poly-brominated Byproduct prod->poly + Br+ (excess/fast) decarb_prod Brominated Decarboxylated Byproduct decarb_inter->decarb_prod + Br+

Caption: Competing reaction pathways in the bromination of chlorohydroxybenzoates.

References

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]

  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: Chlorination vs Bromination. Retrieved from [Link]

  • PubMed. (n.d.). Determination of bromine in organic compounds by high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Sciencemadness.org. (2007). 2-hydroxybenzoic acid bromination. Retrieved from [Link]

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  • Leah4sci. (2012). Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • YouTube. (2011). Substituent Effects in Aromatic Substitution II. Retrieved from [Link]

  • Experimental Methods. (n.d.). 1. Bromination Methods. Retrieved from [Link]

  • Leah4sci. (2014). Aromatic Halogenation Mechanism - EAS Vid 3. Retrieved from [Link]

  • Socratic. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid? Retrieved from [Link]

  • Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. Retrieved from [Link]

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  • Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Filo. (2025). Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts with Br_2/H_2O to give the product. Retrieved from [Link]

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Sources

Troubleshooting

"improving the regioselectivity of halogenation in benzoic acid derivatives"

Welcome to the technical support center for improving the regioselectivity of halogenation in benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the regioselectivity of halogenation in benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling the site of halogenation on these critical aromatic scaffolds. We will move from foundational principles to advanced troubleshooting, providing not just protocols, but the mechanistic reasoning behind them.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered during the electrophilic halogenation of benzoic acid and its derivatives.

Q1: Why does my halogenation of unsubstituted benzoic acid primarily yield the meta-isomer?

Answer: This is the expected outcome based on the fundamental principles of electrophilic aromatic substitution (EAS). The carboxyl group (-COOH) is a moderately deactivating, meta-directing group.[1][2] Here's the causality:

  • Inductive Effect: The oxygen atoms in the carboxyl group are highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework. This deactivates the ring, making it less reactive than benzene.

  • Resonance Effect: The carboxyl group also withdraws electron density via resonance. This effect primarily reduces the electron density at the ortho and para positions.

When an electrophile (e.g., Br⁺) attacks, it forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For ortho and para attack, one of the resonance structures places the positive charge directly on the carbon atom attached to the electron-withdrawing carboxyl group—a highly unfavorable and destabilizing arrangement.[2] The intermediate from meta attack avoids this situation, making it the least unstable (and thus most favorable) pathway.[3][4]

Caption: Stability of arenium ion intermediates in EAS of benzoic acid.

Q2: My benzoic acid has another substituent. How do I predict the major halogenation product?

Answer: When multiple substituents are present, the regiochemical outcome is determined by the interplay of their directing effects. The general rule is: the most powerfully activating group dictates the position of substitution. [5]

You must evaluate the combined influence of all groups. Here is a general hierarchy:

  • Strongly Activating, ortho,para-directors: These groups (-NH₂, -OH, -OR) have lone pairs directly attached to the ring and are the most powerful directors. They will almost always control the regioselectivity, overriding the meta-directing effect of the -COOH group.

  • Moderately/Weakly Activating, ortho,para-directors: Alkyl groups (-CH₃, -R) fall into this category. They can compete with the -COOH group, often leading to mixtures of products, though substitution ortho or para to the alkyl group is common.

  • Deactivating, ortho,para-directors: Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating overall but direct incoming electrophiles to the ortho and para positions due to resonance stabilization from their lone pairs.[6]

  • Deactivating, meta-directors: The carboxyl group (-COOH) belongs here, along with others like -NO₂, -CN, and -C(O)R.[1] If the ring only contains meta-directors, the incoming halogen will typically add meta to all of them, if possible, often favoring the least sterically hindered position.

Data Presentation: Directing Effects of Common Substituents

Substituent GroupNameClassificationDirecting Effect
-NH₂, -NR₂AminoStrongly Activatingortho, para
-OH, -ORHydroxyl, AlkoxyStrongly Activatingortho, para
-CH₃, -RAlkylWeakly Activatingortho, para
-F, -Cl, -Br, -IHalogenWeakly Deactivatingortho, para
-C(O)R, -CHOAcyl, AldehydeModerately Deactivatingmeta
-COOH, -COOR Carboxylic Acid, Ester Moderately Deactivating meta
-SO₃H, -CNSulfonic Acid, CyanoStrongly Deactivatingmeta
-NO₂NitroStrongly Deactivatingmeta
-NR₃⁺Quaternary AmineStrongly Deactivatingmeta
Q3: I'm getting poor selectivity between two available positions (e.g., C3 vs. C5 on a 4-substituted benzoic acid). How do I improve this?

Answer: This is a common challenge where electronic effects are similar at two positions. The deciding factor is often steric hindrance .[7][8]

  • Substituent Size: A bulky group already on the ring (e.g., a tert-butyl group) will hinder the approach of the electrophile to the adjacent position. The halogenation will preferentially occur at the more accessible site.

  • Electrophile Size: The effective size of the electrophile also matters. The Br-Br···FeBr₃ complex is very large. Attack at a sterically crowded position is energetically unfavorable.[8]

Troubleshooting Strategy:

  • Analyze Sterics: Build a 3D model of your substrate. Evaluate the space around the potential reaction sites.

  • Modify the Halogenating Agent: Sometimes, using a different halogenating agent can alter the steric profile of the electrophile. For example, switching from Br₂/FeBr₃ to N-Bromosuccinimide (NBS) with a different catalyst might offer different selectivity.[9]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is often the less sterically hindered one.

Q4: My reaction is low-yielding and gives a mixture of isomers. How can I force halogenation at a specific ortho position, overriding the natural directing effects?

Answer: When classical EAS methods fail, you must switch to a modern, directed C-H activation strategy.[10] This approach uses a "directing group" (DG) to deliver a metal catalyst to a specific C-H bond, typically at the ortho position, completely bypassing the rules of electronic control.[11]

The carboxyl group itself can act as a directing group, but often it is temporarily converted to a more effective one, such as an amide or a specialized heterocycle.[11][12]

Mechanism Overview: Palladium-Catalyzed ortho-Halogenation

  • Coordination: The directing group on the benzoic acid derivative chelates to a metal center (e.g., Pd(II)).

  • C-H Activation: The metal catalyst selectively activates a proximate ortho C-H bond, forming a stable metallacycle intermediate. This is the key regioselectivity-determining step.[11]

  • Oxidative Addition/Reductive Elimination: The halogenating agent (e.g., NBS) reacts with the metallacycle, leading to the halogenation of the aromatic ring and regeneration of the active catalyst.[11]

ortho_halogenation_workflow sub Benzoic Acid Derivative dg_install Install Directing Group (DG) (e.g., Amide formation) sub->dg_install reaction Pd(OAc)₂ (cat.) + N-Halosuccinimide (NXS) + Additive/Solvent dg_install->reaction product Ortho-Halogenated Product reaction->product dg_remove Remove Directing Group (e.g., Hydrolysis) product->dg_remove final Final Ortho-Halogenated Benzoic Acid dg_remove->final

Caption: Workflow for directed ortho-C-H halogenation.

Troubleshooting Guides & Protocols
Guide 1: Classical meta-Bromination of 4-Methylbenzoic Acid

This protocol illustrates a standard electrophilic aromatic substitution where the carboxyl group directs the incoming electrophile.

Objective: To synthesize 3-bromo-4-methylbenzoic acid. Predicted Outcome: The -COOH group is meta-directing, and the -CH₃ group is ortho,para-directing. The positions meta to -COOH are C3 and C5. The positions ortho to -CH₃ are C3 and C5. Both groups reinforce substitution at the C3 and C5 positions. Due to the slightly larger steric hindrance next to the methyl group, the major product is typically the 3-bromo isomer, but a mixture is possible.

Experimental Protocol:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap (e.g., NaOH solution), add 4-methylbenzoic acid (1 eq.) and dissolve it in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq.) to the flask.[13] The mixture may darken.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (Br₂, 1.1 eq.) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis shows consumption of the starting material.

  • Workup: Quench the reaction by slowly pouring it into a beaker of cold water containing sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to separate isomers.

Guide 2: Advanced Protocol for Directed ortho-Iodination

This protocol is based on modern C-H activation methods for when ortho selectivity is required, overcoming the innate meta-directing nature of the carboxyl group.[11]

Objective: To selectively synthesize an ortho-iodinated benzoic acid derivative. Methodology: This approach utilizes an iridium catalyst and a directing group strategy.[11]

Experimental Protocol:

  • Substrate Preparation: If necessary, convert the benzoic acid to a suitable directing group derivative (e.g., an 8-aminoquinoline amide) to facilitate strong coordination to the metal center.

  • Reaction Setup: To a vial, add the benzoic acid derivative (1 eq.), an iridium catalyst such as [Ir(cod)Cl]₂ (2.5 mol%), and a silver salt co-catalyst like silver acetate (AgOAc) if required by the specific literature procedure.[11]

  • Reagents: Add the iodinating agent, which could be molecular iodine (I₂) or N-Iodosuccinimide (NIS) (1.2-1.5 eq.).

  • Solvent: Add a suitable solvent. Protic fluorinated solvents like hexafluoroisopropanol (HFIP) are often effective in these systems.[11][14]

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup & Purification: Upon completion, filter the reaction mixture through a pad of celite to remove metal salts. Concentrate the filtrate and purify the residue using silica gel column chromatography.

  • Deprotection: If a directing group was installed, remove it in a final step (e.g., amide hydrolysis) to yield the desired ortho-iodinated benzoic acid.

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  • Sterische Hinderung | Substitutions- und Eliminierungsreaktionen | Organische Chemie. Khan Academy - YouTube. Verfügbar unter: [Link]

  • C-H-Bindungshalogenierung: Erschließung von Regiodivergenz und Verbesserung der Selektivität durch dirigierende Gruppenstrategien. Organic Chemistry Frontiers (RSC Publishing). Verfügbar unter: [Link]

  • Regioselektive Halogenierung von Arenen und Heterozyklen in Hexafluorisopropanol. Request PDF - ResearchGate. Verfügbar unter: [Link]

  • (PDF) Mechanismus und Regioselektivität der elektrophilen aromatischen Nitrierung in Lösung: die Gültigkeit des Übergangszustandsansatzes. ResearchGate. Verfügbar unter: [Link]

  • Synthese von Oxadiazolen und Untersuchung sterischer Effekte in einer Cyclodehydratisierungsreaktion. Digital Commons @ Otterbein. Verfügbar unter: [Link]

  • Mechanismus und Regioselektivität in einem offenen und geschlossenen Fall der Pyridin-Halogenierung. University of Cambridge. Verfügbar unter: [Link]

  • 16.6: Eine Erklärung der Substituenteneffekte. Chemistry LibreTexts. Verfügbar unter: [Link]

  • Kann die Selektivität einer aromatischen Bromierung nicht zum Verhalten bringen, auch geringe Ausbeute. Bin ich hier einfach am Arsch?. r/chemistry - Reddit. Verfügbar unter: [Link]

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Optimization

"stability issues of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate under acidic/basic conditions"

Welcome to the Technical Support Center for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure the integrity of your results.

Troubleshooting Guide: Stability Issues

This section addresses specific problems you might encounter during your experiments with Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, focusing on the causality behind these issues and providing actionable solutions.

Issue 1: Low Yield or Complete Loss of Compound After Basic Reaction Work-up

Question: I am performing a reaction with Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate under basic conditions (e.g., using NaOH, KOH, or NaH). After aqueous work-up and extraction, I am seeing a very low yield of my starting material, or it has disappeared entirely. What is happening?

Answer:

The most probable cause is the hydrolysis of the methyl ester group, a reaction commonly known as saponification. Under basic conditions, the ester is converted to its corresponding carboxylate salt, which is highly water-soluble and will remain in the aqueous layer during a standard organic extraction.

Causality Explained:

  • Deprotonation of the Phenolic Hydroxyl Group: The hydroxyl group at the 2-position is phenolic and therefore acidic.[1][2] A base will first deprotonate this group to form a phenoxide salt.

  • Nucleophilic Attack: The hydroxide ions (OH⁻) in your basic solution will then act as a nucleophile and attack the electrophilic carbonyl carbon of the methyl ester.[3][4][5]

  • Formation of Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the methoxide ion (CH₃O⁻) is eliminated as a leaving group.

  • Formation of Carboxylate Salt: The methoxide ion is a strong base and will deprotonate the newly formed carboxylic acid, resulting in the final carboxylate salt (sodium 3,5-dibromo-4-chloro-2-hydroxybenzoate). This salt is ionic and therefore highly soluble in the aqueous phase.[6][7]

Troubleshooting Steps:

  • ** acidification:** After your reaction, carefully acidify the aqueous layer with a non-nucleophilic acid (e.g., dilute HCl or H₂SO₄) to a pH of approximately 2-3.[4][6] This will protonate the carboxylate salt, forming the free carboxylic acid which is significantly less water-soluble and should precipitate out or be extractable into an organic solvent like ethyl acetate or diethyl ether.

  • Monitor with TLC/LC-MS: Before work-up, take a small aliquot of the reaction mixture, quench it, and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the hydrolyzed product. The hydrolyzed product will have a different retention factor (Rf) on TLC and a different mass in MS analysis.

  • Use Non-Aqueous Bases: If your reaction chemistry allows, consider using non-aqueous bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) if only a mild base is needed to scavenge acid, as these are less likely to promote hydrolysis.

Issue 2: Unexpected Side Product Formation in Acidic Media

Question: I am running a reaction in the presence of a strong acid (e.g., concentrated H₂SO₄, HCl) and heating. My final product analysis shows a new, more polar spot on TLC, and the NMR spectrum is missing the methyl singlet. What is this unexpected product?

Answer:

Similar to basic conditions, acidic conditions can also catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid (3,5-dibromo-4-chloro-2-hydroxybenzoic acid).[3] While generally slower than base-catalyzed hydrolysis, this process is accelerated by heat.

Causality Explained:

  • Protonation of the Carbonyl Oxygen: The acid in the reaction medium protonates the carbonyl oxygen of the ester group.

  • Increased Electrophilicity: This protonation makes the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Water: A water molecule (which may be present in trace amounts in your reagents or as a byproduct) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer and Elimination: A series of proton transfers occurs, leading to the elimination of methanol (CH₃OH) and the formation of the carboxylic acid.

Troubleshooting Steps:

  • Control Water Content: Ensure your solvents and reagents are anhydrous if the desired reaction does not involve water. Using molecular sieves can help to remove trace amounts of water.

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.

  • Choose a Milder Acid: If your reaction can proceed with a milder acid catalyst (e.g., a Lewis acid), this may reduce the extent of ester hydrolysis.

  • Analytical Confirmation: The identity of the side product can be confirmed by LC-MS, as it will have a mass corresponding to the carboxylic acid. High-Performance Liquid Chromatography (HPLC) can be used to quantify the extent of this side reaction.[8][9]

Frequently Asked Questions (FAQs)

Q1: How stable is Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate at neutral pH?

A1: At neutral pH (around 7) and room temperature, the compound is relatively stable for short-term storage and in many reaction conditions. Aqueous solutions of similar compounds, like methylparaben, are stable at pH 3-6 for extended periods. However, for long-term storage, it is best to keep the compound as a solid in a cool, dark, and dry place.

Q2: Will the aromatic halogen atoms (Br, Cl) be displaced under typical acidic or basic conditions?

A2: The carbon-halogen bonds on the aromatic ring are generally robust and not susceptible to cleavage under the acidic or basic conditions typically used for ester hydrolysis.[10] More extreme conditions, such as high heat and pressure or the presence of specific catalysts, would be required for dehalogenation.

Q3: Can I use strong oxidizing or reducing agents with this molecule?

A3: Caution should be exercised. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures or degradation of the aromatic ring, especially in the presence of strong oxidizing agents.[11] The stability in the presence of reducing agents will depend on the specific reagent used; however, the ester and aromatic halogens are generally stable to common reducing agents like sodium borohydride.

Q4: What are the recommended storage conditions for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate?

A4: To ensure long-term stability, store the compound as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (refrigerated at 2-8 °C is recommended).

Q5: What analytical methods are best for monitoring the stability of this compound?

A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an excellent method for monitoring the purity and stability of the compound and for detecting and quantifying the formation of the hydrolyzed carboxylic acid product.[8][12][13] LC-MS is also highly valuable for identifying degradation products.

Data Summary Table

ConditionPrimary Stability ConcernMajor Degradation ProductRecommended Prevention / Mitigation
Strong Base (e.g., NaOH, KOH) Saponification (Ester Hydrolysis)3,5-dibromo-4-chloro-2-hydroxybenzoate saltAcidify work-up to pH 2-3 to recover the hydrolyzed acid.
Strong Acid (e.g., H₂SO₄, HCl) + Heat Acid-catalyzed Ester Hydrolysis3,5-dibromo-4-chloro-2-hydroxybenzoic acidUse anhydrous conditions; lower reaction temperature.
Neutral pH, Room Temp Generally StableNegligible in the short termFor long-term storage, keep cool, dry, and protected from light.
Strong Oxidizing Agents Oxidation of Phenolic GroupComplex mixture of degradation productsAvoid strong oxidants unless intended for the reaction.

Experimental Protocol: Monitoring Stability in a Mock Reaction Work-up

This protocol describes how to test the stability of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate under typical basic and acidic work-up conditions.

Objective: To determine the extent of hydrolysis of the title compound under simulated basic and acidic work-up conditions.

Materials:

  • Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

  • Ethyl Acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • HPLC system with a C18 column

  • Standard laboratory glassware

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate in ethyl acetate to make a stock solution of known concentration (e.g., 1 mg/mL).

  • Basic Condition Test: a. In a separatory funnel, combine 5 mL of the stock solution with 5 mL of 1 M NaOH solution. b. Shake vigorously for 2 minutes. c. Allow the layers to separate. d. Collect the organic layer. e. Dry the organic layer over anhydrous MgSO₄, filter, and analyze by HPLC. f. Take the aqueous layer and acidify to pH ~2 with 1 M HCl. g. Extract the acidified aqueous layer with 5 mL of ethyl acetate. h. Collect and dry this second organic layer and analyze by HPLC.

  • Acidic Condition Test: a. In a separatory funnel, combine 5 mL of the stock solution with 5 mL of 1 M HCl solution. b. Shake vigorously for 2 minutes. c. Allow the layers to separate. d. Collect, dry, and analyze the organic layer by HPLC.

  • Analysis: a. Inject a sample of the original stock solution into the HPLC to determine the initial purity and retention time of the starting material. b. Analyze the samples from the basic and acidic tests. c. Compare the chromatograms to determine the percentage of the starting material remaining in the organic layers and to identify the appearance of the more polar hydrolyzed product.

Visualizing Degradation Pathways

The primary degradation pathways under acidic and basic conditions both lead to the hydrolysis of the methyl ester.

Degradation Workflow Diagram

Stability of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate Start Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (Ester) Basic Basic Conditions (e.g., NaOH, H₂O) Start->Basic Acidic Acidic Conditions (e.g., H₃O⁺, Heat) Start->Acidic Intermediate_Base Deprotonated Phenoxide & Nucleophilic Attack by OH⁻ Basic->Intermediate_Base Fast Intermediate_Acid Protonated Carbonyl & Nucleophilic Attack by H₂O Acidic->Intermediate_Acid Slower, Heat dependent Product_Salt Carboxylate Salt (Water Soluble) Intermediate_Base->Product_Salt Product_Acid Carboxylic Acid (Organic Soluble) Intermediate_Acid->Product_Acid Product_Salt->Product_Acid Protonation Acidify Acidification (Work-up Step) Product_Salt->Acidify Acidify->Product_Acid

Caption: Key degradation pathways via ester hydrolysis.

References
  • Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. (2012, November 14). chem.ucla.edu. [Link]

  • Basic hydrolysis of methyl salicylate to produce salicylic acid. YouTube. [Link]

  • Hägglund, M. M., & Young, L. Y. (1995). Anaerobic Degradation of Halogenated Phenols by Sulfate-Reducing Consortia.Applied and Environmental Microbiology, 61(4), 1546–1550.
  • Li, Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids.Journal of Agricultural and Food Chemistry, 69(21), 6013–6021.
  • The microbial degradation mechanism of emerging halogenated nitrophenols is revealed in Yantai Institute of Coastal Zone Research. (2018, September 5). Chinese Academy of Sciences. [Link]

  • Hydrolysis of Methyl Salicylate Exp. Scribd. [Link]

  • 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). (2020, June 29). Chemistry LibreTexts. [Link]

  • Acidity of Phenols. (2023, January 22). Chemistry LibreTexts. [Link]

  • Hydrolysis of Methyl Salicilate Fin. Scribd. [Link]

  • Preparation of Salicylic Acid By Hydrolysis of Methyl Salicylate .pdf. Slideshare. [Link]

  • The Explanation for the Acidity of Phenols. (2019, December 16). BYJU'S. [Link]

  • Phenol. Wikipedia. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography.Analytical Biochemistry, 86(1), 220–228.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service. [Link]

  • 7.5: Acid-base Properties of Phenols. (2022, July 20). Chemistry LibreTexts. [Link]

  • Degradation of Haloaromatic Compounds. SciSpace. [Link]

  • Hydrogen peroxide. Wikipedia. [Link]

  • Pries, F., et al. (1994). Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation.FEMS Microbiology Reviews, 15(2-3), 279–295.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

  • Methyl 3,5-Dibromo-4-Hydroxybenzoate. Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [Link]

  • Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). ResearchGate. [Link]

  • Methyl 3, 5-dibromo-4-chloro-2-hydroxybenzoate, min 97%, 1 gram. CP Lab Safety. [Link]

  • 3,5-Dibromo-2-chloro-4-hydroxy-benzoic acid methyl ester. PubChem. [Link]

  • Methyl 3,5-dibromo-4-hydroxybenzoate. PubChem. [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
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  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

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Troubleshooting

Technical Support Center: Purification of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Welcome to the technical support guide for the purification of crude Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and encounter challenges in achieving high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt procedures to your specific experimental outcomes.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a clear understanding of the potential impurities. The synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, typically via electrophilic bromination of a precursor, can generate a predictable set of related substances.

Q1: What are the most likely impurities in my crude product?

The primary impurities arise from the reaction chemistry itself. Expect to find:

  • Unreacted Starting Material: Residual Methyl 4-chloro-2-hydroxybenzoate.

  • Mono-brominated Intermediates: The reaction may not proceed to completion, leaving behind Methyl 3-bromo-4-chloro-2-hydroxybenzoate and/or Methyl 5-bromo-4-chloro-2-hydroxybenzoate. The hydroxyl group is an activating group, making the ortho and para positions susceptible to bromination; incomplete reaction is a common issue[1][2].

  • Hydrolyzed Acid: The ester functional group can be sensitive to acidic or basic conditions, potentially hydrolyzing to 3,5-dibromo-4-chloro-2-hydroxybenzoic acid. This is especially relevant during aqueous workups[3].

  • Excess Reagents & Byproducts: Residual elemental bromine or byproducts from the brominating agent (e.g., HBr) may be present[4].

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM Methyl 4-chloro- 2-hydroxybenzoate (Starting Material) MonoBromo Mono-brominated Species (Impurity) SM->MonoBromo + Br₂ (Incomplete) Product Methyl 3,5-dibromo-4-chloro- 2-hydroxybenzoate (Target Product) Acid 3,5-dibromo-4-chloro- 2-hydroxybenzoic Acid (Acid Impurity) Product->Acid Hydrolysis (H₂O, H⁺/OH⁻) MonoBromo->Product + Br₂ (Complete)

Caption: Impurity formation during synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

FAQ 1: My purified solid has a low/broad melting point and my NMR spectrum shows extra aromatic peaks. How do I remove starting material and mono-brominated impurities?

Root Cause: This is a classic sign of contamination with structurally similar compounds: the starting material and mono-brominated intermediates. Because these impurities share the same core structure, they often co-crystallize, making simple recrystallization ineffective.

Solution: Flash Column Chromatography.

This is the most robust method for separating compounds with different polarities. The principle is that more polar molecules interact more strongly with the polar silica gel stationary phase and therefore elute later than less polar molecules[5].

  • Polarity Analysis:

    • Starting Material (most polar): Possesses a free phenolic hydroxyl group and no bulky bromine atoms.

    • Mono-bromo Impurity (intermediate polarity): The addition of one bromine atom slightly decreases polarity compared to the starting material.

    • Target Product (least polar): The two electron-withdrawing bromine atoms reduce the polarity of the molecule the most among the key components.

This polarity difference is the key to a successful separation.

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the crude material in a minimal amount of a polar solvent (like ethyl acetate or acetone), add the silica, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Heptane:Ethyl Acetate). A well-packed column is critical for good separation.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

Data Presentation: Suggested Eluent System

StepHeptane (%)Ethyl Acetate (%)Purpose
1982Elute very non-polar impurities and baseline.
295 - 905 - 10Elute the target product (Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate).
380 - 7020 - 30Elute the more polar mono-brominated and starting material impurities.

Note: This gradient is a starting point. Always develop a solvent system using TLC before running the column[6]. A good starting solvent for TLC would be 90:10 Heptane:EtOAc.[7]

FAQ 2: I suspect my ester has hydrolyzed to the carboxylic acid. How can I confirm this and remove it?

Root Cause: The presence of water along with acid or base, especially at elevated temperatures during workup or reflux, can lead to the hydrolysis of the methyl ester back to the parent carboxylic acid.

Confirmation & Solution: Acid-Base Liquid-Liquid Extraction.

This technique exploits the significant difference in acidity between the phenolic proton of your product and the proton of the carboxylic acid impurity. The carboxylic acid is substantially more acidic. By washing a solution of the crude product with a mild aqueous base, you can selectively deprotonate the carboxylic acid, making it a water-soluble salt that partitions into the aqueous layer[8].

  • Why a Mild Base? We use a weak base like sodium bicarbonate (NaHCO₃) rather than a strong base like sodium hydroxide (NaOH). Strong bases could potentially deprotonate the phenolic hydroxyl group or, more problematically, catalyze further hydrolysis of the desired ester product[7].

G cluster_process Extraction Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product (Ester + Acid Impurity) in Ethyl Acetate wash Wash with aq. NaHCO₃ & Separate Layers start->wash product Pure Ester Product (Remains in EtOAc) wash->product Top Layer impurity Sodium Carboxylate Salt (Acid Impurity Extracted) wash->impurity Bottom Layer

Caption: Workflow for removing acidic impurities.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Washing: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (1-3 times). You may observe gas evolution (CO₂) as the acid is neutralized.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the deprotonated acid impurity.

  • Final Washes: Wash the remaining organic layer with water and then with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified ester.

FAQ 3: My product is an oil and refuses to crystallize, even after chromatography. What should I do?

Root Cause: This can be due to trace amounts of residual solvent or persistent, greasy impurities that inhibit the formation of a crystal lattice.

Solution: Recrystallization or Trituration.

If chromatography is complete, a final crystallization step is often necessary to obtain a sharp-melting, crystalline solid[8].

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For a molecule like this, a two-solvent system is often effective.

    • Good "Solvent": A solvent in which the compound is soluble (e.g., Ethanol, Ethyl Acetate, Acetone).

    • Good "Anti-Solvent": A solvent in which the compound is insoluble (e.g., Water, Hexanes, Heptane).

Detailed Protocol: Two-Solvent Recrystallization (Ethanol/Water)

  • Dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.

  • While the solution is still hot, add water dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture or pure cold water.

  • Dry the crystals thoroughly under vacuum.

If recrystallization fails, trituration can be effective. This involves stirring the oil or crude solid vigorously with a solvent in which the desired product is insoluble but the impurities are (e.g., cold hexanes). The mechanical action can break up the amorphous solid and wash away impurities, often inducing crystallization.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135478435, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. Available at: [Link]

  • University of Colorado Boulder (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]

  • ResearchGate (2016). How to purify esterification product? Available at: [Link]

  • LookChem (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Google Patents (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Wikipedia (2024). Phenol. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable (2013). Reagent Guides - Bromination. Available at: [Link]

  • Reddit (2019). Isolation of a Carboxylic acid. Available at: [Link]

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Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Introduction This technical guide provides in-depth synthesis considerations, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up production of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. De...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth synthesis considerations, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up production of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. Designed for researchers, process chemists, and drug development professionals, this document translates lab-scale procedures into robust, scalable methodologies, emphasizing safety, efficiency, and product quality. We will explore the causality behind critical process parameters, address common challenges encountered during scale-up, and provide validated protocols to ensure reliable outcomes.

Section 1: Synthesis Pathway & Reaction Fundamentals (FAQs)

This section addresses fundamental questions about the reaction pathway and the chemical principles governing the synthesis.

Q1: What is the most common synthetic route for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate at scale?

A1: The most direct and industrially viable route is the electrophilic bromination of Methyl 4-chloro-2-hydroxybenzoate. The synthesis is typically a two-step process:

  • Esterification: Conversion of 4-chloro-2-hydroxybenzoic acid to its methyl ester, Methyl 4-chloro-2-hydroxybenzoate. This is often achieved using methanol with a strong acid catalyst like sulfuric acid.[1][2]

  • Dibromination: The subsequent selective dibromination of the activated aromatic ring. The hydroxyl group (-OH) is a potent activating group, directing the electrophilic bromine to its two available ortho positions (C3 and C5).

The overall reaction pathway is illustrated below.

cluster_0 Step 1: Esterification cluster_1 Step 2: Dibromination Start 4-chloro-2-hydroxybenzoic acid Ester Methyl 4-chloro-2-hydroxybenzoate Start->Ester + CH3OH, H+ Product Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate Ester->Product + 2 Br2 cluster_0 In-Situ Bromine Generation cluster_1 Main Reaction Reagents HBr or KBr + Oxidant (e.g., NaOCl) Bromine Br2 (Generated in-situ) Reagents->Bromine Oxidation Substrate Methyl 4-chloro-2-hydroxybenzoate Bromine->Substrate Product Dibrominated Product Substrate->Product Quench Quench Excess Oxidant/Bromine Product->Quench

Caption: Workflow for safer in-situ bromine generation. [8][9] This approach, often implemented in continuous flow reactors, significantly reduces the hazard profile by ensuring that only small amounts of bromine exist at any given moment. [8]

Section 5: Analytical Methods & Quality Control

Robust analytical methods are essential for process control and final product release.

Q9: What analytical techniques should be used to monitor the reaction and qualify the final product?

A9: A multi-faceted approach to analytical testing is required.

Analysis Type Method Purpose
In-Process Control (IPC) HPLC or TLCTo monitor the disappearance of the starting material and the formation of the product. This determines the reaction endpoint.
Final Product Assay & Impurity Profile HPLCTo determine the purity of the final product (typically expressed as area %) and to quantify known and unknown impurities.
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)To confirm the chemical structure of the final product matches that of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.
Physical Properties Melting PointA sharp melting point range is indicative of high purity.
Residual Solvents Headspace GCTo quantify the amount of residual solvents (e.g., acetic acid, methanol) remaining in the final product.
Q10: What would a typical HPLC method for this analysis look like?

A10: While the method must be validated for your specific equipment and needs, a typical reverse-phase HPLC method would be as follows:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: Starting Material -> Monobrominated Impurity -> Dibrominated Product (retention time increases with lipophilicity).

References
  • Google Patents. (n.d.). Purification of halogenated aromatic sulfones or ketones.
  • Google Patents. (n.d.). Method For Removing Halogens From An Aromatic Compound.
  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

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  • Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of Methyl 3,5-dibromo-2-hydroxybenzoate and Its Analogs for Researchers

Introduction Methyl 3,5-dibromo-2-hydroxybenzoate, a halogenated derivative of methyl salicylate, belongs to a class of compounds that are of significant interest in medicinal chemistry. The introduction of halogen atoms...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,5-dibromo-2-hydroxybenzoate, a halogenated derivative of methyl salicylate, belongs to a class of compounds that are of significant interest in medicinal chemistry. The introduction of halogen atoms onto the aromatic ring can profoundly influence the physicochemical properties and biological activities of the parent molecule. This guide presents a detailed characterization of Methyl 3,5-dibromo-2-hydroxybenzoate, alongside a comparative analysis with its pertinent analogs: Methyl 3,5-dichloro-2-hydroxybenzoate, Methyl 3,5-diiodo-2-hydroxybenzoate, and the non-halogenated parent compound, Methyl 2-hydroxybenzoate (Methyl Salicylate).

The rationale for selecting these analogs lies in the systematic variation of the halogen substituent at the 3 and 5 positions of the salicylate ring. This allows for a comprehensive evaluation of how the nature of the halogen (from chlorine to iodine) and its absence affects the molecule's spectral characteristics, physicochemical parameters, and, most importantly, its biological efficacy. Halogenated phenolic compounds have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties, making this comparative study particularly relevant for the discovery of novel therapeutic agents.[1]

Physicochemical Properties: A Comparative Overview

The substitution of hydrogen atoms with halogens on the benzene ring significantly alters the physicochemical properties of the methyl salicylate scaffold. These changes, including molecular weight, lipophilicity (logP), and polar surface area (PSA), are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)
Methyl 2-hydroxybenzoateC₈H₈O₃152.152.546.5
Methyl 3,5-dichloro-2-hydroxybenzoateC₈H₆Cl₂O₃221.043.846.5
Methyl 3,5-dibromo-2-hydroxybenzoate C₈H₆Br₂O₃ 309.94 4.2 46.5
Methyl 3,5-diiodo-2-hydroxybenzoateC₈H₆I₂O₃403.945.246.5

Data compiled from PubChem.[2][3]

As depicted in the table, the molecular weight increases substantially with the size of the halogen atom, which is an expected trend. More importantly, the lipophilicity, represented by the XLogP3 value, shows a marked increase from the non-halogenated parent compound to the diiodo- derivative. This enhanced lipophilicity can significantly impact the compound's ability to cross biological membranes, a crucial factor for its bioavailability and mechanism of action. The polar surface area, however, remains constant across the series, as the modifications are on the non-polar part of the molecule.

Spectral Characterization: Unveiling the Structural Nuances

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of these compounds. The following sections detail the expected spectral features and provide a comparative interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectra of these compounds are characterized by signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are particularly informative, as they are influenced by the electronic effects of the halogen substituents.

¹³C NMR: The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the aromatic carbons are sensitive to the nature of the halogen substituents, with carbons directly attached to halogens showing characteristic shifts.

A detailed guide to interpreting the NMR spectra of substituted aromatic compounds can be found in various spectroscopy resources.[4]

Infrared (IR) Spectroscopy

The IR spectra of these compounds will exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups. The O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹, while the C=O stretching of the ester group appears as a strong absorption around 1680-1720 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compounds. The mass spectrum of each compound will show a molecular ion peak corresponding to its molecular weight. For the halogenated analogs, the isotopic pattern of the molecular ion peak will be characteristic of the number and type of halogen atoms present (e.g., the M, M+2, and M+4 peaks for dibromo compounds).[6]

Biological Activity: A Comparative Antimicrobial Assessment

Halogenated phenolic compounds are known for their antimicrobial properties.[7] This section outlines a standardized protocol for comparing the antibacterial activity of Methyl 3,5-dibromo-2-hydroxybenzoate and its analogs against common pathogenic bacteria, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[8]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)

  • Test compounds and a standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of each test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The antimicrobial activity of phenolic compounds is influenced by factors such as their lipophilicity and their ability to disrupt the bacterial cell membrane.[7] The increasing lipophilicity from the dichloro- to the diiodo- derivative is expected to correlate with an increase in antibacterial activity.

Structure-Activity Relationship (SAR) and Mechanism of Action

The systematic variation of the halogen substituents in this series of compounds allows for the elucidation of key structure-activity relationships. The nature of the halogen, its position on the ring, and the overall lipophilicity of the molecule are critical determinants of antimicrobial efficacy. The presence of electron-withdrawing halogen atoms on the aromatic ring can increase the acidity of the phenolic hydroxyl group, which may play a role in the mechanism of action.[9]

The proposed mechanism of action for many phenolic compounds involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[7] The increased lipophilicity of the halogenated analogs may enhance their ability to partition into the lipid bilayer of the bacterial membrane, thereby increasing their antimicrobial potency.

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_characterization Spectroscopic Characterization cluster_activity Biological Activity A Methyl 3,5-dibromo-2-hydroxybenzoate B Analogs (Cl, I, H) A->B Structural Variation C Lipophilicity (logP) A->C Influences D Molecular Weight A->D E Polar Surface Area A->E F NMR (¹H, ¹³C) A->F Determines G IR Spectroscopy A->G H Mass Spectrometry A->H I Antimicrobial Activity (MIC) C->I Correlates with J Mechanism of Action I->J Provides insights into

Figure 1: A conceptual diagram illustrating the relationship between the chemical structure of Methyl 3,5-dibromo-2-hydroxybenzoate and its analogs, their physicochemical and spectral properties, and their biological activity.

Conclusion

This comprehensive guide provides a framework for the characterization and comparative analysis of Methyl 3,5-dibromo-2-hydroxybenzoate and its analogs. By systematically evaluating their physicochemical properties, spectral characteristics, and biological activities, researchers can gain valuable insights into the structure-activity relationships that govern their performance. The provided experimental protocols and mechanistic considerations are intended to facilitate further research and development in the pursuit of novel therapeutic agents.

References

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  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Spectroscopic Analysis of Halogenated Benzoates: A Guide for Researchers

Introduction: Halogenated benzoates are a pivotal class of organic compounds, serving as crucial building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The iden...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Halogenated benzoates are a pivotal class of organic compounds, serving as crucial building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The identity, purity, and structural characteristics of these compounds are paramount to the success of these applications. Spectroscopic techniques provide a powerful, non-destructive suite of tools for the comprehensive analysis of halogenated benzoates. This guide offers a comparative analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), for a series of halogenated benzoates. By understanding the influence of the halogen substituent on the resulting spectra, researchers can more effectively identify, characterize, and quantify these important molecules.

The Influence of Halogenation on Spectroscopic Signatures

The substitution of a hydrogen atom with a halogen (Fluorine, Chlorine, Bromine, or Iodine) on the benzoate ring introduces significant electronic and steric effects that are readily observed across various spectroscopic techniques. Electronegativity and atomic size of the halogen atom are the primary drivers of these changes, influencing bond polarities, vibrational frequencies, and the electron density distribution within the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For halogenated benzoates, both ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern and the electronic influence of the halogen.

Comparative ¹H NMR Data of p-Halogenated Methyl Benzoates

The chemical shifts of the aromatic protons in halogenated benzoates are particularly sensitive to the electronic effects of the halogen substituent. A general trend is observed where the electronegativity of the halogen influences the shielding of adjacent protons.

Compoundδ (ppm) of Haδ (ppm) of Hb
Methyl p-Fluorobenzoate~8.05~7.15
Methyl p-Chlorobenzoate~7.95~7.40
Methyl p-Bromobenzoate~7.85~7.60
Methyl p-Iodobenzoate~7.75~7.80

Note: Approximate chemical shifts in CDCl₃. Actual values may vary depending on solvent and concentration.

Expertise & Experience: The downfield shift of the protons ortho to the ester group (Ha) is a result of the electron-withdrawing nature of both the ester and the halogen. In the case of p-fluorobenzoate, the high electronegativity of fluorine leads to a significant deshielding of the aromatic protons.[2] As we move down the halogen group, the electronegativity decreases, resulting in a slight upfield shift for the corresponding protons in chloro- and bromobenzoates. For p-iodobenzoate, the trend is less straightforward due to the larger size and polarizability of iodine, which can introduce other anisotropic effects.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the halogenated benzoate sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3][4] Ensure the sample is fully dissolved; filter if any particulate matter is present.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrument Setup: Place the NMR tube in the spectrometer's sample holder.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Diagram of the NMR experimental workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Filter Filter Solution Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Acquire Acquire FID Insert->Acquire FT Fourier Transform Acquire->FT Phase Phase Spectrum FT->Phase Integrate Integrate Signals Phase->Integrate

Caption: Workflow for acquiring an NMR spectrum.

Infrared (IR) and Raman Spectroscopy: Vibrational Fingerprints

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[7] These techniques are excellent for identifying functional groups and gaining insight into the bonding characteristics within halogenated benzoates.

Comparative IR Data: The Carbonyl Stretch

The position of the carbonyl (C=O) stretching vibration is particularly sensitive to the electronic effects of substituents on the aromatic ring.

CompoundC=O Stretch (cm⁻¹)
Benzoic Acid~1680-1700
Methyl Benzoate~1725
Methyl p-Fluorobenzoate~1728
Methyl p-Chlorobenzoate~1726
Methyl p-Bromobenzoate~1725
Methyl p-Iodobenzoate~1724

Note: Approximate values for samples in a non-polar solvent.

Expertise & Experience: The C=O stretching frequency in aromatic esters is influenced by both inductive and resonance effects.[8] Electron-withdrawing groups generally increase the C=O stretching frequency. Fluorine, being the most electronegative halogen, causes the highest frequency shift. As we descend the group, the inductive effect weakens, leading to a decrease in the C=O stretching frequency.[9] Conjugation with the aromatic ring lowers the C=O frequency compared to aliphatic esters.[10]

Comparative Raman Data: Ring Vibrations

Raman spectroscopy is particularly useful for observing vibrations of the aromatic ring. The position of the ring breathing mode is often sensitive to the mass of the substituent.

Trustworthiness: The data presented in the tables are representative values and should be used as a guide. It is crucial to obtain spectra of authentic reference standards under identical experimental conditions for definitive identification.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid halogenated benzoate sample directly onto the ATR crystal.[6][11] For liquid samples, a single drop is sufficient.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

Diagram of ATR-FTIR experimental setup:

ATR_FTIR_Setup IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Sample Sample on ATR Crystal Detector Detector Sample->Detector Interferometer->Sample

Caption: Simplified schematic of an ATR-FTIR spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For halogenated benzoates, the absorption maxima (λ_max) are influenced by the effect of the halogen on the conjugated π-electron system.

Comparative UV-Vis Data of Halogenated Benzoic Acids
Compoundλ_max (nm)
Benzoic Acid~227, 273
p-Fluorobenzoic Acid~230, 274
p-Chlorobenzoic Acid~236, 280
p-Bromobenzoic Acid~242, 284
p-Iodobenzoic Acid~250, 290

Note: Approximate values in a polar solvent like ethanol.

Expertise & Experience: The absorption bands in benzoic acid and its derivatives are attributed to π → π* transitions. The presence of a halogen atom with its lone pair of electrons can lead to an extension of the chromophore through resonance, resulting in a bathochromic (red) shift of the absorption maxima.[12] This effect generally increases with the polarizability of the halogen, hence the observed trend of increasing λ_max from fluorine to iodine.[13]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the halogenated benzoate in a UV-transparent solvent (e.g., ethanol, methanol).[14][15] The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Blank Spectrum: Fill a cuvette with the pure solvent and record a blank spectrum to zero the instrument.

  • Sample Spectrum: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Diagram of the UV-Vis experimental process:

UV_Vis_Process cluster_prep Solution Preparation cluster_meas Measurement cluster_analysis Data Analysis Prepare_Soln Prepare Dilute Solution Fill_Cuvette Fill Cuvettes (Sample & Blank) Prepare_Soln->Fill_Cuvette Blank Record Blank Spectrum Fill_Cuvette->Blank Sample Record Sample Spectrum Blank->Sample Determine_LambdaMax Determine λ_max Sample->Determine_LambdaMax

Caption: Steps involved in UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. For halogenated compounds, the isotopic distribution of chlorine and bromine is a key diagnostic feature.

Authoritative Grounding & Comprehensive References: The presence of chlorine is indicated by an M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[16] Bromine-containing compounds exhibit an M+2 peak of nearly equal intensity to the M+ peak, corresponding to the nearly 1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes.[16]

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve a small amount of the halogenated benzoate in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[16]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph (GC) inlet.

  • Separation: The GC separates the components of the sample based on their boiling points and interactions with the column stationary phase.

  • Ionization and Analysis: As each component elutes from the GC column, it enters the mass spectrometer where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The spectroscopic analysis of halogenated benzoates provides a detailed picture of their molecular structure and the influence of the halogen substituent. NMR spectroscopy reveals the electronic environment of the aromatic protons, while IR and Raman spectroscopy provide a vibrational fingerprint, with the carbonyl stretch being a particularly sensitive probe of electronic effects. UV-Vis spectroscopy elucidates the electronic transitions within the conjugated system, and mass spectrometry confirms the molecular weight and provides characteristic isotopic patterns for chlorine- and bromine-containing compounds. By employing a multi-technique approach, researchers can confidently identify, characterize, and assess the purity of these vital chemical building blocks.

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Comparative

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate Derivatives

Abstract: The halogenated salicylate scaffold is a privileged structure in medicinal and agricultural chemistry, known for a wide range of biological activities. This guide provides a comprehensive analysis of the struct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The halogenated salicylate scaffold is a privileged structure in medicinal and agricultural chemistry, known for a wide range of biological activities. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for derivatives of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. While direct research on this specific polyhalogenated ester is limited, we will construct a robust SAR model by drawing objective comparisons from closely related halogenated salicylates. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental workflows, and supporting data to guide future discovery efforts in this chemical space.

Introduction: The Halogenated Salicylate Core

Salicylic acid and its derivatives are foundational molecules in pharmacology and plant science, with applications ranging from anti-inflammatory drugs to inducers of systemic acquired resistance (SAR) in plants[1][2][3]. The core structure, 2-hydroxybenzoic acid, features two key functional groups—a hydroxyl and a carboxylic acid—that are critical for its biological activity. Esterification of the carboxyl group, as in methyl salicylate, can modulate properties like cell permeability and metabolic stability[4].

The introduction of halogen atoms onto the aromatic ring dramatically influences the molecule's physicochemical properties (e.g., lipophilicity, electronic distribution, acidity) and, consequently, its interaction with biological targets[5]. The specific compound of interest, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, is a heavily substituted scaffold. Understanding how each substituent contributes to overall activity is paramount for designing more potent and selective agents.

Decoding the Structure-Activity Relationship

Based on extensive studies of related halogenated salicylates, we can infer a predictive SAR for the target scaffold. The key positions for modification are the C3, C4, and C5 on the benzene ring, along with the C1 (ester) and C2 (hydroxyl) functional groups.

Key Principles of Halogenated Salicylate SAR:
  • C2-Hydroxyl and C1-Carboxyl Groups: The ortho-positioning of the hydroxyl and carboxyl (or ester) groups is generally essential for activity. This arrangement facilitates intramolecular hydrogen bonding and provides a specific conformation for receptor binding. Modifications or removal of the 2-hydroxyl group typically lead to a significant reduction or complete loss of activity[1][2].

  • C3 and C5 Positions (Ortho and Para to Hydroxyl): These positions are highly sensitive to substitution. Halogenation at C3 and/or C5 with electron-withdrawing groups like chlorine and fluorine has been shown to dramatically increase biological activity in plant SAR induction assays[1][2]. This suggests that the bromine atoms at C3 and C5 in our target scaffold are likely strong positive determinants of activity. The potency often follows the electronegativity of the halogen, although steric factors also play a role. For instance, in one study, the order of activity for 5-substituted salicylates was 5-fluoro > 5-chloro > 5-bromo > 5-iodo[1].

  • C4 Position (Meta to Hydroxyl): Substitution at the C4 position is generally detrimental to the activity of salicylates in inducing plant resistance. Studies have consistently shown that adding substituents at this position reduces or eliminates the desired biological effect[1][2]. This is a critical insight, as it suggests the chlorine atom at the C4 position of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate may be a point of negative activity. This makes derivatives where the C4-chloro is removed or replaced a primary focus for comparative studies.

The following diagram summarizes the predicted SAR for the core salicylate scaffold.

SAR_Summary cluster_0 Methyl 2-Hydroxybenzoate Scaffold cluster_1 Positional Effects on Activity Scaffold C1 C1 Ester: Modulates Permeability & Metabolic Stability C2 C2 Hydroxyl: Essential for Activity C1->C2 C3_C5 C3 & C5 Halogenation: Strongly Increases Activity (Br, Cl, F) C2->C3_C5 C4 C4 Substitution: Reduces or Eliminates Activity C3_C5->C4 C6 C6 Position: Generally Tolerates Small Substituents C4->C6

Caption: Predicted SAR of the Methyl 2-Hydroxybenzoate Scaffold.

Comparative Analysis: Performance of Key Derivatives

To validate the predicted SAR, a systematic comparison of derivatives is necessary. The table below outlines a proposed set of initial compounds for synthesis and evaluation, comparing them against the parent compound and salicylic acid. The predicted activity is based on the principles derived from analogous series[1][2].

Compound R3 R4 R5 Rationale for Comparison Predicted Activity Rank
Salicylic AcidHHHBaseline activity reference.6 (Lowest)
Methyl SalicylateHHHUnsubstituted ester backbone.5
Parent Compound Br Cl Br Target scaffold; potential negative effect from C4-Cl. 4
Derivative 1 Br H Br Removes the predicted negative C4-Cl substituent.1 (Highest)
Derivative 2 Cl H Cl Compares di-chloro vs. di-bromo at C3/C5.2
Derivative 3 Br H HEvaluates the contribution of a single C3-Br.3

Experimental Protocols

Trustworthy and reproducible protocols are the cornerstone of SAR studies. The following sections detail the methodologies for synthesizing and evaluating these compounds.

General Synthetic Workflow

The synthesis of these derivatives typically involves the electrophilic aromatic substitution of a methyl salicylate precursor. The workflow is outlined below.

Synthesis_Workflow start Methyl Salicylate (Starting Material) bromination Electrophilic Bromination (e.g., Br2, AcOH) start->bromination Step 1 chlorination Electrophilic Chlorination (e.g., SO2Cl2) bromination->chlorination Step 2 (for Parent) purification Purification (Column Chromatography) bromination->purification Step 2 (for Dibromo) chlorination->purification Step 3 characterization Characterization (NMR, MS) purification->characterization Step 4 final_product Final Derivative characterization->final_product Step 5

Caption: General workflow for the synthesis of halogenated salicylates.

Step-by-Step Protocol for Derivative 1 (Methyl 3,5-dibromo-2-hydroxybenzoate):

  • Dissolution: Dissolve methyl 2-hydroxybenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 eq) in acetic acid dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of ice water containing a solution of sodium bisulfite to quench excess bromine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation: Antimicrobial Activity Assay

Given that halogenated phenols often exhibit antimicrobial properties, a standard broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC) against representative bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).[6][7][8]

  • Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland standard) to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator dye like resazurin can be used to aid visualization.

Conclusion and Future Directions

This guide establishes a foundational structure-activity relationship for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate derivatives by drawing logical comparisons from well-documented, structurally similar salicylates. The analysis predicts that halogenation at the C3 and C5 positions is crucial for potent activity, while substitution at the C4 position is likely detrimental. The proposed synthetic and biological testing workflows provide a clear path for researchers to validate these hypotheses.

Future work should focus on synthesizing the proposed derivatives and expanding the library to include variations in the C1 ester group (e.g., ethyl, propyl esters) and exploring alternative halogen patterns (e.g., fluoro, iodo) to further refine the SAR model and uncover derivatives with superior potency and optimized physicochemical properties.

References

  • Silverman, I. R., et al. (2005). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 53(25), 9773–9779. [Link]

  • Conrath, U., et al. (2005). Salicylate activity. 3. Structure relationship to systemic acquired resistance. PubMed. [Link]

  • Yüksek, H., et al. (2005). Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants. ResearchGate. [Link]

  • Wilcox, D. E., et al. (1984). Benzoic acid inhibition of the alpha, beta, and gamma isozymes of Agaricus bisporus tyrosinase. PubMed. [Link]

  • Orkisz, S., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. [Link]

  • Schwanemann, T., et al. (2023). Production of (hydroxy)benzoate-derived polyketides by engineered Pseudomonas with in situ extraction. PubMed. [Link]

  • ResearchGate. The effect of inhibitors on enzyme activity. ResearchGate. [Link]

  • ResearchGate. The effects of salicylate on bacteria. ResearchGate. [Link]

  • Drug Design Org. Structure Activity Relationships. drugdesign.org. [Link]

  • Schwanemann, T., et al. (2023). Production of (hydroxy)benzoate-derived polyketides by engineered Pseudomonas with in situ extraction. ResearchGate. [Link]

  • Orkisz, S., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. National Institutes of Health. [Link]

  • Li, W., et al. (2022). Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. RSC Publishing. [Link]

  • Chamnongpol, S., et al. (2022). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. MDPI. [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. National Institutes of Health. [Link]

  • Stubbs, M., & Veech, R. L. (1981). Inhibition of metabolic processes by coenzyme-A-sequestering aromatic acids. Prevention by para-chloro- and para-nitrobenzoic acids. PubMed. [Link]

  • Medicinal Chemistry Lectures Notes. (2023). Structure activity relationships (SAR) of Salicylates. medicinalchemistry.org. [Link]

  • Kos, J., et al. (2019). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates. MDPI. [Link]

  • Chevalier, S., et al. (2010). Salicylate reduces the antimicrobial activity of ciprofloxacin against extracellular Salmonella enterica serovar Typhimurium, but not against Salmonella in macrophages. PubMed. [Link]

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  • Pearson+. Use the four compounds shown below to answer the following questi... Pearson+. [Link]

  • Neudecker, T., et al. (1980). Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. PubMed. [Link]

  • Kim, Y. S., et al. (2021). Chemical Structure and Biological Activities of Secondary Metabolites from Salicornia europaea L. MDPI. [Link]

  • Lee, J., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. National Institutes of Health. [Link]

  • Salehi, B., et al. (2019). Natural Salicylates and Their Roles in Human Health. MDPI. [Link]

  • GSRS. METHYL 4-ACETAMIDO-3-BROMO-5-CHLORO-2-HYDROXYBENZOATE. gsrs.ncats.nih.gov. [Link]

  • PubChem. Methyl 3-hydroxy-4,5-dimethoxybenzoate. PubChem. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

This guide provides a comprehensive comparison and detailed validation protocols for analytical methods applicable to Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and detailed validation protocols for analytical methods applicable to Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of methodological choices, the rationale behind experimental design, and the data required to ensure robust and reliable quantitative analysis.

Introduction: The Analytical Imperative for a Halogenated Phenolic Compound

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a highly substituted aromatic compound, likely synthesized as a chemical intermediate for more complex molecules in pharmaceutical development. Its molecular structure, characterized by a hydroxyl group, a methyl ester, and multiple halogen substituents (bromine and chlorine), dictates its physicochemical properties and presents specific challenges for analytical quantification.

Accurate and precise measurement of this compound is critical for several reasons:

  • Process Chemistry: To monitor reaction yield and kinetics during synthesis.

  • Quality Control: To quantify the purity of the intermediate and identify potential impurities.

  • Stability Studies: To assess its degradation over time under various conditions.

Given its role as a potential pharmaceutical building block, any analytical method must be rigorously validated to ensure it is fit for its intended purpose, meeting the stringent requirements of regulatory bodies. This validation process is a cornerstone of Good Manufacturing Practice (GMP) and is guided by international standards, primarily the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the first critical decision. The choice depends on the analyte's properties, the sample matrix, and the intended purpose of the analysis. For Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, the primary candidates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the absorption of ultraviolet-visible light by the analyte in a solution.
Analyte Suitability Requires analyte to be volatile and thermally stable. Derivatization may be needed for polar compounds like phenols to increase volatility.[4]Highly versatile for a wide range of polarities and molecular weights. Ideal for non-volatile or thermally labile compounds.[5][6][7]Suitable for compounds with a chromophore.[8] Simple and rapid but lacks specificity.
Pros for this Analyte High resolution is possible. Flame Ionization Detection (FID) offers good sensitivity for organic compounds.[9]Excellent specificity and versatility. The aromatic ring and hydroxyl group provide strong UV absorbance for detection. The most common technique for pharmaceutical analysis.[10][11]Very simple and inexpensive. Can be used for quick concentration checks if specificity is not a concern.[9][12]
Cons for this Analyte The phenolic hydroxyl group may require derivatization (e.g., silylation) to prevent peak tailing and improve volatility, adding complexity.[13] High temperatures in the injector could potentially cause degradation.Solvent consumption can be high. Matrix effects can be more complex than in GC.Highly susceptible to interference from other UV-absorbing compounds (impurities, other intermediates).[8] Not a standalone method for purity determination.
Verdict A viable but likely more complex alternative due to the need for derivatization.The recommended method. Offers the best balance of specificity, versatility, and performance for a non-volatile, UV-active pharmaceutical intermediate without requiring derivatization.Unsuitable for a formal validation study where specificity is paramount. Useful only for preliminary, non-specific quantification.
Causality Behind the Choice: Why RP-HPLC is Superior

For Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and scientifically sound choice. The compound's polarity, conferred by the hydroxyl and ester groups, and its relatively high molecular weight make it non-ideal for GC without chemical modification. RP-HPLC, which separates compounds based on their hydrophobicity, is perfectly suited to this type of molecule. Furthermore, the presence of the substituted benzene ring provides a strong chromophore, making UV detection highly sensitive and effective.

Proposed Analytical Method: RP-HPLC with UV Detection

This section details a proposed RP-HPLC method designed for the quantitative analysis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. The parameters are selected based on established practices for analyzing similar halogenated phenolic compounds.

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 stationary phase is recommended due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is proposed to ensure good separation of the main peak from any potential impurities which may have different polarities.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (to suppress ionization of the phenolic proton and ensure sharp peaks).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% B, increase linearly to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (to ensure reproducible retention times).

  • Detection Wavelength: The detection wavelength should be set at the absorbance maximum (λmax) of the analyte. Based on the benzoate structure, a λmax is expected around 240-260 nm. A DAD detector is invaluable here to confirm peak purity and select the optimal wavelength. For this guide, we will assume 254 nm .

  • Injection Volume: 10 µL.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a suitable solvent for the analyte.

The Validation Workflow: A Step-by-Step Guide

The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R1) guidelines.[1][2] The following parameters must be evaluated to demonstrate the method is suitable for its intended purpose.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Core Validation Experiments cluster_final Phase 3: Finalization P1 Develop Method Protocol P2 Prepare Reference Standard & Samples P1->P2 Define concentrations V1 Specificity (Forced Degradation, Placebo Injection) P2->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 F1 Robustness V5->F1 F2 System Suitability (Pre- & Post-Run) F1->F2 F3 Compile Validation Report F2->F3

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][14]

Experimental Protocol:

  • Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid hydrolysis with 0.1M HCl, base hydrolysis with 0.1M NaOH, oxidation with 3% H2O2, thermal stress at 80°C, and photolytic stress) to intentionally generate degradation products.

  • Analysis: Inject the stressed samples into the HPLC system.

  • Evaluation: The method is specific if the main analyte peak is well-resolved from all degradation peaks (resolution > 2). The DAD detector should be used to assess peak purity, confirming that no other component is co-eluting.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[15]

Experimental Protocol:

  • Prepare Standards: Prepare at least five standard solutions of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate at different concentrations. For an assay, this typically covers 80% to 120% of the expected working concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.[1]

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Hypothetical Linearity Data:

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
80 (80%)481050480500481600481050
90 (90%)540500541200540850540850
100 (100%)601200600800601600601200
110 (110%)660900661500660300660900
120 (120%)721800722500721100721800
Regression Results Slope: 6010Y-Intercept: 150R²: 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[16]

Experimental Protocol:

  • Spike Samples: Prepare samples by spiking a known amount of analyte into a placebo matrix (if available) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples using the proposed method.

  • Evaluation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[1]

Hypothetical Accuracy Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%
Rep 180.079.599.4%
Rep 280.080.2100.3%
Rep 380.079.899.8%
100%
Rep 1100.0100.5100.5%
Rep 2100.099.799.7%
Rep 3100.0100.9100.9%
120%
Rep 1120.0120.8100.7%
Rep 2120.0119.599.6%
Rep 3120.0121.1100.9%
Average Recovery 100.2%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[16]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) should be not more than 2.0%.[1]

Hypothetical Precision Data:

ParameterReplicateMeasured Concentration (µg/mL)Mean%RSD
Repeatability 1100.2100.10.45%
299.8
3100.7
499.5
5100.3
6100.1
Intermediate Precision Day 1 Analyst 1100.1 (Mean of 6)100.30.28%
Day 2 Analyst 2100.5 (Mean of 6)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Hypothetical LOD & LOQ Data:

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the method parameters one at a time.

  • Parameters to vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Analyze a sample under each modified condition and evaluate the results (e.g., retention time, peak area, resolution) against the nominal conditions.

Acceptance Criteria:

  • System suitability parameters should still be met.

  • The %RSD of the results should not be significantly affected.

Conclusion

The guide establishes that RP-HPLC with UV detection is the superior analytical method for the quantitative determination of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. A detailed, robust HPLC method has been proposed, and a comprehensive validation protocol based on ICH Q2(R1) guidelines has been outlined. The provided hypothetical data and acceptance criteria serve as a benchmark for what is expected in a formal validation study. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, researchers can ensure that the analytical method is reliable, reproducible, and fit for its intended purpose in a regulated drug development environment.

References

  • Gas Chromatographic Analysis of Phenolic Compounds from Lignin. Analytical Letters. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • What is the difference between specificity and selectivity of the HPLC method? ResearchGate. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • What is the difference between specificity and selectivity? Lösungsfabrik. Available at: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). Available at: [Link]

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  • A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. PubMed. Available at: [Link]

  • Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. MDPI. Available at: [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical and Bio-Medical Analysis. Available at: [Link]

  • Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. ResearchGate. Available at: [Link]

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  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. National Institutes of Health (NIH). Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Reactivity of Halogenated Benzoic Esters

Abstract: This guide provides a comprehensive comparison of the reactivity of different halogenated benzoic esters, tailored for researchers, scientists, and professionals in drug development. By integrating fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive comparison of the reactivity of different halogenated benzoic esters, tailored for researchers, scientists, and professionals in drug development. By integrating fundamental principles with practical experimental insights, this document serves as an essential resource for designing and executing synthetic strategies involving these critical building blocks. We will explore the nuanced interplay of electronic and steric effects that govern the reactivity of these compounds in key chemical transformations, supported by experimental data and detailed protocols.

Fundamental Principles Governing Reactivity

The reactivity of a halogenated benzoic ester is not a monolithic property but rather a complex interplay of several factors. Understanding these foundational principles is paramount for predicting reaction outcomes and optimizing conditions.

The Dueling Nature of Halogens: Inductive vs. Resonance Effects

Halogens exert two primary electronic effects on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).[1]

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond.[2] This effect deactivates the ring towards electrophilic attack and, crucially for our discussion, makes the ipso-carbon (the carbon attached to the halogen) more electrophilic and susceptible to nucleophilic attack. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.

  • Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic π-system.[1] This effect donates electron density to the ring, particularly at the ortho and para positions.[3]

The balance between these opposing effects determines the overall electron density of the aromatic ring.[2] For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring compared to benzene.[2][4]

The Critical Role of Halogen Position (Ortho, Meta, Para)

The position of the halogen relative to the ester group profoundly impacts the ester's reactivity.

  • Ortho/Para Positions: When a halogen is in the ortho or para position, its electron-withdrawing inductive effect can be transmitted through the π-system to the carbonyl carbon of the ester. This makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles in reactions like hydrolysis. Furthermore, in nucleophilic aromatic substitution (SNAr), an electron-withdrawing group at the ortho or para position can stabilize the negatively charged intermediate.[5][6]

  • Meta Position: A halogen in the meta position primarily exerts its inductive effect, which is less effective at influencing the reactivity of the ester group or stabilizing the intermediate in SNAr reactions.[5][6]

The Ester Group's Contribution

The ester group itself is a deactivating, meta-directing group in electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl.[7] In the context of nucleophilic attack on the aromatic ring, the ester group, particularly when at the para position to the halogen, can help to stabilize the negative charge of the Meisenheimer complex intermediate through resonance.

Comparative Reactivity in Key Reactions

We will now examine the reactivity of halogenated benzoic esters in two fundamental reaction types: Nucleophilic Aromatic Substitution (SNAr) and Ester Hydrolysis.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction in the functionalization of aryl halides.[8] It proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][9][10] The first step, the nucleophilic attack, is typically the rate-determining step.[9][11]

The "Element Effect": An Unconventional Leaving Group Trend

Contrary to SN1 and SN2 reactions where iodide is the best leaving group, the reactivity order for halogens in SNAr is often F > Cl ≈ Br > I.[8][12] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[11] The high electronegativity of fluorine strongly withdraws electron density from the ipso-carbon, making it more electrophilic and accelerating the initial attack by the nucleophile.[9][13]

Data Summary: Relative Rates of SNAr

The following table summarizes the general trend in reactivity for para-substituted halogenated benzoic esters in a typical SNAr reaction.

Halogen (X) at para-positionRelative Rate of SNAr
FHighest
ClIntermediate
BrIntermediate
ILowest

Note: Actual relative rates can vary depending on the nucleophile, solvent, and specific ester.

Ester Hydrolysis

The hydrolysis of benzoic esters, particularly under basic conditions (saponification), is a reaction that is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups accelerate the rate of hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the tetrahedral intermediate.

Influence of Halogen and Position on Hydrolysis Rate

Given that halogens are electron-withdrawing groups, we can predict that halogenated benzoic esters will hydrolyze faster than their unsubstituted counterparts.

  • Effect of Halogen Identity: The rate of hydrolysis is expected to follow the strength of the inductive effect: F > Cl > Br > I.

  • Effect of Position: An electron-withdrawing substituent at the para position has a more pronounced effect on the carbonyl carbon's electrophilicity compared to a meta substituent. A study on the hydrolysis of ethyl bromobenzoates showed that the para-substituted ester had a lower hydrolytic stability (faster hydrolysis) than the unsubstituted analog.[14]

Data Summary: Relative Rates of Alkaline Hydrolysis
SubstituentPositionRelative Rate of Hydrolysis
H-1 (Reference)
Brpara> 1[14]
ClparaExpected to be > 1
FparaExpected to be the highest
BrmetaCloser to 1

Note: This table provides a qualitative comparison based on established principles. For precise kinetic data, experimental determination is necessary.

Experimental Protocols for Reactivity Assessment

To provide a practical framework for comparing the reactivity of halogenated benzoic esters, we outline a detailed protocol for a model SNAr reaction and its kinetic analysis.

Model SNAr Reaction: Reaction of Methyl 4-Halobenzoates with Sodium Methoxide

This experiment will compare the reactivity of methyl 4-fluorobenzoate, methyl 4-chlorobenzoate, methyl 4-bromobenzoate, and methyl 4-iodobenzoate.

Materials:

  • Methyl 4-fluorobenzoate

  • Methyl 4-chlorobenzoate

  • Methyl 4-bromobenzoate

  • Methyl 4-iodobenzoate

  • Sodium methoxide solution (0.5 M in methanol)

  • Anhydrous methanol

  • Internal standard (e.g., naphthalene)

  • Quenching solution (e.g., 0.1 M HCl)

Procedure:

  • Reaction Setup: In separate, dry, temperature-controlled reaction vessels, dissolve a known concentration (e.g., 0.1 M) of each methyl 4-halobenzoate and the internal standard in anhydrous methanol.

  • Initiation: Equilibrate the reaction vessels to the desired temperature (e.g., 50 °C). Initiate the reaction by adding a pre-heated solution of sodium methoxide in methanol to achieve a final concentration of, for example, 0.2 M.

  • Sampling: At timed intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by a suitable chromatographic method (e.g., HPLC or GC) to determine the concentration of the starting material and the product (methyl 4-methoxybenzoate).

Kinetic Analysis Workflow

The data obtained from the experimental protocol can be used to determine the reaction rate constants and, subsequently, the relative reactivities.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Processing & Interpretation A Prepare reaction mixtures with internal standard B Initiate reaction with sodium methoxide at constant T A->B C Withdraw and quench aliquots at timed intervals B->C D Analyze samples by HPLC/GC C->D E Quantify reactant and product concentrations vs. internal standard D->E F Plot ln([Reactant]) vs. time E->F G Determine pseudo-first-order rate constant (k_obs) from the slope F->G H Compare k_obs values to determine relative reactivity G->H

Caption: Workflow for kinetic analysis of SNAr reactions.

Visualizing Reaction Mechanisms

Understanding the underlying mechanisms is key to rationalizing the observed reactivity trends.

The SNAr Mechanism: Formation of the Meisenheimer Complex

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Electronic Effects in para-Substituted Benzoic Esters

Electronic_Effects Halogen Halogen at para-position Inductive Inductive Effect (-I) Withdraws e- density Halogen->Inductive Dominant Resonance Resonance Effect (+M) Donates e- density Halogen->Resonance Weaker Carbonyl Ester Carbonyl Carbon Inductive->Carbonyl Increases electrophilicity Reactivity Increased Reactivity (e.g., in Hydrolysis) Carbonyl->Reactivity

Caption: Interplay of electronic effects on the ester carbonyl group.

Conclusion

The reactivity of halogenated benzoic esters is a finely tuned property governed by the nature and position of the halogen substituent. In nucleophilic aromatic substitution, the high electronegativity of fluorine makes fluoro-substituted esters the most reactive, an inversion of the typical leaving group trend. For ester hydrolysis, the electron-withdrawing capacity of the halogens enhances the electrophilicity of the carbonyl carbon, with the effect being most pronounced for fluorine and when the halogen is in the para position. A systematic, data-driven approach, as outlined in the experimental protocols, is essential for accurately quantifying these reactivity differences and for the rational design of synthetic routes in pharmaceutical and chemical research.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

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  • Jacobsen, E. N., & Lennox, A. J. (2018). Meisenheimer complexes in SNAr reactions: Intermediates or transition states?. Angewandte Chemie International Edition, 57(45), 14686-14688. [Link]

  • University of Bristol. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326-3330. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Majid, R. Nucleophilic Aromatic Substitution. [Link]

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  • Gallardo-Fuentes, S., Alarcón-Espósito, J., & Gazitúa, M. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 641. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative In Vitro Analysis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate and Its Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the in vitro evaluation of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate and its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vitro evaluation of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate and its structural isomers. As novel chemical entities, halogenated benzoates represent a class of compounds with significant, yet largely unexplored, therapeutic potential. Their structural similarity to salicylic acid, coupled with the presence of multiple halogen substituents, suggests a high probability of potent biological activity, including antimicrobial, antioxidant, and cytotoxic effects. This document outlines a logical, multi-tiered screening approach, detailing the experimental protocols necessary to build a robust comparative profile. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the experiments but also critically interpret the results.

Introduction: The Rationale for Screening Halogenated Benzoates

Halogenated organic compounds are of significant interest in medicinal chemistry. The introduction of halogens, such as bromine and chlorine, into an aromatic scaffold can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications often translate into enhanced biological activity. For instance, halogenated benzoates have demonstrated notable antifungal and antibacterial properties.[1][2]

The target molecule, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, is a polysubstituted derivative of methyl salicylate. Its isomers, which differ in the arrangement of the bromo and chloro groups on the benzene ring, provide a valuable opportunity for structure-activity relationship (SAR) studies. A systematic in vitro comparison is the foundational step in identifying lead candidates for further development. This guide proposes a screening cascade designed to efficiently assess and compare the bioactivity of these compounds.

Compound Profiles: The Analyte and Its Isomers

The primary compound of interest and its key positional isomers are detailed below. While experimental data on these specific molecules is sparse, their structures provide a basis for predicting potential activity. A key starting point is procuring or synthesizing these compounds with high purity, as impurities can confound biological assay results.

Table 1: Profile of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate and Its Isomers

Compound NameCAS NumberMolecular FormulaMolecular WeightStructure
Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate941294-24-2C₈H₅Br₂ClO₃344.40(Structure not available)
Methyl 3,5-dibromo-2-hydroxybenzoate21702-79-4C₈H₆Br₂O₃309.94(Structure not available)
Methyl 3,5-dibromo-4-hydroxybenzoate41727-47-3C₈H₆Br₂O₃309.94(Structure not available)

A Proposed In Vitro Screening Workflow

A logical workflow ensures that resources are used efficiently, starting with broad screening assays and progressing to more specific, mechanism-based studies for the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Lead Candidate Characterization cluster_2 Data Analysis & Comparison Antimicrobial Antimicrobial Susceptibility (MIC Determination) SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotoxicity Cytotoxicity Screening (MTT Assay) Cytotoxicity->SAR Antioxidant Antioxidant Capacity (DPPH Assay) Antioxidant->SAR Selectivity Selectivity Index (Cancer vs. Normal Cells) Mechanism Mechanism of Action Studies Selectivity->Mechanism SAR->Selectivity MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay.

Assay 3: Antioxidant Capacity (DPPH Assay)

Objective: To evaluate the free-radical scavenging ability of the compounds. Phenolic compounds, like hydroxybenzoates, are known to possess antioxidant properties. [3][4] Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. [5]This reduces the DPPH, causing a color change from deep violet to pale yellow. [6]The decrease in absorbance at 517 nm is proportional to the radical-scavenging activity of the compound. [7][8] Expertise & Causality:

  • Standard: A known antioxidant like Ascorbic Acid or Trolox is used as a positive control and for comparison. [9]* Solvent: The DPPH radical is typically dissolved in an organic solvent like methanol or ethanol. [10]The test compounds should also be soluble in this solvent system.

  • Kinetics: The reaction time is important. The absorbance should be measured after the reaction has reached a steady state, typically after 30 minutes of incubation in the dark to prevent light-induced degradation of DPPH. [7] Detailed Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.

  • Preparation of Test Solutions: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture:

    • In a 96-well plate, add 100 µL of each compound dilution to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Controls:

    • Blank: 100 µL of methanol plus 100 µL of DPPH solution.

    • Positive Control: Serial dilutions of Ascorbic Acid plus DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation and Comparison

To facilitate a direct comparison of the isomers, all quantitative data should be summarized in a clear, tabular format.

Table 2: Illustrative Comparative Data for Halogenated Benzoates

Compound IDIsomer Position (Br, Br, Cl)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicansCytotoxicity IC₅₀ (µM) vs. MCF-7Antioxidant IC₅₀ (µM) DPPH Assay
Cmpd-1 3, 5, 4[Data][Data][Data][Data]
Cmpd-2 [Isomer 2][Data][Data][Data][Data]
Cmpd-3 [Isomer 3][Data][Data][Data][Data]
Ciprofloxacin N/A1N/AN/AN/A
Doxorubicin N/AN/AN/A0.8N/A
Ascorbic Acid N/AN/AN/AN/A45

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides the essential framework for conducting a rigorous and comparative in vitro evaluation of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate and its isomers. By systematically applying these standardized assays, researchers can generate high-quality, comparable data on the antimicrobial, cytotoxic, and antioxidant properties of these novel compounds. The results from this initial screening will be instrumental in identifying the most potent and selective isomers, elucidating preliminary structure-activity relationships, and guiding the selection of candidates for more advanced mechanistic studies and subsequent stages of drug discovery.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay. Retrieved from [Link]

  • Ak, U., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Biochemistry, 32(5), 629-653. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • YouTube. (2021, July 18). DPPH Assay: Radical Scavenging Activity Assay - Principle, Procedure, Advantages and Limitations. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • ResearchGate. (n.d.). Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Natural Product Communications. (2016). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Retrieved from [Link]

  • Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • MDPI. (2025, October 15). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

  • PubMed Central. (2023, March 1). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • JoVE. (2021, April 20). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Retrieved from [Link]

  • YouTube. (2024, March 25). DPPH assay and TPC assays. Retrieved from [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Retrieved from [Link]

  • Environmental Science & Technology. (1999). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Retrieved from [Link]

  • Sci-Hub. (1999). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]

  • MDPI. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

  • Bentham Science. (2025, August 15). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies for Halogenated Phenolic Compounds

For researchers, scientists, and drug development professionals, the accurate detection of halogenated phenolic compounds is paramount. These compounds, found in everything from industrial effluents to pharmaceuticals, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate detection of halogenated phenolic compounds is paramount. These compounds, found in everything from industrial effluents to pharmaceuticals, are often monitored using highly specific and sensitive immunoassays.[1] However, the structural similarity among these molecules presents a significant analytical challenge: antibody cross-reactivity. This guide provides an in-depth, objective comparison of antibody performance, supported by experimental frameworks, to navigate this complex issue.

An antibody's ability to bind to molecules other than its specific target is known as cross-reactivity.[2] This phenomenon arises when different antigens share similar three-dimensional structures, or epitopes.[2] In the context of halogenated phenols, where a single aromatic ring can be substituted with various halogens and hydroxyl groups, the potential for cross-reactivity is high. This can lead to an overestimation of the target analyte's concentration or false-positive results, compromising data integrity.[3][4]

The Gold Standard: Competitive ELISA for Cross-Reactivity Assessment

To quantify the cross-reactivity of an antibody, the competitive enzyme-linked immunosorbent assay (cELISA) is the method of choice.[5] This assay is particularly well-suited for small molecules like halogenated phenols, which may not be able to bind two different antibodies simultaneously as required in a sandwich ELISA format.[5]

The principle is elegantly simple: a known amount of enzyme-labeled antigen competes with the unlabeled antigen in the sample (or standard) for a limited number of antibody binding sites immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the antigen in the sample. A stronger signal indicates less of the sample's antigen has bound, while a weaker signal signifies a higher concentration of the sample's antigen outcompeting the labeled antigen.

Visualizing the Competitive ELISA Workflow

The following diagram outlines the critical steps in a typical competitive ELISA designed for cross-reactivity assessment.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Generation cluster_analysis Data Analysis p1 1. Coat Plate with Capture Antibody p2 2. Wash Excess Antibody p1->p2 p3 3. Block Unbound Sites p2->p3 a1 4. Add Sample/Standard (Analyte) & Labeled-Analyte p3->a1 a2 5. Incubate (Competition Occurs) a1->a2 a3 6. Wash Unbound Reagents a2->a3 d1 7. Add Substrate a3->d1 d2 8. Incubate (Color Develops) d1->d2 d3 9. Stop Reaction d2->d3 an1 10. Read Absorbance (e.g., 450 nm) d3->an1 an2 11. Calculate IC50 & Cross-Reactivity an1->an2

Caption: Workflow of a competitive ELISA for cross-reactivity analysis.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating standards and controls to ensure the accuracy and reproducibility of the results.

Materials:

  • High-binding 96-well microtiter plates

  • Capture Antibody (specific to the primary target analyte)

  • Primary target analyte (e.g., 2,4-Dichlorophenol)

  • Potential cross-reactants (e.g., 4-Chlorophenol, 3-Bromophenol, 2,4,6-Trichlorophenol)

  • Enzyme-conjugated antigen (e.g., HRP-conjugated 2,4-Dichlorophenol)

  • Coating Buffer (pH 9.6 Carbonate-Bicarbonate)[6]

  • Wash Buffer (PBS with 0.05% Tween-20)[6]

  • Blocking Buffer (1% BSA in PBS)[6]

  • Substrate (e.g., TMB)[6]

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.[6]

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Cover the plate and incubate overnight at 4°C. The rationale for this is to allow for maximum passive adsorption of the antibody to the polystyrene surface.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well to remove any unbound antibody.[6]

    • Add 200 µL of Blocking Buffer to each well to saturate any remaining protein-binding sites on the plate, which prevents non-specific binding of subsequent reagents.[7]

    • Incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate three times as described above.

    • Prepare serial dilutions of the primary target analyte and each potential cross-reactant in your sample matrix or an appropriate buffer. This will be used to generate dose-response curves.

    • In a separate dilution plate, pre-mix 50 µL of each standard/cross-reactant dilution with 50 µL of a fixed concentration of the enzyme-conjugated antigen.

    • Transfer 100 µL of this mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at 37°C, allowing the unlabeled analytes and the labeled antigen to compete for binding to the capture antibody.

  • Signal Detection:

    • Wash the plate five times with Wash Buffer to remove all unbound reagents. This step is critical to reduce background noise.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes. Development time should be optimized for the specific assay.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot the absorbance values against the logarithm of the analyte concentration for the primary target and each cross-reactant.

    • Use a four-parameter logistic regression model to fit the data and determine the IC50 value for each compound.[8] The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[8][9]

  • Calculating Cross-Reactivity:

    • The percentage of cross-reactivity (%CR) is calculated using the IC50 values with the following formula:[10] %CR = (IC50 of Primary Target Analyte / IC50 of Cross-Reactant) x 100

Comparative Performance Data: A Case Study

To illustrate the application of this protocol, consider a hypothetical monoclonal antibody, MAb-45, developed against 2,4-Dichlorophenol (2,4-DCP). Its cross-reactivity was tested against other structurally related halogenated phenols.

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
2,4-Dichlorophenol (Target) Cl₂C₆H₃OH10.2 100
4-ChlorophenolClC₆H₄OH85.012.0
2,4,6-TrichlorophenolCl₃C₆H₂OH15.565.8
3-BromophenolBrC₆H₄OH510.02.0
PhenolC₆H₅OH> 10,000< 0.1

Interpretation of Results:

  • High Specificity for Target: MAb-45 exhibits excellent specificity for its target analyte, 2,4-Dichlorophenol, with an IC50 of 10.2 ng/mL.

  • Structurally-Driven Cross-Reactivity: The antibody shows significant cross-reactivity (65.8%) with 2,4,6-Trichlorophenol. This is expected, as the addition of a third chlorine atom only slightly modifies the overall structure and epitope recognized by the antibody.

  • Impact of Halogen Position and Type: The lower cross-reactivity with 4-Chlorophenol (12.0%) suggests that the presence of two chlorine atoms in the ortho and para positions is a key feature for strong antibody binding. The very low cross-reactivity with 3-Bromophenol (2.0%) indicates that both the type of halogen (Chlorine vs. Bromine) and its position on the phenolic ring are critical for recognition.

  • Negligible Reactivity with Phenol: As expected, the absence of any halogen results in negligible cross-reactivity, confirming the antibody's specificity for the halogenated forms.

Visualizing the Basis of Cross-Reactivity

The degree of cross-reactivity is fundamentally linked to the structural similarity between the target analyte and other compounds.

CrossReactivity cluster_target Target Analyte cluster_antibody Antibody Binding Site cluster_reactants Potential Cross-Reactants Target 2,4-Dichlorophenol (Target) Antibody MAb-45 Paratope Target->Antibody Strong Binding (100% Reactivity) High_CR 2,4,6-Trichlorophenol (High Similarity) High_CR->Antibody High Cross-Reactivity (65.8%) Med_CR 4-Chlorophenol (Moderate Similarity) Med_CR->Antibody Moderate Cross-Reactivity (12.0%) Low_CR 3-Bromophenol (Low Similarity) Low_CR->Antibody Low Cross-Reactivity (2.0%)

Caption: Structural similarity dictates the degree of antibody cross-reactivity.

Conclusion and Authoritative Insights

The rigorous characterization of antibody cross-reactivity is not merely an academic exercise; it is a critical step in the validation of any immunoassay intended for the quantification of halogenated phenolic compounds. As demonstrated, even minor alterations to the chemical structure can significantly impact antibody binding, potentially leading to inaccurate results if not properly accounted for.[3]

For professionals in environmental monitoring, food safety, and clinical diagnostics, understanding the cross-reactivity profile of an antibody is essential for interpreting results correctly. When selecting an antibody or a commercial ELISA kit, it is imperative to demand comprehensive cross-reactivity data from the manufacturer. If this is not available, the protocols outlined in this guide provide a robust framework for in-house validation.

Ultimately, the goal is to develop or select an immunoassay that is not only sensitive but also highly specific. By employing a systematic approach to cross-reactivity testing, researchers can ensure the reliability and trustworthiness of their data, leading to more accurate assessments of environmental contamination and human exposure to these ubiquitous compounds.[11][12]

References

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Yu, J., & Wu, T. (2014). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection, 77(11), 1952-1957. Retrieved from [Link]

  • ResearchGate. (n.d.). In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. Retrieved from [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. Retrieved from [Link]

  • Chen, G., et al. (2017). A review of enhancers for chemiluminescence enzyme immunoassay. Journal of Immunological Methods, 443, 1-9. Retrieved from [Link]

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

  • Hsieh, H. C., et al. (2009). Detection of halogenated organic compounds using immobilized thermophilic dehalogenase. Journal of Biotechnology, 143(4), 281-286. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Polo-Díez, L. M., et al. (1991). Determination of Phenols in Environmental Samples by Liquid Chromatography-electrochemistry. Journal of Chromatographic Science, 29(11), 479-483. Retrieved from [Link]

  • Sela-Culang, I., et al. (2013). The Structural Basis of Antibody-Antigen Recognition. Frontiers in Immunology, 4, 302. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of the mAb for DON, HT-2 toxin, 15-acetyl-DON, and nivalenol. Retrieved from [Link]

  • Wang, W., et al. (2007). Antibody Structure and Function: The Basis for Engineering Therapeutics. Journal of Pharmaceutical Sciences, 96(1), 1-26. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Pereira, C., et al. (2022). Unveiling the Immunomodulatory Potential of Phenolic Compounds in Food Allergies. Foods, 11(15), 2294. Retrieved from [Link]

  • Rocío-Bautista, P., et al. (2015). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 20(9), 16325-16342. Retrieved from [Link]

  • Zeder-Lutz, G., et al. (1997). Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. Biochemistry, 36(22), 6635-6642. Retrieved from [Link]

  • Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217-235. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Fong, Y., et al. (2012). Statistical approaches to analyzing HIV-1 neutralizing antibody assay data. Statistical Communications in Infectious Diseases, 4(1), 1024. Retrieved from [Link]

  • Thong-In, S., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Molecules, 27(19), 6543. Retrieved from [Link]

  • Adu, J. (2010). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Theseus. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate for Advanced Research Applications

This guide provides an in-depth comparison of synthetic strategies for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a polysubstituted aromatic compound with potential applications as a key intermediate in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of synthetic strategies for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a polysubstituted aromatic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and specialty materials. Halogenated phenols and salicylates are crucial building blocks in medicinal chemistry, often enhancing the biological activity of parent compounds.[1] This document moves beyond simple protocols to explain the underlying chemical principles, offering researchers a robust framework for making informed decisions in their synthetic endeavors. We will benchmark a direct, high-selectivity approach against a multi-step sequential method, providing the causal logic behind our recommended pathway.

Part 1: The Theoretical Framework: Electrophilic Aromatic Substitution

The synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is fundamentally governed by the principles of Electrophilic Aromatic Substitution (SEAr).[2] This class of reactions involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring.[2][3] The success and selectivity of the synthesis are not arbitrary; they are dictated by the electronic properties of the substituents already present on the aromatic ring.

In our target synthesis, the starting precursor, Methyl 4-chloro-2-hydroxybenzoate, possesses three key substituents that influence the course of the reaction:

  • Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho, para-director. It enriches the electron density at the positions ortho (3, 5) and para (not available) to itself, making them highly susceptible to electrophilic attack.

  • Ester Group (-COOCH₃): This is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-position.

  • Chlorine Atom (-Cl): Halogens are a unique case; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation.[4]

The cumulative effect of these groups determines the reaction's outcome. The hydroxyl group's potent activating and directing influence overwhelmingly favors substitution at the positions ortho to it—positions 3 and 5. This predictable regioselectivity is the cornerstone of an efficient synthesis.

G cluster_0 Substituent Directing Effects Precursor Methyl 4-chloro-2-hydroxybenzoate OH_group -OH (Position 2) Strong Activator Ortho, Para-Director Precursor->OH_group Directs to C3, C5 Cl_group -Cl (Position 4) Deactivator Ortho, Para-Director Precursor->Cl_group Directs to C3, C5 Ester_group -COOCH3 (Position 1) Deactivator Meta-Director Precursor->Ester_group Directs to C5 Electrophile Electrophile (Br+) Electrophile->Precursor Attack Favored at C3 & C5 (Controlled by -OH)

Caption: Logical flow of directing effects on the precursor molecule.

Part 2: A Tale of Two Syntheses: Methodologies & Protocols

We will evaluate two primary synthetic routes. Method A represents a direct and efficient approach, while Method B is a longer, sequential process that highlights common challenges in multi-step aromatic synthesis.

Method A: Direct Dibromination of Methyl 4-chloro-2-hydroxybenzoate

This method is the preferred and most logical pathway. It leverages a commercially available starting material and the powerful directing effect of the hydroxyl group to achieve high regioselectivity in a single synthetic step.

Causality of Experimental Choices:

  • Starting Material: Methyl 4-chloro-2-hydroxybenzoate is chosen because the chlorine atom is already in the desired position, simplifying the synthesis.

  • Solvent: Acetic acid is an excellent solvent for this reaction. It readily dissolves the starting material and the polar nature can help stabilize the charged intermediate (arenium ion) formed during electrophilic attack.

  • Reagent: Elemental bromine (Br₂) is a cost-effective and potent brominating agent. Its reaction with the activated ring is typically rapid.

  • Temperature Control: The reaction is initiated at a low temperature (0-5°C) to control the exothermic nature of the bromination and minimize potential side reactions. Allowing the reaction to proceed to room temperature ensures completion.

Materials:

  • Methyl 4-chloro-2-hydroxybenzoate (1.0 eq)

  • Liquid Bromine (Br₂) (2.2 eq)

  • Glacial Acetic Acid (approx. 10 volumes)

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 4-chloro-2-hydroxybenzoate (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C using an ice bath while stirring.

  • Bromine Addition: Slowly add liquid bromine (2.2 eq), dissolved in a small amount of glacial acetic acid, to the reaction mixture via a dropping funnel over 30-45 minutes. Maintain the temperature below 10°C during the addition. A reddish-brown color will persist.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of ice water. This will precipitate the crude product.

  • Workup:

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

G start Start dissolve 1. Dissolve Precursor in Acetic Acid start->dissolve cool 2. Cool to 0-5°C dissolve->cool add_br2 3. Add Br2 Solution (Slowly) cool->add_br2 react 4. Stir at Room Temp (12-18h) add_br2->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench 5. Quench with Ice Water monitor->quench Reaction Complete extract 6. Extract with DCM quench->extract wash 7. Wash Organic Layer (Thiosulfate, Bicarb, Brine) extract->wash dry 8. Dry (MgSO4) & Concentrate wash->dry purify 9. Recrystallize dry->purify end Final Product purify->end

Caption: Experimental workflow for the direct dibromination (Method A).

Method B: Sequential Halogenation from Methyl Salicylate

This alternative route begins with a more basic starting material, Methyl 2-hydroxybenzoate (Methyl Salicylate), and introduces the halogen atoms sequentially. While feasible, it introduces significant challenges.

Conceptual Protocol:

  • Step 1: Chlorination of Methyl Salicylate. React Methyl Salicylate with a chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide). This step suffers from potential regioselectivity issues, as the powerful -OH group directs to both the ortho (position 3) and para (position 5) positions relative to itself. The desired Methyl 4-chloro-2-hydroxybenzoate would be one of several products, necessitating careful chromatographic purification.

  • Step 2: Dibromination. The purified Methyl 4-chloro-2-hydroxybenzoate from Step 1 is then subjected to the dibromination procedure as detailed in Method A.

The primary drawback of this method is the reduced overall yield due to an additional synthetic step and the losses incurred during the essential purification of the chlorinated intermediate.

Part 3: Benchmarking the Methods

A direct comparison reveals the clear advantages of Method A for any application requiring efficiency and high yield.

ParameterMethod A: Direct DibrominationMethod B: Sequential HalogenationJustification
Number of Steps 12Method A is a single transformation from a commercially available precursor.
Estimated Yield High (Likely >80%)Low to Moderate (Likely <50% overall)The second step and intermediate purification in Method B significantly lower the total yield.
Selectivity Very HighModerateThe directing groups in Method A's precursor ensure high regioselectivity for dibromination. The initial chlorination in Method B can produce isomeric byproducts.
Time Efficiency HighLowMethod A can typically be completed in under 24 hours. Method B requires at least two full reaction cycles plus purification time.
Purification Simpler (Final product)More Complex (Intermediate & Final)The need to purify the intermediate in Method B adds significant time and resource costs.
Safety & Handling Requires handling of corrosive liquid bromine.Requires handling of a chlorinating agent and liquid bromine.Both methods require appropriate safety precautions in a fume hood, with similar hazard profiles.

Conclusion and Recommendation

Based on a thorough analysis of the underlying chemical principles and practical workflow considerations, Method A: Direct Dibromination of Methyl 4-chloro-2-hydroxybenzoate is the unequivocally superior strategy for synthesizing Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. Its single-step efficiency, high regioselectivity driven by predictable substituent effects, and consequently higher overall yield make it the most logical and resource-effective choice for researchers, scientists, and drug development professionals. This approach minimizes reaction time and complex purification steps, ensuring a more reliable and scalable production of the target compound for advanced research applications.

References

  • Benchchem. (2025). Synthesis of Methyl Salicylate Derivatives: A Detailed Guide for Researchers. Benchchem.
  • ResearchGate. (n.d.). Synthetic routes of methyl salicylate derivatives.
  • BOC Sciences. (n.d.).
  • Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed.
  • Taylor & Francis Group. (2022).
  • ChemTalk. (n.d.).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
  • King, S. (n.d.). Chapter 18 Electrophilic Aromatic Substitution. Lecture Notes Chem 51B.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • The Royal Society of Chemistry. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. Dalton Transactions.
  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

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Comparative

A Comparative Guide to High-Purity Analysis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate by High-Performance Liquid Chromatography

In the landscape of pharmaceutical development and chemical synthesis, the verification of purity for novel chemical entities is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory complian...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the verification of purity for novel chemical entities is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a halogenated aromatic compound, presents a unique analytical challenge due to its potential for related impurities stemming from the synthesis process. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity confirmation of this synthesized compound.

The narrative herein is built upon the foundational principles of chromatographic science, emphasizing not just the "how" but the critical "why" behind each methodological choice. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting and implementing a scientifically sound, self-validating HPLC method for this and structurally similar molecules.

The Analytical Imperative: Why HPLC?

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of pharmaceutical compounds and their impurities.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it indispensable for separating the main compound from structurally similar by-products. For Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (Molecular Formula: C₈H₅Br₂ClO₃, Molecular Weight: 344.4 g/mol ), an effective HPLC method must be capable of separating potential impurities such as incompletely halogenated precursors or positional isomers.

The principles of method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, mandate that an analytical procedure must be demonstrated as suitable for its intended purpose.[3][4][5] This guide compares two methods designed for this purpose, each employing a different separation mechanism to provide orthogonal selectivity, thereby increasing the confidence in the final purity assessment.

Method A: The Industry Standard - Reversed-Phase C18

The first approach utilizes the most common and well-understood stationary phase in reversed-phase HPLC: the C18 (octadecylsilyl) column. This method relies primarily on hydrophobic interactions between the non-polar stationary phase and the analyte.

Causality Behind Experimental Choices (Method A):
  • Stationary Phase: C18 (USP L1)

    • Rationale: C18 columns are the workhorse of the pharmaceutical industry, offering excellent retention for a wide range of moderately polar to non-polar compounds.[1] The aromatic ring and halogen substituents of our target molecule provide sufficient hydrophobicity for strong retention and separation from more polar impurities.

  • Mobile Phase: Acetonitrile and Water with Phosphoric Acid

    • Rationale: Acetonitrile is chosen for its low UV cutoff (190 nm) and lower backpressure compared to methanol when mixed with water.[6][7][8][9] The addition of a small amount of acid (e.g., 0.1% Phosphoric Acid) to the aqueous phase is critical. The target analyte has a phenolic hydroxyl group, which can ionize at higher pH values, leading to poor peak shape (tailing). Maintaining a low pH (around 2.5-3.0) suppresses this ionization, ensuring a sharp, symmetrical peak.

  • Detection: UV at 280 nm with Diode Array Detector (DAD)

    • Rationale: Phenolic compounds typically exhibit strong UV absorbance. While a precise UV maximum for this specific molecule is not published, related compounds like phenol and 3,5-dibromo-4-hydroxybenzoic acid show absorbance maxima in the 275-290 nm range.[10][11][12] A wavelength of 280 nm is a logical starting point. Employing a Diode Array Detector (DAD) is highly recommended as it allows for the acquisition of the full UV spectrum of the peak, which is invaluable for peak purity analysis and impurity identification.

Experimental Workflow: Method A

HPLC_Workflow_Method_A cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis (Method A) cluster_data Data Processing Sample Weigh Synthesized Compound Solvent Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter Injector Inject Sample (e.g., 10 µL) Filter->Injector MobileA Mobile Phase A: 0.1% H3PO4 in Water MobileB Mobile Phase B: Acetonitrile Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector DAD Detector (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity (Area Percent) Integration->Purity

Caption: Workflow for purity analysis using the C18 method.

Method B: An Alternative Approach - Phenyl-Hexyl Column

To build confidence in the purity result, a second method with a different separation mechanism is invaluable. This approach uses a Phenyl-Hexyl stationary phase, which introduces π-π interactions as a secondary separation mechanism, complementing the hydrophobic interactions.

Causality Behind Experimental Choices (Method B):
  • Stationary Phase: Phenyl-Hexyl (USP L11)

    • Rationale: Phenyl-Hexyl columns offer unique selectivity for aromatic compounds.[13][14][15] The electron-rich phenyl rings of the stationary phase can interact with the aromatic ring of the analyte through π-π stacking. This provides a different selectivity compared to a C18 column, which may resolve impurities that co-elute with the main peak in Method A.[16] The hexyl linker provides a degree of hydrophobic retention as well.

  • Mobile Phase: Methanol and Water with Phosphoric Acid

    • Rationale: While acetonitrile can be used, methanol is often preferred with phenyl columns as it can enhance π-π interactions, leading to greater retention and changes in selectivity for aromatic compounds.[6][17] This deliberate change from acetonitrile (Method A) to methanol (Method B) is a key part of creating an orthogonal method. A low pH is maintained for the same reasons as in Method A.

  • Detection: UV at 280 nm with Diode Array Detector (DAD)

    • Rationale: The detection strategy remains the same to ensure comparable sensitivity and to leverage the benefits of DAD for peak purity assessment across both methods.

Experimental Workflow: Method B

HPLC_Workflow_Method_B cluster_prep_b Sample & Mobile Phase Preparation cluster_hplc_b HPLC Analysis (Method B) cluster_data_b Data Processing Sample_B Weigh Synthesized Compound Solvent_B Dissolve in Diluent (e.g., 50:50 MeOH:H2O) Sample_B->Solvent_B Filter_B Filter through 0.45 µm Syringe Filter Solvent_B->Filter_B Injector_B Inject Sample (e.g., 10 µL) Filter_B->Injector_B MobileA_B Mobile Phase A: 0.1% H3PO4 in Water MobileB_B Mobile Phase B: Methanol Column_B Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm) Injector_B->Column_B Detector_B DAD Detector (280 nm) Column_B->Detector_B Chromatogram_B Generate Chromatogram Detector_B->Chromatogram_B Integration_B Integrate Peaks Chromatogram_B->Integration_B Purity_B Calculate % Purity (Area Percent) Integration_B->Purity_B

Caption: Workflow for purity analysis using the Phenyl-Hexyl method.

Head-to-Head Comparison of HPLC Methodologies

The choice between these methods depends on the specific separation challenge at hand. The following table summarizes the key parameters and expected performance characteristics.

ParameterMethod A: Reversed-Phase C18Method B: Phenyl-HexylRationale for Comparison
Primary Mechanism Hydrophobic Interactionπ-π Interaction & HydrophobicityProvides orthogonal selectivity; increases confidence in purity by resolving different impurities.
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylC18 is a universal standard; Phenyl-Hexyl offers specific advantages for aromatic analytes.[15][16]
Organic Modifier AcetonitrileMethanolDifferent organic modifiers alter selectivity and can be crucial for resolving closely eluting peaks.[6][18]
Expected Retention Strong retention based on overall hydrophobicity.May show increased retention and altered elution order for aromatic compounds.Confirms that the separation is not an artifact of a single set of conditions.
Potential Advantage Highly robust, predictable, and widely available.Superior resolution of aromatic isomers or impurities with similar hydrophobicity.Method A is for reliability; Method B is for targeted problem-solving.
Potential Drawback May fail to resolve impurities with very similar hydrophobicity to the main peak.Can exhibit lower retention for non-aromatic impurities; potentially more complex secondary interactions.Highlights the need for method development and validation for each specific application.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development. Adjustments may be necessary based on the specific HPLC system and the impurity profile of the synthesized batch, in accordance with USP <621> allowable adjustments.[19][20]

Protocol 1: Method A - C18 with Acetonitrile
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

    • Dissolve in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: DAD at 280 nm, with spectral acquisition from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 50 50
      20.0 5 95
      25.0 5 95
      25.1 50 50

      | 30.0 | 50 | 50 |

Protocol 2: Method B - Phenyl-Hexyl with Methanol
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade Methanol.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, using a 50:50 mixture of Methanol and Water as the diluent.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: DAD at 280 nm, with spectral acquisition from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      20.0 10 90
      25.0 10 90
      25.1 60 40

      | 30.0 | 60 | 40 |

Trustworthiness: A Self-Validating System

The ultimate goal is a trustworthy and reliable purity value. This is achieved by ensuring the analytical method is validated. According to ICH Q2(R1) guidelines, a purity method should be validated for specificity, linearity, accuracy, precision, and robustness.[3][4][5]

  • Specificity: The use of two dissimilar chromatographic systems (Method A and B) provides a high degree of specificity. If the purity result is consistent across both methods, it strongly indicates that no significant impurities are co-eluting with the main peak. The DAD detector further confirms this by assessing peak purity.

  • System Suitability: Before any analysis, the chromatographic system must pass system suitability tests (SSTs). As defined in USP <621>, these tests verify that the system is performing adequately on the day of analysis.[19][20] Typical SST parameters include retention time repeatability, peak tailing, and column efficiency (plate count).

By developing a primary method (e.g., Method A) and verifying its results with an orthogonal method (Method B), the protocol becomes a self-validating system, providing a high level of confidence in the reported purity of the synthesized Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.

References

  • CPLSS. (2023, October 20). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. CPLSS. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. DSDP Analytics. [Link]

  • GL Sciences. (n.d.). Cyano HPLC Columns. GL Sciences. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • GL Sciences. (n.d.). Cyano Column. GL Sciences. [Link]

  • ResearchGate. (2024, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Henry, R. A. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. Advanced Materials Technology. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. SMT. [Link]

  • LabRulez LCMS. (n.d.). Phenomenex Luna Phenyl-Hexyl HPLC Columns. LabRulez. [Link]

  • LC Troubleshooting Bible. (n.d.). Many chromatographers overlook the UV- absorbance properties of the solvents they. LC Troubleshooting. [Link]

  • Chromservis. (2022, February 8). Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. Chromservis. [Link]

  • Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Phenomenex. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Introduction: As a halogenated aromatic compound, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate demands a rigorous and informed approach to laboratory safety. These compounds as a class are known for their potential to c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a halogenated aromatic compound, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate demands a rigorous and informed approach to laboratory safety. These compounds as a class are known for their potential to cause irritation and may possess other long-term health effects.[1][2][3] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety by explaining the causality behind each recommendation. This ensures that every protocol is a self-validating system of protection.

Core Hazard Profile & Risk Assessment

Before any handling, a thorough understanding of the specific risks is paramount. Based on its chemical structure and available data for analogous compounds, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is classified with specific hazards that dictate our safety protocols.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin and eye irritation and may cause respiratory irritation.[4]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact must be avoided through proper glove selection and protective clothing.[4]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationVapors, dust, or splashes pose a significant risk, mandating sealed eye protection.[4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationThe compound must be handled in a controlled environment to prevent inhalation of dust or vapors.[4][5]

The presence of bromine and chlorine atoms on the aromatic ring enhances the compound's reactivity and potential for biological interaction, justifying these classifications.

The Hierarchy of Controls: Engineering Safeguards First

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of protection are robust engineering and administrative controls that remove or minimize the hazard at its source.

Mandatory Engineering Controls:
  • Chemical Fume Hood: All weighing, transfers, and manipulations of this compound must be performed within a properly functioning and certified laboratory chemical fume hood.[6] This is the most critical step in preventing respiratory exposure.

  • Emergency Stations: An eyewash station and an emergency safety shower must be readily accessible and tested regularly.[1] Their proximity is crucial for immediate decontamination in the event of an exposure.

cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Eyewash) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Coat) Administrative->PPE

Caption: The hierarchy of controls prioritizes engineering solutions over PPE.

Personal Protective Equipment (PPE): Your Final Defense

When engineering controls are in place, the correct PPE provides essential protection against residual hazards and accidental exposure.

Eye and Face Protection

Due to the serious eye irritation risk, minimum protection consists of:

  • Chemical Splash Goggles: These must provide a complete seal around the eyes to protect from splashes, vapors, and fine dust.[7][8]

  • Face Shield (Recommended): For procedures involving larger quantities (>50g) or heating, a face shield should be worn over chemical splash goggles to protect the entire face.[7][9]

Skin and Body Protection
  • Gloves: Standard latex gloves are inadequate. Nitrile gloves offer suitable protection for incidental contact.[1][10] However, for prolonged handling or in the event of a spill, it is crucial to select gloves based on chemical compatibility and breakthrough time. Neoprene gloves are often recommended for acids and bases but show poor resistance to halogenated hydrocarbons.[10]

Glove TypeApplicationRationale
Nitrile Incidental Contact (e.g., weighing, transfers)Good general resistance to solvents and chemicals for short-duration tasks.[10]
Butyl Rubber Extended Use / Spill CleanupProvides superior resistance to aggressive solvents and many organic compounds.[7][8]
Viton™ High-Risk OperationsOffers excellent resistance to aromatic and halogenated hydrocarbons, though often with a trade-off in dexterity.[7]
  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves is mandatory.

  • Chemical-Resistant Apron: When handling quantities greater than 1 liter in solution, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection is not required. However, it becomes essential in specific, non-routine situations:

  • Spill Cleanup: For any significant spill outside of a fume hood.

  • Engineering Control Failure: If the ventilation system malfunctions.

In these events, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[6] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including medical clearance and annual fit-testing.

Operational and Disposal Plans

A safe protocol integrates PPE with procedural steps and proper waste management.

Step-by-Step Handling Workflow

Start Start: Don PPE Prep Prepare Work Area (In Fume Hood) Start->Prep Verify Hood Airflow Weigh Weigh Solid Compound (In Fume Hood) Prep->Weigh Transfer Transfer to Reaction Vessel (In Fume Hood) Weigh->Transfer React Perform Reaction Transfer->React Workup Quench & Workup React->Workup Waste Segregate Halogenated Waste Workup->Waste Critical Step Decon Decontaminate Glassware & Work Area Waste->Decon End End: Doff PPE Decon->End

Caption: A typical experimental workflow highlighting safety-critical steps.

Waste Disposal Protocol

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a halogenated organic compound. It is imperative that all waste streams containing this chemical are segregated.

  • Designated Waste Container: Use a clearly labeled, sealable container designated specifically for "Halogenated Organic Waste."[1][11]

  • No Mixing: Never mix halogenated waste with non-halogenated organic waste.[12][13] Disposal methods for halogenated compounds, such as high-temperature incineration, are specialized and more costly.[14]

  • Labeling: Ensure the waste container label accurately lists all chemical constituents and their approximate percentages.[13]

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials, until collection by environmental health and safety personnel.[1]

Emergency Procedures: Immediate & Decisive Action

Chemical Spill
  • Small Spill (inside a fume hood): Absorb with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed container and dispose of it as halogenated hazardous waste.[6]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert nearby personnel and call your institution's emergency number.[6] Do not attempt to clean it up without appropriate respiratory protection and training.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[15][16][17] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station. Forcibly hold eyelids open and flush with lukewarm water for at least 15 minutes.[15][16] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5][15] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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